Dimethyldioctadecylammonium chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as virtually insoluble in water.solubility in water: none. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61374. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Quaternary Ammonium Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Hair conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
dimethyl(dioctadecyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H80N.ClH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39(3,4)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-38H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZZEXDLIUJMMS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCCCCCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H80NCl, C38H80ClN | |
| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
14357-21-2 (Parent) | |
| Record name | Dimethyldioctadecylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8026771 | |
| Record name | Dimethyldioctadecylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
586.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Solid; [ICSC] Faintly beige flakes; [MSDSonline], POWDER. | |
| Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyldioctadecylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4944 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Virtually insoluble in water., Solubility in water: none | |
| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
Density (at 88 °C): 0.84 g/cm³ | |
| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
Vapor pressure, Pa at 25 °C: | |
| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Powder | |
CAS No. |
107-64-2 | |
| Record name | Distearyldimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107-64-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldioctadecylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107642 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Talofloc | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61374 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Octadecanaminium, N,N-dimethyl-N-octadecyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dimethyldioctadecylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8026771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyldioctadecylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISTEARYLDIMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OM9573ZX3X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5380 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DIMETHYLDIOCTADECYLAMMONIUM CHLORIDE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1296 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Dimethyldioctadecylammonium Chloride: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldioctadecylammonium chloride (DODAC), a quaternary ammonium (B1175870) compound, is a cationic surfactant with a diverse range of applications in research and industry.[1][2] Its amphiphilic nature, characterized by a positively charged hydrophilic head group and two long hydrophobic octadecyl chains, drives its self-assembly into supramolecular structures such as micelles and liposomes in aqueous environments. This property makes it a valuable component in the formulation of drug delivery systems, an antimicrobial agent, and a tool in various nanotechnology applications.[3] This technical guide provides an in-depth overview of the core basic properties of DODAC, with a focus on its physicochemical characteristics, experimental characterization protocols, and its mechanism of interaction with cellular systems.
Physicochemical Properties
The fundamental properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.
Table 1: General and Physical Properties
| Property | Value | Reference |
| Synonyms | Distearyldimonium chloride, DODMAC, DSDMAC | [2][4] |
| CAS Number | 107-64-2 | [3] |
| Molecular Formula | C₃₈H₈₀ClN | [3][5] |
| Molecular Weight | 586.50 g/mol | [5] |
| Appearance | White to yellowish waxy solid or paste | [3][6] |
| Melting Point | 45 °C | [6] |
| Boiling Point | 320 °C | [6] |
| Density | 0.9100 g/cm³ | [6] |
Table 2: Solubility Profile
| Solvent | Solubility | Reference |
| Water | Generally insoluble | [6] |
| Organic Solvents | ||
| Hexane | Highly soluble | [6] |
| Dichloromethane | Highly soluble | [6] |
| Chloroform (B151607) | Highly soluble | [6] |
| Isopropyl Alcohol | Soluble | [7] |
Experimental Protocols
Accurate characterization of DODAC and its formulations is crucial for its effective application. The following sections detail the methodologies for determining key parameters.
Determination of Critical Micelle Concentration (CMC)
The Critical Micelle Concentration (CMC) is the concentration at which surfactant monomers begin to form micelles. This is a critical parameter for any application involving the self-assembly of DODAC.
1. Conductivity Method
This method is suitable for ionic surfactants like DODAC and relies on the change in the molar conductivity of the solution as a function of concentration.
-
Principle: Below the CMC, DODAC exists primarily as monomers, and the molar conductivity decreases linearly with the square root of the concentration. Above the CMC, the formation of larger, less mobile micelles leads to a significant change in the slope of this relationship. The intersection of the two linear portions of the plot of molar conductivity versus the square root of concentration indicates the CMC.
-
Apparatus: Conductivity meter, thermostated water bath, magnetic stirrer, volumetric flasks, and pipettes.
-
Procedure:
-
Prepare a stock solution of DODAC in deionized water.
-
Prepare a series of dilutions from the stock solution.
-
Equilibrate each solution to a constant temperature (e.g., 25 °C) in the water bath.
-
Measure the conductivity of each solution.
-
Plot the molar conductivity (Λ) against the square root of the concentration (√c).
-
Determine the CMC from the breakpoint in the plot.
-
2. Fluorescence Spectroscopy with Pyrene (B120774) Probe
This is a highly sensitive method that utilizes the change in the fluorescence spectrum of a hydrophobic probe, such as pyrene, upon its incorporation into the hydrophobic core of micelles.
-
Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In an aqueous solution, the ratio of the intensity of the first and third vibronic peaks (I₁/I₃) is high. When micelles form, pyrene partitions into the nonpolar micellar core, leading to a decrease in the I₁/I₃ ratio. Plotting the I₁/I₃ ratio against the logarithm of the DODAC concentration allows for the determination of the CMC from the inflection point of the resulting sigmoidal curve.
-
Apparatus: Fluorescence spectrophotometer, quartz cuvettes, volumetric flasks, and pipettes.
-
Reagents: Pyrene (recrystallized from ethanol), DODAC, and deionized water.
-
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone).
-
Prepare a series of DODAC solutions of varying concentrations in deionized water.
-
Add a small aliquot of the pyrene stock solution to each DODAC solution to achieve a final pyrene concentration in the micromolar range (e.g., 1 µM). Ensure the organic solvent concentration is minimal to avoid affecting micellization.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectra of each solution (excitation wavelength typically around 335 nm).
-
Determine the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Plot the I₁/I₃ ratio as a function of the logarithm of the DODAC concentration.
-
The CMC is determined from the midpoint of the transition in the sigmoidal plot.
-
Preparation and Characterization of DODAC Vesicles (Liposomes)
DODAC is frequently used to prepare cationic liposomes for drug and gene delivery applications.
1. Thin-Film Hydration Method
-
Principle: A lipid film containing DODAC (and potentially other lipids like cholesterol) is formed by evaporating an organic solvent. Subsequent hydration of this film with an aqueous buffer leads to the spontaneous formation of multilamellar vesicles (MLVs). These can be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).
-
Apparatus: Rotary evaporator, round-bottom flask, sonicator (probe or bath), extrusion equipment (optional).
-
Procedure:
-
Dissolve DODAC and any other lipids in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.
-
Further dry the film under vacuum for several hours to remove any residual solvent.
-
Hydrate the lipid film with an appropriate aqueous buffer by gentle rotation above the lipid's phase transition temperature. This will form a suspension of MLVs.
-
For SUVs, the MLV suspension can be sonicated. For LUVs of a defined size, the MLV suspension can be subjected to extrusion through polycarbonate membranes of a specific pore size.
-
2. Characterization of Vesicle Size and Zeta Potential
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the vesicles, while Electrophoretic Light Scattering (ELS) is used to determine their zeta potential, which is a measure of their surface charge.
-
Apparatus: A DLS and ELS instrument (e.g., a Zetasizer).
-
Procedure:
-
Dilute the prepared DODAC vesicle suspension with the same buffer used for hydration to an appropriate concentration for measurement.
-
Transfer the diluted sample to a suitable cuvette.
-
Perform DLS measurements to obtain the particle size distribution and the average hydrodynamic diameter.
-
Perform ELS measurements to obtain the zeta potential. The positive value of the zeta potential confirms the cationic nature of the DODAC vesicles.
-
Mechanism of Action and Cellular Interactions
While DODAC does not appear to activate specific intracellular signaling pathways in the classical sense of a ligand-receptor interaction, its potent biological effects are primarily attributed to its interaction with and disruption of cellular membranes.
Membrane Interaction and Disruption
The cationic headgroup of DODAC facilitates its initial electrostatic attraction to the negatively charged components of cell membranes, such as phospholipids (B1166683) and proteins. The long hydrophobic tails then insert into the lipid bilayer, leading to a series of events that compromise membrane integrity.
Experimental Workflow for Assessing Cellular Response
To investigate the cellular response to DODAC treatment, a logical experimental workflow can be followed to assess cytotoxicity and the mechanism of cell death.
Conclusion
This compound is a versatile cationic surfactant with well-defined physicochemical properties that underpin its utility in a variety of scientific and industrial applications. Its ability to self-assemble into cationic vesicles makes it a particularly important tool in the development of advanced drug delivery systems. Understanding the methodologies for its characterization and its primary mechanism of action through membrane disruption is essential for harnessing its full potential in research and development. This guide provides a foundational resource for professionals working with this important quaternary ammonium compound.
References
What is Dimethyldioctadecylammonium chloride used for in research
An In-depth Technical Guide to the Research Applications of Dimethyldioctadecylammonium Chloride
This compound, commonly abbreviated as DODAC or DSDMAC (Distearyldimonium chloride), is a versatile quaternary ammonium (B1175870) salt with a wide range of applications in scientific research.[1][2] As a cationic surfactant, its molecular structure, featuring a positively charged nitrogen center attached to two long octadecyl hydrocarbon chains, allows it to self-assemble and interact with biological membranes and negatively charged molecules.[2][3] This unique characteristic makes it an invaluable tool for researchers in drug delivery, gene therapy, and vaccinology.
This guide provides a detailed overview of the primary research uses of DODAC, supported by quantitative data, experimental protocols, and diagrams illustrating key mechanisms and workflows.
Core Research Applications
Drug Delivery Systems
DODAC is a fundamental component in the development of advanced drug delivery systems, particularly liposomes and nanoparticles.[4][5] Its primary function is to encapsulate therapeutic agents, enhancing their stability, bioavailability, and targeting capabilities.
Mechanism of Action: In aqueous solutions, DODAC molecules spontaneously self-assemble into vesicles or liposomes, which are hollow spherical structures with a bilayer membrane similar to that of biological cells.[5] These vesicles can encapsulate both hydrophilic drugs within their aqueous core and hydrophobic drugs within the lipid bilayer.[5]
A key advantage of DODAC-based carriers is their cationic nature.[5] Many pathological cells, such as cancer cells, have a more negatively charged surface than normal cells.[5] The positive charge of DODAC liposomes facilitates electrostatic attraction to these target cells, increasing local drug concentration and potentially reducing systemic toxicity.[5][6] Upon cellular uptake, typically via endocytosis, DODAC aids in the rupture or fusion of the endosomal membrane, a critical step for releasing the drug cargo into the cytoplasm to exert its therapeutic effect.[5]
Gene Delivery and Transfection
In the field of gene therapy, DODAC serves as a non-viral vector for delivering nucleic acids (e.g., plasmid DNA, mRNA, siRNA) into cells, a process known as transfection.[7][8] Cationic lipids like DODAC are essential for overcoming the natural repulsion between negatively charged nucleic acids and the anionic cell membrane.
Mechanism of Action: DODAC is mixed with nucleic acids to form complexes called lipoplexes. The positive charge of DODAC neutralizes the negative charge of the DNA or RNA, condensing the genetic material into compact, stable particles.[5] This process not only facilitates passage across the cell membrane but also protects the nucleic acids from degradation by nucleases.[5][8] The resulting DNA-lipid particles (DLPs) are then taken up by cells, allowing the genetic material to be released and expressed.[9] This method has been shown to be highly efficient for transient gene expression in various cell lines.[10]
Vaccine Adjuvants
DODAC is increasingly being explored as a component of vaccine adjuvants, particularly within lipid nanoparticle (LNP) formulations for next-generation vaccines, such as mRNA vaccines.[5][11] Adjuvants are critical for enhancing the immunogenicity of modern vaccines that use purified antigens, which may not be sufficiently potent on their own.[11][12]
Mechanism of Action: As a "nano-adjuvant," DODAC-containing nanoparticles can encapsulate or adsorb vaccine antigens.[11] This formulation offers several advantages:
-
Increased Stability: It protects the antigen from premature degradation.[11][13]
-
Enhanced Cellular Uptake: The particulate nature of the nanoparticles facilitates uptake by antigen-presenting cells (APCs), which are crucial for initiating an immune response.[12]
-
Controlled Release: The formulation can be designed for sustained release of the antigen, prolonging the immune response.[11][12]
In mRNA vaccines, cationic lipids like DODAC are a key component of the LNP delivery system, responsible for protecting the fragile mRNA molecule and delivering it into host cells for translation into the target antigen.[5][13]
Surfactant and Research Chemical
Beyond biomedical applications, DODAC's properties as a double-chain cationic surfactant are utilized in various research and industrial contexts.[2][3] It is known to form stable emulsions and can be used to create hydrophobic surface coatings.[4] In organic synthesis, it functions as a phase transfer catalyst, accelerating reaction rates in multiphase systems.[2][14] It is also noted as a useful quaternary ammonium salt in proteomics research.[1]
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the physicochemical properties and biological activity of DODAC.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 107-64-2 | [1][4] |
| Molecular Formula | C₃₈H₈₀ClN | [1][4] |
| Molecular Weight | 586.5 g/mol | [1][4] |
| Appearance | Colorless to light yellow paste | [4] |
| Melting Temperature (Tm) | ~45.1 °C in water | [3] |
Table 2: Biological and Formulation Data
| Parameter | Value/Observation | Context | Reference |
| Transfection Efficiency | 90-95% of cells expressed activity | Using DDAB (a similar cationic surfactant) with CHO-K1 and BHK-21C13 cells | [10] |
| Nanoparticle Size | ~240 nm mean diameter | For PLGA nanoparticles coated with a similar cationic surfactant (DMAB) for DNA delivery | [15] |
| Toxicity (NOEC) | > 5738 mg/kg dw | Chronic toxicity study with Lumbriculus variegatus (Oligochaete) | [16] |
| Toxicity (NOEC) | > 1515 mg/kg dw | Chronic toxicity study with Tubifex tubifex (Oligochaete) | [16] |
| Bioaccumulation Factor | 0.22 and 0.78 | For L. variegatus and T. tubifex, respectively, indicating low bioaccumulation | [16] |
NOEC: No-Observed-Adverse-Effect Concentration. dw: dry weight.
Experimental Protocols
Protocol 1: Preparation of DODAC Liposomes via Thin-Film Hydration
This protocol describes a common method for preparing multilamellar vesicles (MLVs) which can then be processed into smaller vesicles.[17][18]
Materials:
-
This compound (DODAC)
-
Co-lipid (e.g., DOPE or Cholesterol), if desired
-
Chloroform (B151607) or a chloroform:methanol solvent mixture
-
Aqueous buffer (e.g., PBS, Tris-HCl)
-
Round-bottom flask
-
Rotary evaporator
-
Vacuum pump
-
Bath sonicator or extruder
Methodology:
-
Lipid Dissolution: Dissolve DODAC and any other lipids in chloroform or a suitable organic solvent in a round-bottom flask. Mix thoroughly to ensure a homogenous solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure. This will create a thin, uniform lipid film on the inner wall of the flask.[18]
-
Drying: Place the flask under high vacuum for several hours (or overnight) to remove any residual solvent.
-
Hydration: Add the aqueous buffer to the flask. The temperature of the buffer should be above the gel-liquid crystal transition temperature (Tc) of the lipids (for DODAC, >45°C).[3][18]
-
Vesicle Formation: Agitate the flask by vortexing or manual shaking. The lipid film will swell and hydrate, spontaneously forming multilamellar vesicles (MLVs).[18]
-
Sizing (Optional): To produce smaller, more uniform vesicles (SUVs or LUVs), the MLV suspension can be further processed.
-
Sonication: Place the suspension in a bath sonicator for 5-10 minutes above the lipid's Tc.
-
Extrusion: Repeatedly pass the MLV suspension through polycarbonate membranes with a defined pore size using a high-pressure extruder.[18]
-
Protocol 2: In Vitro Gene Transfection using DODAC Lipoplexes
This protocol outlines the general steps for transfecting mammalian cells in culture using DODAC-based lipoplexes.[10][19]
Materials:
-
Prepared DODAC liposomes (from Protocol 1)
-
Plasmid DNA (pDNA) encoding the gene of interest
-
Serum-free cell culture medium (e.g., Opti-MEM)
-
Mammalian cells seeded in a multi-well plate
-
Complete growth medium (with serum)
Methodology:
-
Cell Seeding: Plate the cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Lipoplex Formation:
-
In one tube, dilute the desired amount of pDNA (e.g., 0.4-1.0 µg) in serum-free medium.
-
In a separate tube, dilute the DODAC liposomes in serum-free medium. The optimal charge ratio of cationic lipid to DNA must be determined empirically but often ranges from 1:1 to 10:1 (+/-).
-
Combine the diluted DNA and diluted liposomes. Mix gently and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection:
-
Remove the growth medium from the cells and wash once with PBS.
-
Add the lipoplex-containing medium to the cells.
-
Incubate the cells with the complexes for 4-6 hours at 37°C in a CO₂ incubator.
-
-
Post-Transfection:
-
Remove the transfection medium and replace it with fresh, complete growth medium.
-
Return the cells to the incubator for 24-72 hours to allow for gene expression.
-
-
Analysis: Assess transgene expression using an appropriate method (e.g., fluorescence microscopy for GFP, luciferase assay for a luciferase reporter).
Visualizations
The following diagrams illustrate key pathways and workflows related to the research use of DODAC.
References
- 1. scbt.com [scbt.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Double-Chain Cationic Surfactants: Swelling, Structure, Phase Transitions and Additive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. What is Dioleyldimethyl Ammonium Chloride (DODAC)? - SINOCHEM [sinocheme.com]
- 6. researchgate.net [researchgate.net]
- 7. DODAC|CAS 7212-69-3|DC Chemicals [dcchemicals.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. DODAC, 7212-69-3 | BroadPharm [broadpharm.com]
- 10. Surfactant-mediated gene transfer for animal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nanoparticles as Adjuvants in Vaccine Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Applications of nanomaterials as vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Dimethyldioctadecylammonium_chloride [chemeurope.com]
- 15. Gene delivery using dimethyldidodecylammonium bromide-coated PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bioaccumulation and toxicity of a cationic surfactant (DODMAC) in sediment dwelling freshwater invertebrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. romanpub.com [romanpub.com]
- 18. Liposome Preparation Process - Creative Biolabs [creative-biolabs.com]
- 19. Synthesis and Characterization of Degradable Multivalent Cationic Lipids with Disulfide-Bond Spacers for Gene Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dimethyldioctadecylammonium Chloride: Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldioctadecylammonium (B77308) chloride (DODAC), also known as distearyldimonium chloride, is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Its molecular structure, featuring a positively charged nitrogen atom connected to two long hydrophobic octadecyl chains and two small methyl groups, imparts valuable amphiphilic properties. This unique architecture makes DODAC a versatile compound with applications ranging from a component in fabric softeners and hair conditioners to a crucial ingredient in the formulation of liposomes and other drug delivery systems. This technical guide provides a comprehensive overview of the chemical structure and synthesis of DODAC, complete with detailed experimental protocols and a summary of its key physicochemical properties.
Chemical Structure
Dimethyldioctadecylammonium chloride is characterized by a central nitrogen atom that is covalently bonded to two methyl groups and two octadecyl (C18) alkyl chains. This results in a permanent positive charge on the nitrogen atom, which is balanced by a chloride anion.
IUPAC Name: N,N-dimethyl-N-octadecyloctadecan-1-aminium chloride[1] CAS Number: 107-64-2[1][2] Molecular Formula: C₃₈H₈₀ClN[2][3] Molecular Weight: 586.5 g/mol [4]
The presence of the long, nonpolar octadecyl chains gives the molecule a significant hydrophobic character, while the quaternary ammonium group provides a hydrophilic head. This dual nature is the basis for its surfactant properties and its ability to self-assemble into higher-order structures like micelles and liposomes in aqueous environments.
Physicochemical Properties
The physical and chemical properties of DODAC are crucial for its application in various formulations. A summary of these properties is presented in the table below. It is important to note that some reported values, particularly the melting point, show variability across different sources, which may be attributed to the purity of the sample and the measurement conditions.
| Property | Value | References |
| Appearance | White to yellowish waxy solid or powder | [2][4] |
| Melting Point | 45 °C to 160 °C (variable) | [2][5] |
| Boiling Point | ~320 °C | [2] |
| Density | ~0.91 g/cm³ | [2] |
| Solubility in Water | Generally insoluble at room temperature; forms liquid crystalline solutions upon heating to 48°C or higher. | [2][4] |
| Solubility in Organic Solvents | Highly soluble in various organic solvents, including hexane, dichloromethane, and chloroform. | [2] |
Synthesis of this compound
There are two primary synthetic routes for the production of DODAC. The first is a multi-step process starting from stearic acid, a readily available fatty acid. The second, more direct route, involves the quaternization of a pre-formed tertiary amine.
Synthesis Route 1: From Stearic Acid
This pathway involves the conversion of stearic acid into a secondary amine, which is then methylated to yield the final quaternary ammonium salt. This method is often employed in commercial production due to the availability of stearic acid from natural fats and oils.[4]
Experimental Protocol:
Step 1: Synthesis of Stearonitrile (B1677099) from Stearic Acid
-
In a reaction vessel equipped with a stirrer, condenser, and a nitrogen inlet, add stearic acid and a catalytic amount of a suitable catalyst (e.g., zinc oxide).
-
Heat the mixture to a temperature of 280-360 °C while bubbling anhydrous ammonia (B1221849) gas through the molten stearic acid.[6]
-
Water is eliminated during the reaction, and the corresponding stearamide is formed as an intermediate, which is then dehydrated to stearonitrile.
-
The reaction progress can be monitored by measuring the amount of water collected.
-
Upon completion, the crude stearonitrile is purified by distillation under reduced pressure.
Step 2: Synthesis of Distearylamine from Stearonitrile
-
The purified stearonitrile is subjected to catalytic hydrogenation. In a high-pressure reactor, charge the stearonitrile, a suitable hydrogenation catalyst (e.g., a supported nickel or cobalt catalyst), and a solvent if necessary.
-
Pressurize the reactor with hydrogen gas and heat to an appropriate temperature and pressure to facilitate the reduction of the nitrile group to a primary amine (stearylamine).
-
In a subsequent step under different hydrogenation conditions, two equivalents of the primary amine are reacted to form the secondary amine, distearylamine, with the liberation of ammonia.[4]
-
The reaction mixture is then filtered to remove the catalyst, and the solvent is removed under reduced pressure. The crude distearylamine can be purified by crystallization or distillation.
Step 3: Quaternization of Distearylamine to this compound
-
Dissolve the purified distearylamine in a suitable solvent, such as isopropanol.[4]
-
Add a base, such as sodium hydroxide, to the solution to neutralize any amine salts that may form.[4]
-
Introduce methyl chloride gas into the reaction mixture under controlled temperature and pressure. This reaction is a nucleophilic substitution where the nitrogen atom of the tertiary amine attacks the methyl group of methyl chloride.
-
The reaction is typically carried out at a temperature of 75-95 °C and a pressure of up to 0.18 MPa for 4 to 6 hours.[7]
-
After the reaction is complete, the mixture is cooled, and any precipitated sodium chloride is removed by filtration.
-
The solvent is then removed under reduced pressure to yield the final product, this compound.
References
- 1. Distearyldimethylammonium chloride | C38H80N.Cl | CID 7879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. chembk.com [chembk.com]
- 4. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. bdmaee.net [bdmaee.net]
- 7. CN101914026B - Process for preparing didecyl dimethyl ammonium chloride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Dimethyldioctadecylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Dimethyldioctadecylammonium chloride (DODMAC), a quaternary ammonium (B1175870) compound, is a versatile cationic surfactant with significant applications in research and pharmaceutical sciences. Its unique amphiphilic structure, comprising a positively charged hydrophilic head group and two long hydrophobic octadecyl chains, underpins its utility in a range of applications, most notably as a key component in the formulation of cationic liposomes for drug and gene delivery. This technical guide provides a comprehensive overview of the core physical and chemical properties of DODMAC, detailed experimental protocols for their determination, and insights into its mechanism of action in drug delivery systems.
Core Physical and Chemical Properties
The fundamental properties of this compound are summarized below, providing a foundational understanding of its behavior in various experimental and formulation contexts.
Nomenclature and Identification
| Parameter | Value |
| Common Name | This compound |
| Synonyms | Distearyldimonium chloride, DODAC, DSDMAC, N,N-Dimethyl-N,N-dioctadecylammonium chloride |
| CAS Number | 107-64-2[1][2] |
| Molecular Formula | C₃₈H₈₀ClN[1][2] |
| Molecular Weight | 586.50 g/mol [1][2] |
| InChI Key | REZZEXDLIUJMMS-UHFFFAOYSA-M |
| SMILES | CCCCCCCCCCCCCCCCCC--INVALID-LINK--(C)CCCCCCCCCCCCCCCCCC.[Cl-] |
Physicochemical Data
A compilation of key physicochemical data for DODMAC is presented in the following table. These parameters are critical for predicting its behavior in solution, its interaction with biological membranes, and its suitability for various formulation strategies.
| Property | Value |
| Appearance | White to light beige solid or paste-like substance.[3] |
| Melting Point | 160 °C (320 °F; 433 K) (Note: Other sources may report different values, indicating potential variability based on purity and measurement conditions).[4] |
| Boiling Point | Data not well established; likely decomposes at higher temperatures. |
| Solubility | - Water: Practically insoluble.[5] - Organic Solvents: Soluble in polar organic solvents like isopropanol.[3] |
| Octanol-Water Partition Coefficient (logP) | 3.80 (experimentally determined).[5][6] |
| pKa | As a quaternary ammonium salt, DODMAC is a strong electrolyte and is fully ionized across the physiological pH range. It does not have a pKa in the traditional sense for an acid or base. |
Mandatory Visualizations
Chemical Structure of this compound
Caption: Chemical structure of this compound.
Experimental Protocols
Detailed methodologies for the determination of key physical and chemical properties of this compound are provided below. These protocols are based on established international guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure reproducibility and accuracy.
Determination of Melting Point (Capillary Method - OECD 102)
This protocol outlines the determination of the melting point of DODMAC using the capillary method with a metal block apparatus.[7][8][9][10]
Apparatus:
-
Melting point apparatus with a heated metal block and a temperature reader.
-
Glass capillary tubes (closed at one end).
-
Thermometer calibrated to a known standard.
-
Mortar and pestle.
Procedure:
-
Sample Preparation: A small amount of dry DODMAC is finely powdered using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the closed end, aiming for a sample height of 2-4 mm.
-
Measurement:
-
The loaded capillary is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a rate of approximately 10-20°C per minute until it is about 20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute.
-
The temperature at which the first signs of melting are observed (the point of collapse) and the temperature at which the last solid particle disappears (the clear point) are recorded. The range between these two temperatures is the melting range.
-
-
Data Analysis: The experiment is repeated at least twice, and the average melting range is reported.
Caption: Workflow for Melting Point Determination.
Determination of Water Solubility (Flask Method - OECD 105)
The flask method is suitable for determining the water solubility of substances like DODMAC, which are sparingly soluble in water.[11][12][13]
Apparatus:
-
Constant temperature water bath or shaker.
-
Glass flasks with stoppers.
-
Analytical balance.
-
Centrifuge.
-
Analytical method for quantification of DODMAC in water (e.g., HPLC, titration).
Procedure:
-
Preliminary Test: A rough estimate of the solubility is determined to decide the appropriate amount of substance to use in the main test.
-
Main Test:
-
A measured amount of DODMAC, in excess of its estimated solubility, is added to a known volume of deionized water in a glass flask.
-
The flask is sealed and placed in a constant temperature bath (e.g., 25°C) and agitated for a sufficient time to reach equilibrium (e.g., 24-48 hours).
-
After equilibration, the mixture is allowed to stand for a period to allow for phase separation.
-
-
Sample Analysis:
-
The aqueous phase is carefully separated from the undissolved solid, typically by centrifugation.
-
The concentration of DODMAC in the clear aqueous supernatant is determined using a validated analytical method.
-
-
Data Analysis: The solubility is expressed as the mass of DODMAC per unit volume of water (e.g., g/L or mg/L). The experiment is performed in triplicate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. bdmaee.net [bdmaee.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Distearyldimethylammonium chloride | C38H80N.Cl | CID 7879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. laboratuar.com [laboratuar.com]
- 8. oecd.org [oecd.org]
- 9. oecd.org [oecd.org]
- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 11. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.hk]
- 12. filab.fr [filab.fr]
- 13. oecd.org [oecd.org]
Solubility of Dimethyldioctadecylammonium Chloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethyldioctadecylammonium (B77308) chloride (DODAC), a quaternary ammonium (B1175870) salt, is a versatile cationic surfactant with applications ranging from a conditioning agent in personal care products to a phase transfer catalyst in organic synthesis.[1] Its efficacy in various formulations is critically dependent on its solubility characteristics in different media. This technical guide provides a comprehensive overview of the solubility of DODAC in organic solvents, based on currently available data.
Qualitative and Quantitative Solubility Data
Dimethyldioctadecylammonium chloride (DODAC), also known as distearyldimonium chloride, is characterized by its dual nature, possessing two long hydrophobic octadecyl chains and a hydrophilic dimethylammonium chloride head group. This structure dictates its solubility, rendering it generally soluble in a range of organic solvents while being virtually insoluble in water.[2][3][4]
While precise quantitative solubility data for DODAC in a wide array of organic solvents is not extensively documented in publicly available literature, qualitative descriptions consistently indicate high solubility in several common organic solvents. The information available from various sources is summarized in the table below.
| Organic Solvent | IUPAC Name | PubChem CID | Qualitative Solubility | Quantitative Solubility (at specified temperature) |
| Alcohols | ||||
| Ethanol | Ethanol | 702 | Soluble | Data not available |
| Isopropanol | Propan-2-ol | 3776 | Soluble | Data not available |
| Halogenated Hydrocarbons | ||||
| Chloroform | Trichloromethane | 6212 | Highly Soluble[4] | Data not available |
| Dichloromethane | Dichloromethane | 6344 | Highly Soluble[4] | Data not available |
| Non-Polar Solvents | ||||
| Hexane | Hexane | 8058 | Highly Soluble[4] | Data not available |
It is important to note that the term "soluble" or "highly soluble" indicates that DODAC can be dissolved in these solvents to a significant extent, which is advantageous for formulation development. However, for precise applications, experimental determination of quantitative solubility at the desired temperature and pressure is recommended.
Experimental Protocols: Determination of Solid Solubility in an Organic Solvent
While specific experimental protocols for determining the solubility of DODAC in the aforementioned organic solvents are not detailed in the available literature, a general methodology for determining the solubility of a solid compound in an organic solvent can be reliably applied. The following protocol outlines a standard procedure.
Principle
The equilibrium solubility is determined by preparing a saturated solution of the compound in the solvent of interest at a specific temperature. The concentration of the solute in the clear supernatant is then quantified.
Materials and Apparatus
-
This compound (DODAC)
-
Organic solvent of interest (e.g., ethanol, chloroform)
-
Analytical balance
-
Constant temperature bath or shaker incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (solvent-compatible, e.g., PTFE)
-
Analytical instrument for quantification (e.g., HPLC-MS, UV-Vis spectrophotometer)
Procedure
-
Sample Preparation: Accurately weigh an excess amount of DODAC into a series of vials.
-
Solvent Addition: Add a known volume or mass of the organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature bath or shaker incubator set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.
-
Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles. Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen quantification method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), to determine the concentration of DODAC.[5][6]
-
Calculation: Calculate the solubility of DODAC in the organic solvent in the desired units (e.g., g/L, mg/mL) based on the measured concentration and the dilution factor.
Visualization of Experimental Workflow
The logical flow of the experimental protocol for determining solubility can be visualized as follows:
This comprehensive guide provides an overview of the solubility of this compound in organic solvents based on available information. For specific formulation needs, it is highly recommended to perform experimental solubility studies to obtain precise quantitative data under the conditions of interest.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. Distearyldimethylammonium chloride | C38H80N.Cl | CID 7879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. A fast and robust method for the extraction and analysis of quaternary alkyl ammonium compounds from soil and sewage sludge | PLOS One [journals.plos.org]
An In-depth Technical Guide to Dimethyldioctadecylammonium Chloride (DODAC) as a Cationic Surfactant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldioctadecylammonium chloride (DODAC), also known as distearyl dimethyl ammonium (B1175870) chloride (DSDMAC), is a versatile cationic surfactant belonging to the quaternary ammonium compound family. Its molecular structure, featuring a positively charged nitrogen atom connected to two long hydrophobic octadecyl chains and two smaller methyl groups, imparts amphiphilic properties that drive its surface-active behavior. This unique architecture makes DODAC a valuable component in a wide array of applications, ranging from fabric softeners and antistatic agents to sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the classification, physicochemical properties, and key applications of DODAC, with a focus on experimental protocols and the underlying mechanisms of action relevant to researchers and drug development professionals.
Surfactant Classification and Physicochemical Properties
DODAC is classified as a double-chain cationic surfactant. The permanent positive charge on the quaternary ammonium head group ensures its cationic nature across a wide pH range. This charge is pivotal to its interaction with negatively charged surfaces, a key aspect of its functionality.
Physicochemical Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₃₈H₈₀ClN | [1] |
| Molecular Weight | 586.5 g/mol | [2] |
| Appearance | White to light yellow powder or waxy solid | [3] |
| Melting Point | 160 °C (320 °F; 433 K) | [2] |
| Krafft Temperature | ~33-35 °C (for DHTDMAC, of which DODAC is the major component) | [4] |
| Solubility | Virtually insoluble in water, soluble in organic solvents and hot water. | [3][5] |
Note: Data for some properties like Critical Micelle Concentration (CMC) and surface tension for pure DODAC are not consistently reported in readily available literature, as double-chain surfactants like DODAC often exhibit complex aggregation behavior, forming vesicles or bilayers rather than typical micelles in aqueous solutions.
Key Applications in Research and Drug Development
The unique properties of DODAC make it a valuable tool in various research and pharmaceutical applications.
Antimicrobial Agent
As a cationic surfactant, DODAC exhibits broad-spectrum antimicrobial activity against bacteria and fungi. Its primary mechanism of action involves the disruption of microbial cell membranes.[6][7]
The antimicrobial action of DODAC is a multi-step process initiated by electrostatic interactions, leading to membrane destabilization and cell death.
Component of Liposomal Drug Delivery Systems
DODAC is utilized in the formulation of liposomes, which are artificial vesicles used to encapsulate and deliver therapeutic agents. The positive charge of DODAC can enhance the interaction of liposomes with negatively charged cell membranes, potentially improving drug uptake. It can also contribute to the stability of the liposomal structure. A common application is in the delivery of anticancer drugs like doxorubicin.[8][9]
The thin-film hydration method is a common technique for preparing liposomes incorporating DODAC for drug delivery.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and application of DODAC.
Determination of Critical Micelle Concentration (CMC) by Conductivity
Objective: To determine the concentration at which DODAC monomers begin to form aggregates (micelles or vesicles) in solution by measuring the change in electrical conductivity.
Materials:
-
This compound (DODAC)
-
High-purity deionized water
-
Conductivity meter with a calibrated probe
-
Thermostated water bath
-
Magnetic stirrer and stir bars
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of DODAC (e.g., 10 mM) in deionized water. It may be necessary to gently heat the solution to ensure complete dissolution, then allow it to equilibrate to the desired temperature.
-
Place a known volume of deionized water in a thermostated vessel equipped with a magnetic stirrer and the conductivity probe.
-
Allow the water to reach thermal equilibrium (e.g., 25 °C).
-
Record the initial conductivity of the water.
-
Make small, sequential additions of the DODAC stock solution to the water, allowing the solution to equilibrate and the conductivity reading to stabilize after each addition.
-
Record the conductivity and the total concentration of DODAC after each addition.
-
Continue this process until the concentration of DODAC is well above the expected CMC.
-
Plot the specific conductivity (κ) as a function of the DODAC concentration.
-
The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[4][10]
Cytotoxicity Assessment using the MTT Assay
Objective: To evaluate the cytotoxic effect of DODAC on a cell line (e.g., HeLa) by measuring the metabolic activity of the cells.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
This compound (DODAC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent for formazan (B1609692) crystals
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7]
-
Incubate the plate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare a series of dilutions of DODAC in culture medium.
-
After 24 hours, remove the medium from the wells and replace it with 100 µL of the DODAC dilutions. Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours.[7]
-
Remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the DODAC concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Preparation of DODAC-Containing Liposomes by Thin-Film Hydration
Objective: To prepare unilamellar liposomes containing DODAC.
Materials:
-
Primary phospholipid (e.g., HSPC or DPPC)
-
Cholesterol
-
This compound (DODAC)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes of a defined pore size (e.g., 100 nm)
-
Water bath
Procedure:
-
Weigh the desired amounts of the primary phospholipid, cholesterol, and DODAC. A common molar ratio might be, for example, 57:38:5 (phospholipid:cholesterol:DODAC).
-
Dissolve the lipid mixture in chloroform or a chloroform:methanol mixture in a round-bottom flask.[11][12]
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the phase transition temperature of the lipids. This will form a thin, dry lipid film on the inner surface of the flask.[13][14]
-
Further dry the lipid film under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding the aqueous buffer (pre-heated to above the lipid phase transition temperature) to the flask.[15]
-
Agitate the flask by vortexing or gentle shaking to disperse the lipid film, resulting in the formation of multilamellar vesicles (MLVs).
-
To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion. This involves repeatedly passing the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.[12]
-
The resulting liposome (B1194612) suspension can be stored at 4 °C.
Conclusion
This compound is a cationic surfactant with significant potential in both industrial and research settings. Its well-defined chemical structure and physicochemical properties, particularly its permanent positive charge and long hydrophobic chains, are the basis for its utility as an effective antimicrobial agent and as a component in advanced drug delivery systems. The experimental protocols detailed in this guide provide a foundation for researchers to characterize DODAC and to explore its applications in their respective fields. Further research into the specific interactions of DODAC with biological membranes and its formulation with a wider range of therapeutic agents will continue to expand its utility in drug development and beyond.
References
- 1. Salt-Induced Modulation of the Krafft Temperature and Critical Micelle Concentration of Benzyldimethylhexadecylammonium Chloride | Semantic Scholar [semanticscholar.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. Method of Determination of CMC | PPT [slideshare.net]
- 5. agilent.com [agilent.com]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. Liposomal Doxorubicin Delivery Systems: Effects of Formulation and Processing Parameters on Drug Loading and Release Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted Delivery of Doxorubicin Liposomes for Her-2+ Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 12. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 14. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
Methodological & Application
Application Notes and Protocols for Dimethyldioctadecylammonium Chloride in Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldioctadecylammonium (B77308) chloride (DDA), a cationic lipid, is a well-established component in the formulation of nanoparticles, particularly liposomes, for various biomedical applications.[1][2] Its positive charge facilitates the encapsulation and delivery of anionic molecules such as nucleic acids and proteins, and plays a crucial role in the function of these nanoparticles as vaccine adjuvants.[1][3] When combined with immunomodulators like trehalose (B1683222) dibehenate (TDB), DDA forms highly effective Cationic Adjuvant Formulations (CAFs) that enhance immune responses to subunit vaccines.[3][4]
These application notes provide detailed protocols for the synthesis of DDA-containing nanoparticles using the thin-film hydration method, a summary of their physicochemical characteristics, and an overview of their immunological mechanism of action.
Data Presentation: Physicochemical Properties of DDA-Based Nanoparticles
The following table summarizes the typical physicochemical characteristics of nanoparticles formulated with DDA, often in combination with TDB. These parameters are critical for the stability, efficacy, and safety of the nanoparticle formulations.
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference(s) |
| DDA/TDB Liposomes | 1920.0 ± 70.0 | Narrow | More cationic than DSPC/Chol or DOTAP/DC-Chol | [4] |
| DDA:TDB Multilamellar Vesicles (MLV) | 667.2 ± 72.6 | - | +46.26 ± 3.7 | [5] |
| DDA:TDB MLV with Ovalbumin | 1047.1 ± 135.8 | - | - | [5] |
| DDA:TDB Dehydration-Rehydration Vesicles (DRV) with Ovalbumin | 546 ± 23.7 | - | - | [5] |
Note: Particle size and zeta potential can be influenced by the presence of encapsulated or surface-adsorbed antigens and other formulation components.[5][6] A zeta potential value above +30 mV generally indicates good colloidal stability due to electrostatic repulsion between particles.[7][8]
Experimental Protocols
Protocol 1: Preparation of DDA-Based Cationic Liposomes by Thin-Film Hydration
This protocol describes the preparation of cationic liposomes composed of DDA using the well-established thin-film hydration method.[9][10][11]
Materials:
-
Dimethyldioctadecylammonium chloride (DDA)
-
Trehalose dibehenate (TDB) (optional, for CAF formulations)
-
Chloroform (B151607) or a chloroform:methanol mixture
-
Aqueous buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Vacuum pump
-
Extruder with polycarbonate membranes (optional, for size reduction)
Procedure:
-
Lipid Dissolution: Dissolve DDA and other lipid components (e.g., TDB) in chloroform or a chloroform:methanol mixture in a round-bottom flask. Ensure complete dissolution to form a clear solution.
-
Film Formation: Remove the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set to a temperature above the phase transition temperature of the lipids to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Dry the lipid film under a high vacuum for at least 2-3 hours (or overnight) to remove any residual organic solvent.[9]
-
Hydration: Hydrate the lipid film by adding the desired aqueous buffer. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. Agitate the flask by vortexing or manual shaking to facilitate the formation of multilamellar vesicles (MLVs).[9][11]
-
Sizing (Optional): To obtain smaller, more uniform liposomes (unilamellar vesicles), the liposome (B1194612) suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[10] This process is typically repeated for an odd number of passes to ensure homogeneity.
Visualizations
Experimental Workflow for DDA Liposome Synthesis
Caption: Workflow for DDA liposome synthesis and characterization.
Proposed Immunological Signaling Pathway of DDA-Adjuvanted Vaccines
Caption: Adjuvant mechanism of DDA-based nanoparticles.
Mechanism of Action as a Vaccine Adjuvant
The primary mechanism by which DDA-containing cationic liposomes exert their adjuvant effect is through the enhanced delivery of antigens to antigen-presenting cells (APCs), such as dendritic cells (DCs).[4][12] The positive surface charge of the DDA liposomes facilitates electrostatic interactions with the negatively charged cell membranes of APCs, leading to increased antigen uptake.[4][12]
Once internalized, the antigen is processed and presented on Major Histocompatibility Complex (MHC) class II molecules to T-helper (CD4+) cells.[12] DDA-based adjuvants have been shown to promote the maturation of DCs, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86.[13][14] This enhanced antigen presentation and co-stimulation leads to a robust activation of T-helper cells, which in turn orchestrate both humoral (Th2) and cellular (Th1) immune responses against the co-administered antigen.[1] Furthermore, DDA formulations can form a depot at the injection site, leading to a slow release of the antigen and prolonged exposure to the immune system.[2][15]
References
- 1. DDA as an immunological adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Liposomes used as a vaccine adjuvant-delivery system: From basics to clinical immunization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 10. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 12. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Cationic DDA/TDB liposome as a mucosal vaccine adjuvant for uptake by dendritic cells in vitro induces potent humoural immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanisms of Action of Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Synthesis of Gold Nanoparticles using Dimethyldioctadecylammonium Chloride (DODAC)
Introduction
Dimethyldioctadecylammonium chloride (DODAC) is a cationic surfactant belonging to the quaternary ammonium (B1175870) salt family. Its amphiphilic nature, characterized by a positively charged headgroup and two long hydrophobic octadecyl chains, allows it to self-assemble into micelles in aqueous solutions. This property makes DODAC a promising, although less commonly cited, candidate for the synthesis and stabilization of gold nanoparticles (AuNPs). In this role, DODAC is expected to function as a capping and structure-directing agent, analogous to other cationic surfactants like cetyltrimethylammonium bromide (CTAB) and didodecyldimethylammonium (B1216837) bromide (DDAB).
The primary mechanism involves the formation of DODAC micelles in solution, which act as templates for the nucleation and growth of AuNPs. The positively charged surface of the micelles electrostatically attracts and concentrates the negatively charged gold chloride precursor ions (AuCl₄⁻). Following the reduction of the gold ions by a reducing agent, the nascent gold atoms coalesce within the micellar structures. The DODAC molecules then adsorb onto the surface of the growing nanoparticles, forming a stabilizing bilayer that prevents aggregation through electrostatic repulsion and steric hindrance. The resulting DODAC-capped AuNPs are colloidally stable in aqueous solutions and possess a positive surface charge, making them suitable for various downstream applications in drug delivery, sensing, and catalysis, particularly where interaction with negatively charged biological membranes is desired.
Data Presentation
The following table summarizes quantitative data adapted from a synthesis protocol for gold nanoparticles using a structurally similar surfactant, didodecyldimethylammonium bromide (DDAB). These parameters provide a starting point for the synthesis using DODAC.
| Parameter | Value | Notes |
| Precursors | ||
| Gold(III) Chloride (HAuCl₄) | 0.048 M (stock solution) | Final concentration in the reaction mixture will be significantly lower. |
| DODAC | ~1.4 mM | This concentration is likely above the Critical Micelle Concentration (CMC) of DODAC, which is essential for micelle formation. The exact CMC for DODAC is not readily available in the literature, so this is an estimated effective concentration based on analogs. |
| Sodium Borohydride (B1222165) (NaBH₄) | 0.4 M (stock solution) | A strong reducing agent, freshly prepared and added dropwise to control the reaction rate. |
| Reaction Conditions | ||
| Temperature | Room Temperature (~25 °C) | The use of a strong reducing agent like NaBH₄ allows for synthesis at room temperature. |
| Reaction Time | < 1 hour | The reaction is typically rapid, with a color change indicating the formation of AuNPs. |
| Nanoparticle Properties | ||
| Expected Size | 5 - 15 nm | The final size can be influenced by the precise concentrations of reactants and the rate of addition of the reducing agent. |
| Surface Plasmon Resonance | ~520 nm | Characteristic of spherical gold nanoparticles of this size, resulting in a wine-red colored solution. |
| Surface Charge | Positive | Due to the bilayer of cationic DODAC on the nanoparticle surface. |
Experimental Protocols
Protocol 1: Synthesis of Spherical Gold Nanoparticles using DODAC
This protocol describes a method for the synthesis of spherical gold nanoparticles stabilized by DODAC in an aqueous solution.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (DODAC)
-
Sodium borohydride (NaBH₄)
-
Deionized (DI) water (18.2 MΩ·cm)
Equipment:
-
Glass vials
-
Magnetic stirrer and stir bars
-
Pipettes
-
Spectrophotometer for UV-Vis analysis
-
Dynamic Light Scattering (DLS) instrument for size and zeta potential measurements (optional)
-
Transmission Electron Microscope (TEM) for imaging (optional)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.048 M stock solution of HAuCl₄ in DI water.
-
Prepare a ~2.8 mM stock solution of DODAC in DI water. Gentle heating may be required to fully dissolve the surfactant.
-
Freshly prepare a 0.4 M stock solution of NaBH₄ in ice-cold DI water immediately before use.
-
-
Reaction Setup:
-
In a clean glass vial, combine 30 mL of the ~2.8 mM DODAC stock solution with 30 mL of DI water to achieve a final DODAC concentration of ~1.4 mM.
-
Place the vial on a magnetic stirrer and stir vigorously.
-
-
Addition of Gold Precursor:
-
To the stirring DODAC solution, add 375 µL of the 0.048 M HAuCl₄ stock solution.
-
Allow the solution to mix for several minutes.
-
-
Reduction and Nanoparticle Formation:
-
While maintaining vigorous stirring, add 200 µL of the freshly prepared 0.4 M NaBH₄ solution drop by drop to the reaction mixture.
-
A rapid color change from yellow to wine-red should be observed, indicating the formation of gold nanoparticles.
-
Continue stirring for at least 30 minutes to ensure the reaction is complete and the nanoparticles are fully stabilized.
-
-
Characterization:
-
Acquire the UV-Vis spectrum of the resulting colloidal solution to determine the surface plasmon resonance (SPR) peak.
-
(Optional) Characterize the size distribution and zeta potential of the synthesized AuNPs using DLS.
-
(Optional) For detailed morphological analysis, prepare a sample for TEM imaging by drop-casting the solution onto a TEM grid and allowing it to dry.
-
Visualizations
Caption: Workflow for DODAC-stabilized gold nanoparticle synthesis.
Step-by-Step Guide for Preparing Dimethyldioctadecylammonium Chloride (DDA) Liposomes
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldioctadecylammonium chloride (DDA) is a cationic lipid that is frequently utilized in the formulation of liposomes for various biomedical applications, including drug delivery and vaccine adjuvants. The positive charge of DDA liposomes facilitates interaction with negatively charged cell membranes, enhancing cellular uptake. Furthermore, DDA-based liposomes have been shown to act as potent adjuvants, stimulating both humoral and cell-mediated immune responses.
This document provides detailed protocols for the preparation of DDA liposomes using two common methods: thin-film hydration and ethanol (B145695) injection. It also includes protocols for the characterization of key physicochemical properties of the resulting liposomes, such as particle size, polydispersity index (PDI), and zeta potential.
Data Presentation: Physicochemical Properties of DDA Liposomes
The following tables summarize typical quantitative data for DDA liposomes prepared using different methods and formulations. These values can serve as a benchmark for researchers developing their own formulations.
Table 1: DDA Liposomes Prepared by Thin-Film Hydration
| Co-lipid | DDA:Co-lipid Molar Ratio | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Cholesterol | 1:1 | 480.9 ± 21.3 | - | - | |
| TDB | 8:1 | 1920.0 ± 70.0 | Narrow | - | |
| TDB | - | ~500-600 | - | - | |
| TDB | - | < 200 (small) | - | - | |
| TDB | - | ~1500 (large) | - | - |
TDB: Trehalose 6,6'-dibehenate
Table 2: Cationic Liposomes Prepared by Ethanol Injection
| Cationic Lipid | Co-lipids | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| DOTAP | DOPE | 110 | 0.17 | - | |
| DDAB | PtdChol or DOPE | - | - | Increases with cationic lipid ratio |
DOTAP: 1,2-dioleoyl-3-trimethylammonium-propane; DOPE: 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine; DDAB: Dimethyldioctadecylammonium bromide; PtdChol: Phosphatidylcholine
Experimental Protocols
Protocol 1: Thin-Film Hydration Method
This method is a widely used technique for the preparation of liposomes and involves the formation of a thin lipid film followed by hydration.
Materials:
-
This compound (DDA)
-
Co-lipid (e.g., Cholesterol, Trehalose 6,6'-dibehenate (TDB))
-
Organic solvent (e.g., Chloroform, Chloroform:Methanol mixture (9:1 v/v))
-
Hydration buffer (e.g., Tris buffer (10 mM, pH 7.4), Phosphate-buffered saline (PBS))
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Dissolution: Dissolve DDA and any co-lipids in the chosen organic solvent in a round-bottom flask. Ensure the lipids are completely dissolved.
-
Film Formation: Remove the organic solvent using a rotary evaporator. The water bath temperature should be set above the phase transition temperature of the lipids. A thin, uniform lipid film should form on the inner surface of the flask.
-
Drying: Dry the lipid film under a stream of nitrogen gas or under vacuum for at least 2 hours to remove any residual organic solvent.
-
Hydration: Add the hydration buffer to the flask containing the lipid film. The temperature of the buffer should also be above the phase transition temperature of the lipids.
-
Vesicle Formation: Agitate the flask by hand or using the rotary evaporator (without vacuum) to disperse the lipid film in the buffer. This process leads to the formation of multilamellar vesicles (MLVs).
-
Extrusion (Optional Size Reduction): To obtain unilamellar vesicles with a more uniform size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm). Pass the suspension through the extruder multiple times (e.g., 11 times) to ensure homogeneity.
Caption: Workflow for DDA liposome preparation using the thin-film hydration method.
Protocol 2: Ethanol Injection Method
The ethanol injection method is a rapid and simple technique for preparing liposomes, particularly small unilamellar vesicles.
Materials:
-
This compound (DDA)
-
Co-lipid (e.g., Cholesterol)
-
Ethanol (absolute)
-
Aqueous phase (e.g., distilled water, buffer)
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for controlled injection rate)
-
Rotary evaporator or dialysis system (for ethanol removal)
Procedure:
-
Lipid Solution Preparation: Dissolve DDA and any co-lipids in absolute ethanol.
-
Aqueous Phase Preparation: Place the aqueous phase in a beaker on a magnetic stirrer and begin stirring at a constant rate.
-
Injection: Rapidly inject the ethanolic lipid solution into the stirred aqueous phase. The volume ratio of the ethanolic solution to the aqueous phase is a critical parameter that influences liposome size. A syringe pump can be used for a more controlled and reproducible injection rate.
-
Liposome Formation: Upon injection, the lipids precipitate out of the ethanol solution and self-assemble into liposomes in the aqueous phase.
-
Ethanol Removal: Remove the ethanol from the liposome suspension. This can be achieved by rotary evaporation under reduced pressure or by dialysis against a large volume of buffer.
-
Concentration Adjustment: After ethanol removal, the liposome suspension can be concentrated if necessary using techniques like ultrafiltration.
Application Notes and Protocols for Dimethyldioctadecylammonium Chloride (DODAC) as a Phase Transfer Catalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction to Dimethyldioctadecylammonium Chloride (DODAC)
This compound (DODAC), also known as distearyldimonium chloride, is a quaternary ammonium (B1175870) salt with the chemical formula [CH₃(CH₂)₁₇]₂N(Cl)(CH₃)₂. It is characterized by two long C18 alkyl (octadecyl) chains and two methyl groups attached to a central nitrogen atom, conferring it surfactant properties. While widely used in commercial applications such as fabric softeners and sanitizers, DODAC also serves as a phase transfer catalyst (PTC) in organic synthesis. Its amphiphilic nature, possessing both hydrophobic long alkyl chains and a hydrophilic cationic head, enables it to facilitate reactions between reactants located in immiscible phases, such as an aqueous and an organic phase.
The primary function of DODAC as a PTC is to transport a reactive anion from the aqueous phase into the organic phase, where it can react with an organic substrate. This circumvents the insolubility of ionic reagents in organic media, thereby increasing reaction rates, improving yields, and often allowing for milder reaction conditions. This makes it a valuable tool in "green chemistry" by potentially reducing the need for harsh organic solvents.
Mechanism of Phase Transfer Catalysis with DODAC
Phase transfer catalysis (PTC) operates on the principle of shuttling a reactant between two immiscible phases. In a typical liquid-liquid PTC system involving DODAC, the following steps occur:
-
Anion Exchange: In the aqueous phase, the chloride anion of DODAC (Q⁺Cl⁻) is exchanged for the reactive anion (Nu⁻) from an inorganic salt (e.g., NaNu). This forms a lipophilic ion pair (Q⁺Nu⁻).
-
Phase Transfer: The newly formed ion pair (Q⁺Nu⁻), being soluble in the organic phase due to the long alkyl chains of the DODAC cation (Q⁺), migrates across the phase boundary into the organic phase.
-
Reaction in Organic Phase: In the organic phase, the "naked" anion (Nu⁻) is highly reactive as it is not strongly solvated. It reacts with the organic substrate (R-X) to form the desired product (R-Nu). The leaving group (X⁻) forms a new ion pair with the DODAC cation (Q⁺X⁻).
-
Catalyst Regeneration: The ion pair (Q⁺X⁻) migrates back to the aqueous phase, where the leaving group anion (X⁻) is exchanged for another reactive anion (Nu⁻), thus regenerating the active catalyst and continuing the catalytic cycle.
This mechanism allows for a continuous transfer and reaction of the nucleophile, leading to efficient product formation.
Diagrams of Catalytic Pathway and Experimental Workflow
The Pivotal Role of Surfactants in Proteomics Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The successful identification and quantification of proteins by mass spectrometry hinges on meticulous sample preparation. A critical step in this workflow is the effective solubilization and denaturation of proteins from complex biological matrices. Surfactants, or surface-active agents, are indispensable tools for disrupting cell membranes and protein aggregates, thereby improving extraction efficiency and enzymatic digestion. This document provides a detailed overview of the application of various mass spectrometry (MS)-compatible surfactants in proteomics sample preparation, complete with experimental protocols and comparative data.
Introduction to Surfactants in Proteomics
Surfactants are amphipathic molecules that possess both a hydrophilic (water-attracting) head and a hydrophobic (water-repelling) tail. This unique structure allows them to interact with both proteins and the aqueous environment, facilitating the breakdown of cellular structures and the solubilization of proteins, particularly challenging membrane proteins. While powerful, many traditional detergents, like sodium dodecyl sulfate (B86663) (SDS), can interfere with downstream liquid chromatography-mass spectrometry (LC-MS) analysis by suppressing ionization and creating significant background noise. Consequently, a range of MS-compatible surfactants have been developed to overcome these limitations.
Key Applications of MS-Compatible Surfactants
The primary applications of MS-compatible surfactants in proteomics sample preparation include:
-
Cell Lysis and Protein Extraction: Efficiently breaking open cells and organelles to release the complete proteome.
-
Protein Solubilization: Dissolving protein aggregates and ensuring individual proteins are accessible for enzymatic digestion.
-
Enhancing Enzymatic Digestion: Denaturing proteins to expose cleavage sites for proteases like trypsin, leading to more complete and reproducible digestion.
-
Enrichment of Specific Protein Classes: Aiding in the isolation of membrane proteins and other hydrophobic protein complexes.
Comparative Analysis of Common MS-Compatible Surfactants
Several commercially available surfactants are routinely used in proteomics workflows. Their performance can vary depending on the sample type and experimental goals. The table below summarizes the properties and performance of some widely used MS-compatible surfactants.
| Surfactant | Type | Key Features & Benefits | Optimal Concentration | Removal/Degradation Method |
| RapiGest SF | Anionic | Acid-labile; degrades at low pH, eliminating the need for removal steps that can cause sample loss. Good for solubilizing a wide range of proteins. | 0.1 - 0.5% (w/v) | Acidification (e.g., with trifluoroacetic acid) |
| PPS Silent Surfactant | Anionic | Acid-labile, similar to RapiGest SF. Designed for minimal interference with MS analysis. | 0.1% (w/v) | Acidification |
| ProteaseMAX™ Surfactant | Anionic | Enhances the activity of proteases like trypsin and Lys-C. Degraded by heat and acidification. | 0.05 - 0.1% (w/v) | Heat and Acidification |
| n-Dodecyl β-D-maltoside (DDM) | Non-ionic | A mild surfactant often used for solubilizing membrane proteins while preserving their native structure. | 0.5 - 2.0% (w/v) | Solid-phase extraction (SPE) or detergent removal columns |
| Sodium Deoxycholate (SDC) | Anionic | A cost-effective and efficient surfactant for protein solubilization and digestion. Can be precipitated out of solution. | 1 - 5% (w/v) | Acidification and centrifugation |
Experimental Protocols
The following are detailed protocols for protein extraction and digestion using MS-compatible surfactants. These protocols can be adapted for various cell and tissue types.
Protocol 1: In-Solution Protein Digestion using an Acid-Labile Surfactant (e.g., RapiGest SF)
This protocol is suitable for the preparation of peptides from cell lysates or tissue homogenates for LC-MS/MS analysis.
Materials:
-
Lysis Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0
-
RapiGest SF solution: 1% (w/v) in Lysis Buffer
-
Reducing Agent: 100 mM Dithiothreitol (DTT) in Lysis Buffer
-
Alkylating Agent: 200 mM Iodoacetamide (IAA) in Lysis Buffer
-
Trypsin solution: 1 µg/µL in 50 mM Acetic Acid
-
Quenching Solution: 2 M HCl or 5% Trifluoroacetic Acid (TFA)
-
C18 Solid-Phase Extraction (SPE) cartridges
Procedure:
-
Cell Lysis and Protein Extraction:
-
Resuspend cell pellet or tissue homogenate in Lysis Buffer containing 0.1% RapiGest SF.
-
Sonicate the sample on ice to ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant containing the solubilized proteins to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
Reduction and Alkylation:
-
To the protein extract, add DTT to a final concentration of 5 mM.
-
Incubate at 60°C for 30 minutes.
-
Cool the sample to room temperature.
-
Add IAA to a final concentration of 15 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion:
-
Add trypsin to the protein solution at a 1:50 (enzyme:protein) ratio (w/w).
-
Incubate overnight (12-16 hours) at 37°C.
-
-
Surfactant Degradation and Sample Cleanup:
-
Acidify the sample by adding 2 M HCl to a final pH of ~2.0 (or 1% TFA).
-
Incubate at 37°C for 45 minutes to facilitate the degradation of RapiGest SF.
-
Centrifuge at 14,000 x g for 10 minutes to pellet the insoluble degradation products.
-
Carefully transfer the supernatant containing the peptides to a new tube.
-
Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
Resuspend the dried peptides in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).
-
Protocol 2: Filter-Aided Sample Preparation (FASP) with Sodium Deoxycholate (SDC)
The FASP method is particularly useful for removing detergents and other contaminants while concentrating the sample.
Materials:
-
Lysis Buffer: 4% (w/v) SDC in 100 mM Tris-HCl, pH 7.6, 100 mM DTT
-
Urea Buffer (UA): 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Alkylation Solution: 50 mM Iodoacetamide (IAA) in UA Buffer
-
Digestion Buffer: 50 mM Ammonium Bicarbonate (ABC), pH 8.0
-
Trypsin solution: 1 µg/µL in Digestion Buffer
-
Microcon or Amicon Ultra centrifugal filter units (30 kDa MWCO)
Procedure:
-
Protein Extraction:
-
Add Lysis Buffer to the cell or tissue sample.
-
Boil the sample for 5 minutes.
-
Sonicate the lysate to shear DNA.
-
Centrifuge to remove insoluble debris.
-
-
Filter-Aided Digestion:
-
Add 200 µL of the protein extract to the filter unit.
-
Add 200 µL of UA Buffer and centrifuge at 14,000 x g for 15 minutes. Discard the flow-through.
-
Repeat the wash with 200 µL of UA Buffer.
-
Add 100 µL of Alkylation Solution to the filter unit and incubate in the dark for 20 minutes at room temperature.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Wash the filter unit twice with 100 µL of UA Buffer.
-
Wash the filter unit three times with 100 µL of Digestion Buffer.
-
-
Enzymatic Digestion:
-
Add 40 µL of Digestion Buffer containing trypsin (1:100 enzyme:protein ratio) to the filter unit.
-
Incubate at 37°C for 12-16 hours in a humidified chamber.
-
-
Peptide Collection:
-
Place the filter unit in a new collection tube.
-
Centrifuge at 14,000 x g for 10 minutes to collect the peptides.
-
Add 40 µL of Digestion Buffer to the filter, centrifuge again, and combine the eluates.
-
Acidify the collected peptides with 1% TFA.
-
Desalt the peptides using a C18 SPE cartridge.
-
Visualizing the Proteomics Sample Preparation Workflow
The following diagrams illustrate the key steps in the described protocols.
Application Notes and Protocols for the Stabilization of Nanoparticle Suspensions with Dimethyldioctadecylammonium Chloride (DODAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyldioctadecylammonium chloride (DODAC) is a cationic surfactant widely utilized as a stabilizing agent in the formulation of nanoparticle suspensions. Its amphipathic structure, featuring a positively charged quaternary ammonium (B1175870) head group and two long hydrophobic octadecyl chains, allows it to adsorb onto the surface of various nanoparticles. This adsorption imparts a positive surface charge, leading to electrostatic repulsion between particles and preventing their aggregation, thus ensuring the colloidal stability of the suspension.[1] Furthermore, the long hydrocarbon chains can provide steric hindrance, further contributing to the stability of the nanoparticle dispersion. DODAC is particularly valuable in the development of drug delivery systems, where stable nanoparticle formulations are crucial for effective therapeutic outcomes. These application notes provide detailed protocols for the use of DODAC in stabilizing different types of nanoparticles and for the preparation of DODAC-containing liposomes.
Mechanism of Stabilization
The primary mechanism by which DODAC stabilizes nanoparticle suspensions is through electrostatic repulsion.[1] When DODAC is introduced into a nanoparticle suspension, the positively charged quaternary ammonium head groups orient towards the aqueous phase, while the hydrophobic tails adsorb onto the nanoparticle surface. This creates a net positive charge on the surface of the nanoparticles. The resulting electrostatic repulsion between the positively charged nanoparticles prevents them from aggregating and settling out of the suspension.
In addition to electrostatic stabilization, the long octadecyl chains of DODAC can provide a steric barrier. This steric hindrance further prevents close contact between nanoparticles, contributing to the overall stability of the suspension.
References
Application Notes and Protocols for Antimicrobial Research on Dimethyldioctadecylammonium Chloride
These application notes provide a comprehensive overview of the antimicrobial properties of Dimethyldioctadecylammonium chloride (DMDAC), a quaternary ammonium (B1175870) compound (QAC). The information is intended for researchers, scientists, and drug development professionals investigating novel antimicrobial agents and their applications. This document details the mechanism of action, quantitative efficacy data, and standardized protocols for evaluating the antimicrobial activity of DMDAC.
Introduction to this compound (DMDAC)
This compound, also known as DODMAC, is a cationic surfactant with two long octadecyl hydrocarbon chains.[1][2] This molecular structure imparts potent antimicrobial properties, making it an effective agent against a broad spectrum of bacteria and fungi.[3] Its primary applications in research include the development of disinfectants, antiseptics, and antimicrobial surface coatings.[4] DMDAC is also utilized in various industrial and household products, such as fabric softeners and cosmetics, for its antistatic and emulsifying properties.[1][2]
Mechanism of Antimicrobial Action
The antimicrobial activity of DMDAC, like other quaternary ammonium compounds, is primarily attributed to its ability to disrupt the microbial cell membrane.[3][5] The positively charged nitrogen atom in the DMDAC molecule electrostatically interacts with the negatively charged components of the bacterial or fungal cell wall and cytoplasmic membrane.[6] This initial binding is followed by the insertion of the long hydrophobic octadecyl chains into the lipid bilayer.[5]
This insertion disrupts the structural integrity and fluidity of the membrane, leading to several detrimental effects:
-
Increased Permeability: The disruption of the lipid bilayer increases the permeability of the cell membrane.[5][7]
-
Leakage of Intracellular Components: Essential intracellular components, such as potassium ions, nucleotides, proteins, and β-galactosidase, leak out of the cell.[5][6][7]
-
Inhibition of Cellular Processes: The compromised membrane integrity and loss of essential molecules inhibit critical cellular processes.
-
Cell Death: The cumulative damage ultimately leads to cell lysis and death.[7][8]
The bactericidal or bacteriostatic effect of DMDAC is dependent on its concentration and the growth phase of the microbial population.[3][8]
Quantitative Antimicrobial Efficacy
The antimicrobial efficacy of DMDAC and the closely related Didecyldimethylammonium chloride (DDAC) is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] The MBC is the lowest concentration that results in a 99.9% or greater reduction in the initial microbial population.[10]
Below is a summary of reported MIC values for DDAC against various microorganisms. It is important to note that while DMDAC and DDAC share a similar mechanism of action, their efficacy can differ due to the variation in their alkyl chain lengths.
| Compound | Microorganism | MIC (mg/L) | Reference |
| DDAC | Escherichia coli | 1.3 | [7] |
| DDAC | Escherichia coli | 0.5 - 3.00 (Sub-MIC range studied) | [11] |
| DDAC | Bacillus cereus | 0.05 - 1.50 (Sub-MIC range studied) | [11] |
| DDAC | Staphylococcus aureus | 0.59 | [6] |
| DDAC | Food-isolated bacteria | 0.5 - 6.0 | [11] |
| DDAC | Escherichia coli (clinical isolates) | ≤8 (for susceptible strains) | [12] |
Experimental Protocols
This protocol outlines the broth microdilution method for determining the MIC of DMDAC against a target microorganism.
Materials:
-
This compound (DMDAC) stock solution
-
Sterile 96-well microtiter plates
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth, Tryptic Soy Broth)
-
Microbial culture in the logarithmic growth phase, adjusted to a standardized concentration (e.g., 5 x 10^5 CFU/mL)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Prepare Serial Dilutions: a. Add 100 µL of sterile broth to all wells of a 96-well plate. b. Add 100 µL of the DMDAC stock solution to the first column of wells, resulting in a 1:2 dilution. c. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last column of dilutions.
-
Inoculate the Plate: a. Add 100 µL of the standardized microbial suspension to each well, further diluting the DMDAC concentration by half. b. The final volume in each well should be 200 µL.
-
Controls: a. Growth Control: A well containing 100 µL of broth and 100 µL of the microbial suspension (no DMDAC). b. Sterility Control: A well containing 200 µL of uninoculated broth.
-
Incubation: a. Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
Determine MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of DMDAC in a well with no visible growth (no turbidity).
This protocol is used to assess the rate at which DMDAC kills a microbial population over time.[10][13]
Materials:
-
DMDAC solutions at various concentrations (e.g., 1x, 2x, 4x the predetermined MBC).[14]
-
Microbial culture adjusted to a starting concentration of approximately 1 x 10^7 CFU/mL.[14]
-
Sterile culture tubes or flasks.
-
Sterile broth medium.
-
Sterile neutralizing solution (to inactivate DMDAC at sampling times).
-
Sterile saline or buffered peptone water for dilutions.
-
Agar (B569324) plates for colony counting.
-
Shaking incubator.
Procedure:
-
Preparation: a. In separate sterile flasks, add the standardized microbial suspension to broth containing the desired concentrations of DMDAC (e.g., 1x, 2x, 4x MBC). b. Include a growth control flask with no DMDAC.
-
Incubation and Sampling: a. Incubate the flasks at the appropriate temperature with agitation.[14] b. At predetermined time points (e.g., 0, 1, 2, 5, 10, 30, 60, 120, 240 minutes), withdraw an aliquot from each flask.[14]
-
Neutralization and Plating: a. Immediately transfer the aliquot to a tube containing a neutralizing solution to stop the antimicrobial action of DMDAC. b. Perform serial dilutions of the neutralized sample in sterile saline or buffered peptone water. c. Plate 100 µL of appropriate dilutions onto agar plates in duplicate.
-
Enumeration and Analysis: a. Incubate the plates for 24-48 hours. b. Count the number of colonies on the plates to determine the viable cell count (CFU/mL) at each time point. c. Plot the log10 CFU/mL against time for each DMDAC concentration to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction (99.9% kill) in CFU/mL from the initial inoculum.[10]
Applications in Research
DMDAC and related QACs are subjects of extensive research for various antimicrobial applications.
-
Surface Disinfection: DMDAC is a key component in disinfectants for hard surfaces in healthcare, industrial, and household settings.[3][15] Research focuses on its efficacy against a wide range of pathogens and its performance under different environmental conditions, such as in the presence of organic soiling.[16] A modified version, 3-(trimethoxysilyl)-propyldimethyloctadecyl ammonium chloride (Si-QAC), can covalently bond to surfaces, providing long-lasting disinfectant properties.[17]
-
Antimicrobial Coatings: DMDAC and its polymeric counterparts, such as poly(diallyldimethylammonium chloride) (PDDA), are used to create antimicrobial coatings for medical devices, implants, and food contact surfaces.[18][19][20] These coatings can kill microbes upon contact, reducing the risk of biofilm formation and infections.[18]
-
Antimicrobial Nanoparticles: DMDAC can be incorporated into nanoparticles, often in combination with biocompatible polymers like poly(methylmethacrylate) (B3431434) (PMMA).[18][21] These hybrid nanoparticles can be used to create stable antimicrobial dispersions and coatings with high efficacy against bacteria and fungi.[21][22] The nanostructure can enhance the interaction with microbial cells and improve the overall antimicrobial performance.[22]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. innospk.com [innospk.com]
- 3. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. academicjournals.org [academicjournals.org]
- 7. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. emerypharma.com [emerypharma.com]
- 11. Kinetics of Bacterial Adaptation, Growth, and Death at Didecyldimethylammonium Chloride sub-MIC Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. Time-kill behavior against eight bacterial species and cytotoxicity of antibacterial monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. DIDECYLDIMETHYLAMMONIUM CHLORIDE - escom Chemie GmbH [escom-chemie.com]
- 16. researchgate.net [researchgate.net]
- 17. Disinfection of various materials with 3-(trimethoxysilyl)-propyldimethyloctadecyl ammonium chloride in hatchery facilities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. mdpi.com [mdpi.com]
- 20. Transient Coatings from Nanoparticles Achieving Broad-Spectrum and High Antimicrobial Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols for Dimethyldioctadecylammonium Chloride as a Template for Mesoporous Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mesoporous silica (B1680970) nanoparticles (MSNs) are a class of versatile nanomaterials characterized by their large surface area, tunable pore size, and high pore volume. These properties make them exceptional candidates for a wide range of applications, most notably in advanced drug delivery systems. The synthesis of MSNs relies on a templating approach, where a structure-directing agent (SDA), typically a surfactant, forms micelles that serve as a scaffold for the condensation of a silica precursor.
This document provides detailed application notes and experimental protocols for the synthesis of mesoporous silica using dimethyldioctadecylammonium (B77308) chloride (DMDAC) as a template. While specific literature detailing the use of DMDAC is not abundant, the protocols herein are adapted from established methods for structurally similar long-chain quaternary ammonium (B1175870) surfactants. DMDAC, with its two long C18 alkyl chains, is anticipated to form vesicular or multilamellar structures, potentially yielding unique pore architectures and influencing drug loading and release kinetics.
Principle of Synthesis
The synthesis of mesoporous silica with a cationic surfactant template like DMDAC follows a sol-gel process. In solution, the surfactant molecules self-assemble into micelles. A silica precursor, most commonly tetraethyl orthosilicate (B98303) (TEOS), is then introduced. The hydrolysis and condensation of TEOS occur around the DMDAC micelles. Following the formation of the silica framework, the organic template is removed, typically through calcination or solvent extraction, leaving behind a porous silica structure.
Experimental Protocols
Protocol 1: Synthesis of DMDAC-Templated Mesoporous Silica Nanoparticles (Adapted)
This protocol is adapted from established methods for long-chain quaternary ammonium surfactants.
Materials and Equipment:
-
Dimethyldioctadecylammonium chloride (DMDAC) (Template)
-
Tetraethyl orthosilicate (TEOS, 98%) (Silica Precursor)
-
Ethanol (B145695) (99.5%) (Solvent)
-
Ammonium hydroxide (B78521) solution (28-30 wt% in water) (Catalyst)
-
Deionized water
-
Hydrochloric acid (for template removal by extraction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Centrifuge and centrifuge tubes
-
Oven
-
Tube furnace (for calcination)
Procedure:
Step 1: Template Solution Preparation
-
In a round-bottom flask, dissolve 1.0 g of this compound (DMDAC) in a mixture of 100 mL of deionized water and 50 mL of ethanol.
-
Stir the solution vigorously at room temperature for 1 hour to ensure complete dissolution and the formation of a homogenous template solution.
Step 2: Silica Framework Formation
-
To the template solution, slowly add 10.0 mL of ammonium hydroxide solution while stirring continuously.
-
Continue stirring for 30 minutes to ensure the solution is basic.
-
Add 5.0 mL of TEOS dropwise to the solution under vigorous stirring.
-
A white precipitate will begin to form. Allow the reaction to proceed for 4 hours at room temperature with continuous stirring.
Step 3: Particle Collection and Washing
-
Collect the as-synthesized particles by centrifugation at 12,000 rpm for 20 minutes.
-
Discard the supernatant and resuspend the particles in 50 mL of ethanol.
-
Wash the particles by repeated centrifugation and resuspension in ethanol (at least 3 times) to remove any unreacted precursors and residual template.
-
Dry the washed particles in an oven at 80°C overnight.
Step 4: Template Removal
-
Method A: Calcination
-
Place the dried, as-synthesized MSNs in a ceramic crucible.
-
Heat the sample in a tube furnace under a flow of air.
-
Ramp the temperature to 600°C at a rate of 2°C/min and hold for 6 hours to combust the organic template.
-
Allow the furnace to cool down to room temperature naturally. The resulting white powder is the final mesoporous silica product.
-
-
Method B: Solvent Extraction
-
Suspend 1.0 g of the dried, as-synthesized MSNs in 150 mL of ethanol.
-
Add 1.5 mL of concentrated hydrochloric acid to the suspension.
-
Stir the mixture at 60°C for 8 hours.
-
Collect the particles by centrifugation, wash thoroughly with ethanol to remove the template and acid, and dry at 80°C.
-
Protocol 2: Drug Loading into DMDAC-Templated MSNs
Materials and Equipment:
-
Calcined DMDAC-templated MSNs
-
Drug of interest (e.g., Doxorubicin, Ibuprofen)
-
Appropriate solvent for the drug (e.g., phosphate-buffered saline (PBS), ethanol)
-
Magnetic stirrer and stir bar
-
Centrifuge and centrifuge tubes
-
UV-Vis spectrophotometer
Procedure:
-
Disperse 100 mg of the calcined MSNs in 10 mL of a solution containing the drug of interest at a known concentration (e.g., 1 mg/mL).
-
Stir the suspension at room temperature for 24 hours in the dark to allow for maximum drug loading.
-
Collect the drug-loaded MSNs by centrifugation at 12,000 rpm for 20 minutes.
-
Wash the particles with a small amount of the pure solvent to remove any surface-adsorbed drug.
-
Dry the drug-loaded MSNs under vacuum.
-
Determine the amount of drug loaded by measuring the concentration of the drug in the supernatant and washing solutions using a UV-Vis spectrophotometer at the drug's maximum absorbance wavelength. The loading efficiency can be calculated using the following formula:
Loading Efficiency (%) = [(Initial Drug Amount - Drug in Supernatant) / Initial Drug Amount] x 100
Protocol 3: In Vitro Drug Release Study
Materials and Equipment:
-
Drug-loaded MSNs
-
Release medium (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and tumor environments, respectively)
-
Incubator shaker
-
Centrifuge and centrifuge tubes
-
UV-Vis spectrophotometer
Procedure:
-
Disperse a known amount of drug-loaded MSNs (e.g., 10 mg) in a specific volume of the release medium (e.g., 50 mL).
-
Place the suspension in an incubator shaker at 37°C with constant agitation.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.
-
Centrifuge the aliquot to pellet the MSNs and collect the supernatant.
-
Replenish the withdrawn volume with fresh release medium to maintain a constant volume.
-
Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.
-
Calculate the cumulative percentage of drug released over time.
Data Presentation
The following tables summarize typical characterization data for mesoporous silica synthesized with long-chain quaternary ammonium surfactants, which can be expected for DMDAC-templated materials. The specific values will vary depending on the exact synthesis conditions.
Table 1: Physicochemical Properties of DMDAC-Templated MSNs
| Parameter | Typical Value Range | Characterization Technique |
| Particle Size | 100 - 500 nm | Dynamic Light Scattering (DLS), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) |
| Surface Area (BET) | 600 - 1200 m²/g | Nitrogen Adsorption-Desorption |
| Pore Volume | 0.8 - 1.5 cm³/g | Nitrogen Adsorption-Desorption (BJH method) |
| Pore Diameter | 2 - 6 nm | Nitrogen Adsorption-Desorption (BJH method) |
| Zeta Potential | -20 to -35 mV (in PBS, pH 7.4) | Electrophoretic Light Scattering |
Table 2: Drug Loading and Release Parameters
| Parameter | Drug Example | Typical Value Range | Factors Influencing |
| Drug Loading Capacity (wt%) | Doxorubicin | 5 - 20% | Pore volume, surface area, surface chemistry, drug-matrix interactions |
| Encapsulation Efficiency (%) | Doxorubicin | 70 - 95% | Synthesis conditions, drug concentration, loading time |
| In Vitro Release (at 48h) | Doxorubicin (pH 5.5) | 60 - 80% | pH, temperature, pore size, surface functionalization |
| In Vitro Release (at 48h) | Doxorubicin (pH 7.4) | 20 - 40% | pH, temperature, pore size, surface functionalization |
Mandatory Visualization
Caption: Workflow for the synthesis of DMDAC-templated mesoporous silica nanoparticles.
Troubleshooting & Optimization
Technical Support Center: Dimethyldioctadecylammonium Chloride (DDA) Nanoparticle Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the synthesis of Dimethyldioctadecylammonium chloride (DDA) nanoparticles.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of aggregation in DDA nanoparticle synthesis?
A1: Aggregation of DDA nanoparticles is a frequent issue stemming from their inherent high surface energy. The primary causes include:
-
Suboptimal Temperature: DDA has a specific phase transition temperature (Tc). Performing the synthesis below this temperature can lead to improper vesicle formation and aggregation.
-
Inappropriate DDA Concentration: Both too low and too high concentrations of DDA can result in instability and aggregation.
-
Lack of Stabilizers: Pure DDA liposomes can be unstable. The inclusion of stabilizing agents is often necessary to prevent aggregation.
-
Antigen/Drug Loading: The process of loading antigens or drugs can alter the surface charge and stability of the nanoparticles, leading to aggregation, especially at certain antigen-to-lipid ratios.
-
pH of the Aqueous Phase: The pH of the buffer can influence the surface charge of the nanoparticles and any loaded molecules, affecting electrostatic repulsion and stability.
-
Freeze-Thaw Cycles: Freezing and thawing of nanoparticle suspensions without appropriate cryoprotectants can cause irreversible aggregation.
Q2: What is the recommended method for preparing DDA nanoparticles to minimize aggregation?
A2: The aqueous heat method is a commonly used and effective technique. This involves suspending DDA in sterile distilled water and heating it to a temperature above its phase transition temperature, typically around 80°C, with continuous stirring. This process facilitates the self-assembly of DDA molecules into stable liposomes.[1]
Q3: What are helper lipids and why are they important in DDA nanoparticle formulations?
A3: Helper lipids are additional lipid components incorporated into the formulation to enhance the stability and functionality of the nanoparticles. In DDA formulations, common helper lipids include:
-
Trehalose (B1683222) 6,6'-dibehenate (TDB): TDB is often used in combination with DDA (e.g., in the CAF01 adjuvant) and acts as a colloidal stabilizer, preventing the aggregation of neat DDA liposomes.[2][3]
-
Cholesterol: The inclusion of cholesterol can increase the rigidity and stability of the lipid bilayer, which helps in preventing aggregation.[3][4][5][6] It helps to fill the gaps between the DDA molecules, leading to a more ordered and stable membrane structure.
Q4: How does the antigen-to-lipid ratio affect the stability of DDA nanoparticles?
A4: The ratio of antigen to DDA is a critical factor influencing the colloidal stability of the formulation. At intermediate protein-to-lipid ratios, antigen adsorption can neutralize the surface charge of the cationic DDA liposomes, leading to aggregation. However, at very high protein concentrations, the formation of a protein corona around the liposomes can sometimes stabilize them.[2] It is crucial to optimize this ratio for each specific antigen to maintain nanoparticle stability.
Q5: How can I prevent aggregation during storage and freeze-thawing?
A5: For long-term storage, especially when freeze-drying (lyophilization) is required, the use of cryoprotectants is essential. Sugars like trehalose and sucrose (B13894) are commonly used to protect nanoparticles from aggregation during freezing and thawing.[7][8] They form a glassy matrix around the nanoparticles, preventing them from coming into close contact and fusing. Storing DDA nanoparticle suspensions at 4°C is generally preferred over freezing if lyophilization is not intended.
Troubleshooting Guide
Issue: Visible Aggregation or Precipitation Observed During or Immediately After Synthesis
This is a common problem that can often be resolved by systematically evaluating and optimizing your formulation and process parameters.
Q: My DDA nanoparticle suspension is cloudy or contains visible particles. What should I do?
A: Visible aggregation indicates a significant stability issue. Follow this troubleshooting workflow to identify and resolve the problem.
Quantitative Data on Formulation Parameters
The following tables summarize the impact of various formulation parameters on the physicochemical properties of cationic liposomes, including those made with DDA. This data can guide the optimization of your synthesis protocol.
Table 1: Effect of Cholesterol Content on Liposome (B1194612) Properties
| Phospholipid:Cholesterol (molar ratio) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| 100:0 | 268.9 ± 6.8 | - | - | [3] |
| 80:20 | 255.6 ± 10.3 | - | - | [3] |
| 70:30 | - | Stable | - | [6] |
| 60:40 | - | Stable | - | [6] |
| 50:50 | - | Most Stable | - | [5] |
Note: Data synthesized from studies on various phosphatidylcholine liposomes, demonstrating the general principle of cholesterol's stabilizing effect. The optimal ratio for DDA may vary.
Table 2: Effect of Cryoprotectant (Trehalose) on Particle Size After Freeze-Thaw Cycle
| Cryoprotectant Concentration (% w/v) | Initial Size (nm) | Final Size (nm) | Size Ratio (Final/Initial) | Reference |
| 0 | 405.2 ± 1.27 | Large Aggregates | - | [7] |
| 5 | 405.2 ± 1.27 | 2956.2 ± 0.68 | 7.30 | [7] |
| 10 | 405.2 ± 1.27 | 1248.3 ± 2.03 | 3.08 | [7] |
| 15 | 405.2 ± 1.27 | 642.0 ± 2.38 | 1.58 | [7] |
| 20 | 405.2 ± 1.27 | 443.5 ± 2.97 | 1.09 | [7] |
Note: This data illustrates the protective effect of cryoprotectants on nanoparticles during freeze-thawing. A size ratio close to 1 indicates good stability.
Table 3: Influence of Antigen (BSA) to DDA:TDB Lipid Ratio on Particle Size and Zeta Potential
| Protein-to-Lipid Mass Ratio | Mean Particle Size (nm) | Zeta Potential (mV) | Observation | Reference |
| 0 | ~400 | +50 | Stable Liposomes | [9] |
| 0.01 | ~500 | +45 | Slight increase in size | [9] |
| 0.1 - 1.0 | > 3000 | Variable | Significant Aggregation | [9] |
| > 3 | ~900 | -20 | Re-stabilization (protein corona) | [9] |
Note: This demonstrates the critical importance of optimizing the antigen-to-lipid ratio to avoid the zone of aggregation.
Experimental Protocols
Protocol 1: Preparation of DDA:TDB Liposomes by the Aqueous Heat Method
This protocol is adapted from established methods for preparing cationic liposomes for vaccine adjuvant applications.
Materials:
-
Dimethyldioctadecylammonium (DDA) bromide or chloride
-
Trehalose 6,6'-dibehenate (TDB)
-
Sterile, pyrogen-free water for injection or equivalent
-
Round-bottom flask
-
Rotary evaporator
-
Water bath sonicator
-
Stir plate with magnetic stir bar
Procedure:
-
Lipid Film Formation:
-
Dissolve DDA and TDB in chloroform in a round-bottom flask at the desired molar ratio (e.g., a common ratio is DDA:TDB 5:1 by weight).
-
Remove the organic solvent using a rotary evaporator under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 60°C).
-
Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent.
-
-
Hydration:
-
Hydrate the dry lipid film with sterile, pyrogen-free water by adding the aqueous phase to the flask. The temperature of the water should be above the Tc of the lipid mixture (e.g., 80°C).
-
Agitate the flask by gentle rotation in the presence of glass beads or by using a magnetic stir bar to facilitate the dispersion of the lipid film.
-
Continue hydration with stirring for 30-60 minutes at the elevated temperature.
-
-
Size Reduction (Optional):
-
The resulting multilamellar vesicles (MLVs) can be downsized to form small unilamellar vesicles (SUVs) if required.
-
Sonication: Sonicate the liposome suspension in a bath sonicator at a temperature above Tc until the desired particle size is achieved. Monitor the size using Dynamic Light Scattering (DLS).
-
Extrusion: For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This should also be performed at a temperature above Tc.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential of the final liposome formulation using DLS.
-
A low PDI (< 0.2) indicates a homogenous population of nanoparticles.
-
Key Factors Influencing DDA Nanoparticle Aggregation
The following diagram illustrates the interplay of key factors that can lead to the aggregation of DDA nanoparticles. Understanding these relationships is crucial for successful formulation.
References
- 1. Design considerations for liposomal vaccines: Influence of formulation parameters on antibody and cell-mediated immune responses to liposome associated antigens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposome-Based Adjuvants for Subunit Vaccines: Formulation Strategies for Subunit Antigens and Immunostimulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Influence of cholesterol on liposome stability and on in vitro drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Freeze Thaw: A Simple Approach for Prediction of Optimal Cryoprotectant for Freeze Drying - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cryoprotectants for freeze drying of drug nano-suspensions: effect of freezing rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Dimethyldioctadecylammonium Chloride for Liposome Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the concentration of Dimethyldioctadecylammonium (B77308) chloride (DDAC) in liposome (B1194612) formulations. Our goal is to provide actionable strategies to enhance the colloidal stability and performance of your liposomal systems.
Frequently Asked Questions (FAQs)
Q1: Why is Dimethyldioctadecylammonium chloride (DDAC) used in liposome formulations?
A1: DDAC is a cationic (positively charged) lipid. Its primary role is to impart a positive surface charge to the liposome. This positive charge creates electrostatic repulsion between individual liposomes, which helps prevent them from aggregating and fusing together, thereby increasing the colloidal stability of the formulation.[1][2] This is particularly important for preventing particle size growth during storage.[3]
Q2: What is a typical starting concentration range for DDAC in a liposome formulation?
A2: The optimal concentration of DDAC depends heavily on the other lipids in the formulation and the intended application. However, a common starting point is to formulate liposomes with varying molar ratios of DDAC to a neutral lipid (like DSPC or DOPE). Ratios from 1:1 to 4:1 (neutral lipid to DDAC) are often explored.[4] It is recommended to test a range, for instance, 10 mol%, 20 mol%, and 30 mol% of total lipid, and assess the impact on key stability parameters.
Q3: My liposomes are aggregating. Is the DDAC concentration the cause?
A3: Aggregation is often caused by insufficient electrostatic repulsion between vesicles.[3] If your formulation contains a low concentration of DDAC, the resulting surface charge may not be strong enough to prevent aggregation. Increasing the molar ratio of DDAC can enhance stability.[4] However, other factors like high liposome concentration, improper storage temperature, and the ionic strength of the buffer can also contribute to aggregation.[3]
Q4: How does DDAC concentration affect the zeta potential of my liposomes?
A4: Zeta potential is a measure of the magnitude of the electrostatic charge at the surface of the liposome. As the molar concentration of DDAC in the lipid bilayer increases, the positive surface charge density increases, leading to a more positive zeta potential value. Formulations with a zeta potential of at least ±30 mV are generally considered to have good electrostatic stability.[1]
Q5: Can DDAC be combined with other lipids like cholesterol or PEGylated lipids?
A5: Yes. DDAC is frequently used in combination with neutral "helper" lipids (e.g., DOPE, DSPC) and cholesterol.[5][6] Cholesterol is incorporated to modulate membrane fluidity and rigidity, which can improve stability and reduce drug leakage.[3] PEGylated lipids (e.g., DSPE-PEG2000) can also be included to create a hydrophilic barrier on the liposome surface, which provides steric stabilization and can reduce toxicity.[7]
Troubleshooting Guide
Issue 1: My final liposome formulation has a high Polydispersity Index (PDI > 0.2).
-
Possible Cause: Inefficient sizing or incomplete hydration of the lipid film. The energy input during sizing (e.g., sonication or extrusion) may be insufficient to create a homogenous population of vesicles.
-
Actionable Solutions:
-
Ensure the hydration step is performed with a buffer heated above the gel-liquid crystal transition temperature (Tm) of the lipid with the highest Tm.
-
When using an extruder, ensure the membrane pore size is appropriate for the target vesicle size and consider increasing the number of extrusion cycles (e.g., 11-21 passes).
-
For the thin-film hydration method, ensure the lipid film is thin and uniform before adding the aqueous buffer to facilitate complete hydration.[8]
-
Issue 2: The liposome particle size increases significantly during storage, even at 4°C.
-
Possible Cause: The DDAC concentration is too low, resulting in a zeta potential that is insufficient to prevent vesicle fusion and aggregation over time.
-
Actionable Solutions:
-
Prepare a new batch with a higher molar ratio of DDAC to increase the surface charge and electrostatic repulsion. Aim for a zeta potential more positive than +30 mV.[1]
-
Evaluate the ionic strength of your storage buffer. High salt concentrations can screen the surface charge, reducing the effectiveness of electrostatic stabilization and leading to aggregation.
-
Consider diluting the formulation, as highly concentrated suspensions are more prone to aggregation.[3]
-
Issue 3: I am observing significant cytotoxicity in my cell-based assays.
-
Possible Cause: Cationic lipids, including DDAC, can exhibit dose-dependent cytotoxicity.[4] High concentrations on the liposome surface can disrupt cell membranes.
-
Actionable Solutions:
-
Find a balance between stability and toxicity. Prepare a series of formulations with varying DDAC concentrations and identify the lowest concentration that still provides adequate stability (e.g., stable size, PDI, and zeta potential over time).
-
The toxicity of DDAC-containing liposomes can be enhanced by the presence of helper lipids like DOPE.[7] Consider replacing DOPE with a phosphatidylcholine (PC) lipid to potentially reduce toxicity.
-
Incorporate a small percentage (e.g., 5-10 mol%) of a PEGylated lipid, which can shield the positive charge and has been shown to abolish this toxicity.[7]
-
Data Presentation: Impact of DDAC on Liposome Properties
The inclusion of DDAC into a liposome formulation has a direct and measurable impact on its physicochemical properties. The following table summarizes the expected trend as the molar ratio of DDAC is increased relative to a neutral structural lipid, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC).
| Molar Ratio (DSPC:DDAC) | DDAC (mol%) | Expected Zeta Potential (mV) | Expected Colloidal Stability |
| 9:1 | 10% | +15 to +25 mV | Low to Moderate; potential for aggregation over time |
| 4:1 | 20% | +30 to +45 mV | Good; generally stable against aggregation[1] |
| 7:3 | 30% | +45 to +60 mV | Excellent; high electrostatic repulsion[2] |
| 3:2 | 40% | > +60 mV | Excellent; very stable, but potential for increased cytotoxicity[4] |
Note: These values are illustrative and can vary based on the specific neutral lipid used, buffer pH, ionic strength, and measurement conditions.
Experimental Protocols
Protocol 1: Preparation of DDAC Liposomes via Thin-Film Hydration
This protocol describes a common method for preparing liposomes containing DDAC.
-
Lipid Preparation:
-
In a round-bottom flask, dissolve the primary lipid (e.g., DSPC), cholesterol, and DDAC in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) to achieve the desired molar ratios.
-
Ensure all lipids are completely dissolved to form a clear solution.
-
-
Film Formation:
-
Attach the flask to a rotary evaporator.
-
Rotate the flask in a water bath set to a temperature above the lipid transition temperature (Tm) to facilitate the formation of a uniform film.
-
Apply a vacuum to evaporate the organic solvent, leaving a thin, dry lipid film on the inner wall of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours (or overnight) to remove all residual solvent.
-
-
Hydration:
-
Pre-heat the aqueous hydration buffer (e.g., PBS, HBS) to a temperature above the Tm.
-
Add the warm buffer to the flask containing the dry lipid film.
-
Agitate the flask by hand or continue rotation on the evaporator (without vacuum) for 1-2 hours. This process swells the lipid film, causing it to detach and form multilamellar vesicles (MLVs).
-
-
Sizing (Extrusion):
-
To produce unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is downsized via extrusion.
-
Load the MLV suspension into a pre-heated extruder.
-
Force the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm).
-
Repeat the extrusion process for an odd number of passes (e.g., 11 to 21 times) to ensure a homogenous population.
-
Protocol 2: Characterization of Liposome Stability
This protocol outlines how to assess the colloidal stability of the prepared liposomes over time.
-
Initial Characterization (Time = 0):
-
Size and PDI: Dilute a small aliquot of the liposome suspension in the appropriate buffer. Measure the mean hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).
-
Zeta Potential: Dilute a small aliquot in an appropriate low-ionic-strength buffer (e.g., 10 mM NaCl) and measure the zeta potential using Electrophoretic Light Scattering (ELS).
-
-
Storage:
-
Store the final liposome formulation in a sealed, sterile vial at a controlled temperature, typically 4°C, protected from light.[3] Do not freeze unless a cryoprotectant has been included in the formulation.
-
-
Time-Point Analysis:
-
At predetermined intervals (e.g., 7, 14, and 30 days), withdraw a sample from the stored formulation.
-
Visually inspect the sample for any signs of precipitation or aggregation.
-
Repeat the DLS and ELS measurements for size, PDI, and zeta potential as described in Step 1.
-
-
Data Analysis:
-
Plot the mean particle size, PDI, and zeta potential as a function of time. A stable formulation will show minimal changes in these parameters over the storage period.
-
Visualizations
Caption: Workflow for optimizing DDAC concentration for liposome stability.
Caption: Relationship between DDAC concentration and liposome properties.
References
- 1. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. benchchem.com [benchchem.com]
- 4. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular and serum stability of liposomal 2',3'-dideoxycytidine. Effect of lipid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity and immunomodulatory activity of liposomal vectors formulated with cationic lipids toward immune effector cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Improving drug loading efficiency in Dimethyldioctadecylammonium chloride liposomes
Welcome to the technical support center for Dimethyldioctadecylammonium (B77308) (DDA) chloride liposomes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve drug loading efficiency in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and drug loading of DDA liposomes in a question-and-answer format.
Issue 1: Low Encapsulation Efficiency (<30%)
Q1: My encapsulation efficiency for a hydrophilic drug is very low. What are the likely causes and how can I improve it?
A1: Low encapsulation efficiency for hydrophilic drugs in DDA liposomes is a common challenge, as these molecules are entrapped in the aqueous core, and the volume of this core is relatively small. Here are the primary factors and potential solutions:
-
Inefficient Hydration: The drug must be present in the aqueous hydration buffer during the formation of the liposomes.
-
Solution: Ensure the drug is fully dissolved in the hydration buffer before adding it to the dried lipid film. Optimize the hydration time and temperature. Hydrating the lipid film at a temperature above the phase transition temperature of the lipids can improve encapsulation.
-
-
Passive Entrapment Limitations: Passive loading, where the drug is simply entrapped during liposome (B1194612) formation, is often inefficient for hydrophilic compounds.[1]
-
Solution: Consider active loading methods. While less common for DDA liposomes with small molecules, creating a pH or ion gradient can significantly enhance the encapsulation of ionizable drugs. For instance, a transmembrane pH gradient can be established by preparing the liposomes in a low pH buffer and then adjusting the external pH to be higher.[2][3][4] This drives the un-ionized drug across the membrane, where it becomes ionized and trapped in the core.
-
-
Liposome Concentration: A low lipid concentration during hydration can result in a smaller total encapsulated volume.
-
Solution: Increase the lipid concentration during the preparation of the liposomes. However, be mindful that excessively high concentrations can lead to aggregation.
-
Q2: I am struggling to load a hydrophobic drug into my DDA liposomes. What factors should I investigate?
A2: Hydrophobic drugs are expected to intercalate into the lipid bilayer. Low loading can be due to several factors:
-
Lipid Composition: The composition of the lipid bilayer is critical for accommodating hydrophobic drugs.
-
Solution: The inclusion of cholesterol is a key parameter to optimize. While cholesterol generally increases membrane rigidity and stability, high concentrations can sometimes compete with hydrophobic drugs for space within the bilayer, paradoxically reducing encapsulation efficiency.[5][6] It is recommended to test a range of DDA to cholesterol molar ratios (e.g., 9:1, 4:1, 1:1) to find the optimal composition for your specific drug.
-
-
Drug Solubility in the Lipid Phase: The drug may not be partitioning effectively into the DDA-based bilayer.
-
Solution: Ensure that the drug and lipids are adequately co-dissolved in the organic solvent during the initial stages of the thin-film hydration method. This ensures a homogenous mixture before the film is formed.
-
-
Drug-Lipid Ratio: An excess of the drug relative to the lipid can lead to saturation of the bilayer and precipitation of the free drug.
-
Solution: Experiment with different drug-to-lipid molar ratios to determine the saturation point of your system.
-
Issue 2: Liposome Aggregation
Q3: My DDA liposomes aggregate immediately after I add my negatively charged drug/protein. Why is this happening and what can I do to prevent it?
A3: This is a common issue arising from the strong electrostatic interactions between the cationic DDA liposomes and the anionic cargo. This interaction can neutralize the surface charge, leading to a loss of electrostatic repulsion between liposomes and subsequent aggregation.
-
Charge Neutralization: The addition of a negatively charged molecule can neutralize the positive charge of the DDA, leading to aggregation.
-
Solution 1: Optimize the Drug-to-Lipid Ratio: The ratio of your anionic drug to the cationic DDA is a critical parameter. A high concentration of the drug can lead to extensive cross-linking between liposomes. Systematically vary the drug-to-lipid ratio to find a range where encapsulation is efficient without causing aggregation.
-
Solution 2: Controlled Mixing: The method of mixing can significantly impact aggregation. Avoid adding the drug solution all at once. Instead, add the drug to the liposome suspension dropwise while gently vortexing. This prevents localized areas of high drug concentration and allows for more controlled binding.
-
Solution 3: Include a PEGylated Lipid: Incorporating a small percentage (e.g., 2-5 mol%) of a PEGylated lipid (like DSPE-PEG2000) into your formulation can provide steric stabilization. The polyethylene (B3416737) glycol (PEG) chains create a hydrophilic barrier on the surface of the liposomes, preventing them from getting too close and aggregating, even if the surface charge is partially neutralized.
-
Q4: My DDA liposomes look fine after preparation, but they aggregate during storage. How can I improve their stability?
A4: Aggregation during storage is often due to suboptimal storage conditions or inherent instability in the formulation.
-
Storage Temperature: Storing liposomes at inappropriate temperatures can affect their stability.
-
Solution: For most DDA liposome formulations, storage at 4°C is recommended. Avoid freezing, as the formation of ice crystals can disrupt the liposome structure.
-
-
Ionic Strength of the Storage Buffer: High ionic strength buffers can screen the surface charge of the liposomes, reducing the electrostatic repulsion that keeps them suspended.
-
Solution: Store the liposomes in a low ionic strength buffer, such as 10 mM HEPES.
-
-
Formulation Instability: The lipid composition itself may not be optimal for long-term stability.
-
Solution: The inclusion of cholesterol can improve the mechanical rigidity of the bilayer and enhance stability. Experiment with different DDA:cholesterol ratios to find a balance that provides good stability without compromising drug loading.
-
Frequently Asked Questions (FAQs)
Q5: What is the best method for preparing DDA liposomes for drug loading?
A5: The most common and effective methods for preparing DDA liposomes are the thin-film hydration method and the aqueous heat method .
-
Thin-Film Hydration Method: This is a versatile method suitable for both hydrophilic and hydrophobic drugs. It involves dissolving the lipids (DDA and any helper lipids like cholesterol) in an organic solvent, evaporating the solvent to create a thin lipid film, and then hydrating the film with an aqueous solution containing the drug (for hydrophilic drugs) or a plain buffer (for hydrophobic drugs that were co-dissolved with the lipids).[1]
-
Aqueous Heat Method: This method is simpler as it avoids the use of organic solvents. DDA is suspended in sterile water and heated (e.g., to 80°C) with stirring to form liposomes.[7] The drug can then be added and incubated with the pre-formed liposomes. This method is particularly useful for loading protein antigens.[7]
Q6: How does the DDA:cholesterol ratio affect drug loading?
A6: The DDA:cholesterol ratio is a critical parameter that influences both the stability of the liposomes and their drug-loading capacity.
-
For Hydrophobic Drugs: Cholesterol can increase the packing density of the lipid bilayer. While this enhances stability, it can also reduce the free volume within the bilayer where hydrophobic drugs reside, potentially lowering the encapsulation efficiency.[5][6] Therefore, the optimal DDA:cholesterol ratio needs to be determined empirically for each specific drug.
-
For Hydrophilic Drugs: Cholesterol's primary role is to stabilize the liposomal membrane, which can help to better retain the encapsulated hydrophilic drug in the aqueous core. However, its direct impact on the initial loading efficiency is less pronounced than for hydrophobic drugs.
Q7: Can I use active loading methods for DDA liposomes?
A7: Yes, active loading methods can be adapted for DDA liposomes, particularly for ionizable drugs.
-
pH Gradient Method: This is a widely used active loading technique.[3][4] By creating a pH difference between the interior and exterior of the liposome, a weakly basic or acidic drug can be driven across the membrane and become trapped in its ionized form. For cationic DDA liposomes, you can encapsulate an acidic buffer (e.g., citrate (B86180) buffer pH 4.0) and then raise the external pH. A weakly basic drug will then permeate the membrane in its neutral form and become protonated and trapped inside.
-
Ion Gradient Method: A novel approach utilizes a sodium chloride (NaCl) concentration gradient to actively load cationic drugs into cationic liposomes.[8] This method avoids the need for column separation to create the gradient, simplifying the process.[8]
Q8: How do electrostatic interactions influence drug loading in DDA liposomes?
A8: Electrostatic interactions are a dominant factor in drug loading for DDA liposomes due to their positive charge.
-
For Anionic Drugs/Macromolecules: Negatively charged molecules will be strongly attracted to the positively charged surface of DDA liposomes. This can lead to high association efficiencies, often through surface adsorption rather than true encapsulation.[7] This is a key mechanism for loading protein and nucleic acid-based vaccines and therapeutics.
-
For Cationic Drugs: Loading positively charged drugs can be challenging due to electrostatic repulsion from the DDA headgroups. In such cases, formulation strategies may need to be adjusted, for example by using a higher ionic strength buffer to screen the charges or by employing an active loading method that does not rely on electrostatic attraction.
Data Summary
The following tables summarize the influence of key parameters on drug loading efficiency in DDA liposomes based on published findings.
Table 1: Effect of Formulation Parameters on Drug Loading Efficiency
| Parameter | Effect on Hydrophilic Drug Loading | Effect on Hydrophobic Drug Loading | Rationale |
| DDA:Cholesterol Ratio | Moderate impact; higher cholesterol can improve retention. | Significant impact; optimal ratio is drug-dependent, high cholesterol may decrease loading.[5][6] | Cholesterol modulates membrane fluidity and packing. |
| Drug-to-Lipid Ratio | High ratios can lead to unencapsulated drug. | High ratios can saturate the bilayer, leading to precipitation. | There is a finite capacity for both the aqueous core and the lipid bilayer. |
| Inclusion of PEGylated Lipid | Minimal direct effect on initial loading. | Minimal direct effect on initial loading. | Primarily affects stability and in vivo circulation time by preventing aggregation. |
| Hydration Buffer pH | Can be critical for active loading of ionizable drugs. | Less critical than for hydrophilic drugs, but can affect drug solubility. | Influences the ionization state of the drug, which is key for pH gradient-driven loading. |
Table 2: Comparison of Loading Methods
| Loading Method | Drug Type | Typical Efficiency | Advantages | Disadvantages |
| Passive Loading (Thin-Film Hydration) | Hydrophilic & Hydrophobic | Low to Moderate | Simple, versatile. | Often results in low encapsulation for hydrophilic drugs.[1] |
| Passive Loading (Aqueous Heat Method) | Primarily proteins/antigens | High (adsorption) | Simple, avoids organic solvents.[7] | Less suitable for small molecules. |
| Active Loading (pH Gradient) | Ionizable hydrophilic | High | High encapsulation efficiency, stable loading.[3][4] | More complex procedure, requires specific drug properties. |
| Active Loading (NaCl Gradient) | Cationic | High | Simplified procedure, no column separation needed.[8] | A newer method, may require optimization for different drugs. |
Experimental Protocols
Protocol 1: Thin-Film Hydration Method for DDA Liposomes
-
Lipid Preparation: Dissolve Dimethyldioctadecylammonium (DDA) chloride and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask. Further dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration:
-
For Hydrophilic Drugs: Dissolve the drug in an aqueous buffer of choice. Add the drug-containing buffer to the flask with the dried lipid film.
-
For Hydrophobic Drugs: The drug should have been co-dissolved with the lipids in step 1. Add the plain aqueous buffer to the flask.
-
-
Vesicle Formation: Hydrate (B1144303) the lipid film by rotating the flask at a temperature above the phase transition temperature of the lipid mixture for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm).
-
Purification: Remove the unencapsulated drug by methods such as dialysis, size exclusion chromatography, or ultracentrifugation.
Protocol 2: Active Loading using a pH Gradient
-
Prepare Liposomes: Prepare DDA/cholesterol liposomes using the thin-film hydration method as described above, but hydrate the lipid film with an acidic buffer (e.g., 300 mM citrate buffer, pH 4.0).
-
Create pH Gradient: After liposome formation and size reduction, remove the external acidic buffer and replace it with a buffer of higher pH (e.g., HEPES buffer, pH 7.5) using dialysis or a desalting column. This creates a pH gradient where the inside of the liposome is acidic and the outside is neutral.
-
Drug Loading: Dissolve the weakly basic drug in the external buffer (pH 7.5) and add it to the liposome suspension.
-
Incubation: Incubate the mixture at a temperature above the lipid phase transition temperature for a defined period (e.g., 30-60 minutes) to allow the drug to permeate the membrane and accumulate in the core.
-
Purification: Remove any unencapsulated drug using size exclusion chromatography.
Visualizations
Caption: Workflow for DDA liposome preparation and drug loading.
References
- 1. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 2. ScholarWorks - Idaho Conference on Undergraduate Research: Passive and Active Loading of Liposomes for Localized Drug Delivery [scholarworks.boisestate.edu]
- 3. Liposome Active Loading Technology - CD Formulation [formulationbio.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active Loading and Release of Cationic Drugs into/from Cationic Liposomes by Utilizing a Concentration Gradient of NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Dimethyldioctadecylammonium Chloride (DODAC) Phase Transfer Catalysis
Welcome to the technical support center for phase transfer catalysis (PTC) utilizing Dimethyldioctadecylammonium chloride (DODAC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, encountered during their experiments.
Troubleshooting Guide
This guide addresses specific problems in a question-and-answer format, providing direct and actionable guidance to resolve experimental challenges.
Question 1: Why is my reaction yield unexpectedly low?
A low reaction yield in a PTC system using DODAC can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions.
-
Potential Cause 1: Inefficient Interfacial Transfer. DODAC is a highly lipophilic quaternary ammonium (B1175870) salt due to its two long octadecyl chains. A catalyst that is too lipophilic might remain almost entirely in the organic phase, hindering its ability to shuttle anions from the aqueous phase to the organic phase, thereby slowing down the catalytic cycle.[1] The efficiency of the phase-transfer agent in transporting the reactant anion from one phase to another is a primary consideration.[1]
-
Solution:
-
Optimize Solvent System: While nonpolar solvents like toluene (B28343) or hexane (B92381) are common, a slightly more polar organic solvent might improve the partitioning of the highly lipophilic DODAC.[2]
-
Consider a Co-catalyst: In some cases, adding a smaller, more hydrophilic quaternary ammonium salt can work synergistically with DODAC to improve overall transfer efficiency.
-
-
Potential Cause 2: Suboptimal Agitation (Stirring Speed). The reaction occurs at the interface between the two immiscible phases. Insufficient stirring results in a small interfacial area, limiting the opportunity for the catalyst to transfer reactants.[3] The reaction rate is often directly proportional to the available interfacial area.[3]
-
Solution:
-
Increase Stirring Speed: The rate of reaction typically increases sharply with an increase in stirring speed from 0 to around 500-900 rpm.[4] This enhances mass transfer and increases the probability of molecular collisions, leading to a higher yield.[5][6] Ensure the stirring is vigorous enough to create a fine dispersion of one phase within the other.
-
-
Potential Cause 3: Inappropriate Reaction Temperature. Temperature significantly affects the reaction kinetics.[5][6] While higher temperatures generally increase the reaction rate, excessively high temperatures can be detrimental.
-
Solution:
-
Optimize Temperature: Systematically increase the reaction temperature in increments (e.g., 10°C) to find the optimal balance. Be aware that quaternary ammonium salts can decompose in strongly basic solutions at temperatures as low as 50-70°C.[2]
-
-
Potential Cause 4: Catalyst Decomposition. Quaternary ammonium salts like DODAC are susceptible to degradation, particularly under strongly basic conditions (e.g., concentrated NaOH or KOH) and at elevated temperatures.[1][2] The primary degradation pathway is Hofmann elimination, which neutralizes the catalyst.[1]
-
Solution:
-
Lower the Temperature: If the reaction requires a strong base, try running it at the lowest possible temperature that still affords a reasonable rate.
-
Limit Exposure Time: Add the base or catalyst in portions over time to minimize the catalyst's exposure to harsh conditions.
-
Check for Byproducts: The formation of unexpected byproducts, like tertiary amines and alkenes, can be a sign of catalyst decomposition.[1]
-
Question 2: My reaction is very slow. How can I increase the rate?
A slow reaction rate is a common precursor to low overall yield. The primary factors controlling the rate are mass transfer and intrinsic reactivity.
-
Potential Cause 1: Poor Mass Transfer. As discussed, the transfer of the reactant anion across the phase boundary is often the rate-limiting step. This is governed by stirring, catalyst concentration, and solvent choice.
-
Solution:
-
Increase Agitation: This is often the most effective way to increase the rate. The use of ultrasound can also yield high levels of agitation.[3]
-
Optimize Catalyst Concentration: While a higher concentration can increase the rate, excessive amounts (typically > 5 mol%) can lead to emulsion formation and may not be cost-effective.[7]
-
Solvent Choice: The organic solvent can influence both the transfer rate and the intrinsic reaction rate.[2] Dichloromethane (B109758), for example, is polar enough to solubilize most quaternary salts and can speed up both steps.[2]
-
-
Potential Cause 2: Low Intrinsic Reactivity in the Organic Phase. Once the anion is transferred into the organic phase, its reactivity can be hindered by hydration.
-
Solution:
-
Reduce Water Content: An excessive amount of water can hydrate (B1144303) the anion in the organic phase, shielding it and reducing its nucleophilicity.[1] Using a more concentrated aqueous solution of the reactant salt can decrease anion hydration and improve reactivity.[1][2] For solid-liquid PTC, a catalytic amount of water may be necessary to dissolve the inorganic salt, but excess should be avoided.[1]
-
Question 3: I'm observing a stable emulsion during workup. How can I separate the layers?
DODAC, with its long alkyl chains and charged head group, is a surfactant and can promote the formation of stable emulsions, which make product isolation difficult.[7]
-
Preventative Measures:
-
Moderate Agitation: Use the minimum stirring speed necessary to ensure a good reaction rate without causing excessive shearing (e.g., 300-500 rpm).[7]
-
Optimize Catalyst Concentration: Use the lowest effective concentration of DODAC, typically 1-5 mol%.[7]
-
Solvent Choice: Avoid organic solvents with partial water miscibility. Toluene or hexane are often better choices than dichloromethane in this regard.[7]
-
Order of Addition: Consider adding the DODAC catalyst after the other reagents have been mixed.[7]
-
-
Breaking an Existing Emulsion:
-
Add Brine: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, which helps to break the emulsion.[7]
-
Filtration: Filter the emulsion through a pad of a filter aid like Celite®. This can help coalesce the dispersed droplets.[7]
-
Change Temperature: Gently warming or cooling the mixture can sometimes destabilize the emulsion.
-
Add a Different Solvent: Adding a small amount of a different, water-immiscible organic solvent can alter the interfacial tension and break the emulsion.
-
Frequently Asked Questions (FAQs)
Q1: What makes DODAC a suitable phase transfer catalyst? DODAC is a quaternary ammonium salt with both hydrophilic (the charged ammonium group) and highly lipophilic (the two C18 alkyl chains) characteristics.[8] This structure allows it to act as a shuttle, transferring water-soluble anions into the organic phase where they can react with an organic substrate.[8] Its high lipophilicity makes it particularly effective in systems with very nonpolar organic phases.
Q2: Can the counter-ion of DODAC (chloride) interfere with my reaction? Yes. The catalyst's counter-ion (Cl⁻) is also transferred into the organic phase and can compete with your desired reactant anion. If your reaction involves a less reactive nucleophile than chloride, you may see side products or inhibition. In such cases, it may be beneficial to use a DODAC salt with a more inert counter-ion, such as bisulfate (HSO₄⁻) or bromide (Br⁻), depending on the specific reaction.
Q3: How does water content affect a DODAC-catalyzed reaction? The effect of water is system-dependent.
-
Liquid-Liquid PTC: Excess water can lead to hydration of the transferred anion, reducing its reactivity.[1] Minimizing the aqueous phase volume is often beneficial.[2]
-
Solid-Liquid PTC: A small, catalytic amount of water is often essential to dissolve a portion of the solid inorganic salt, allowing the anion exchange with the catalyst to occur.[1] Anhydrous conditions in this case can lead to a very slow or stalled reaction.
Q4: At what temperature does DODAC typically decompose? While specific data for DODAC is not readily available, quaternary ammonium salts are known to be susceptible to Hofmann elimination in strongly alkaline solutions (NaOH, KOH) at temperatures between 50°C and 70°C.[2] Under neutral or acidic conditions, they are generally more stable to higher temperatures (120-150°C).[2]
Data Presentation
Table 1: Effect of Reaction Parameters on Yield in a Typical PTC Reaction
| Parameter | Condition | Typical Impact on Yield/Rate | Rationale |
| Stirring Speed | Low (0-200 rpm) | Low | Insufficient interfacial area for mass transfer.[3] |
| Moderate (300-900 rpm) | High / Optimal | Increased interfacial area promotes rapid mass transfer.[4][5] | |
| Very High (>1000 rpm) | May Decrease | Potential for emulsion formation and catalyst degradation from shear.[7] | |
| Temperature | Low | Low | Reaction kinetics are slow.[5] |
| Moderate | High / Optimal | Increased kinetic energy and reaction rate.[5] | |
| High | May Decrease | Catalyst decomposition (Hofmann elimination) can occur, especially in basic media.[1][2] | |
| Catalyst Conc. | Low (<1 mol%) | Low | Insufficient catalyst to shuttle anions effectively. |
| Moderate (1-5 mol%) | High / Optimal | Sufficient catalyst for efficient transfer without causing significant side issues.[7] | |
| High (>5 mol%) | May Decrease | Increased risk of stable emulsion formation; diminishing returns on rate increase.[7] | |
| Water Content | High | May Decrease | Hydration of the anion in the organic phase reduces its nucleophilicity.[1] |
| Low / Catalytic | Optimal | Balances reactant solubility (for S-L PTC) and high anion reactivity.[1] |
Experimental Protocols
Protocol 1: Method for Breaking a Stable Emulsion
This protocol details the use of brine to break an emulsion formed during the workup of a PTC reaction.
-
Objective: To break a stable emulsion by increasing the ionic strength of the aqueous phase.[7]
-
Materials:
-
Reaction mixture containing the emulsion
-
Separatory funnel
-
Saturated sodium chloride (NaCl) solution (brine)
-
Glass stirring rod
-
-
Procedure:
-
Transfer the entire emulsion to a separatory funnel.
-
Add a volume of saturated brine solution, typically equivalent to 10-20% of the total emulsion volume.[7]
-
Stopper the funnel and gently invert it 5-10 times to mix the brine with the emulsion. Do not shake vigorously , as this can reform a stable emulsion.[7]
-
Place the funnel on a ring stand and allow the layers to stand undisturbed. The increased ionic strength should cause the dispersed droplets to coalesce.
-
Once two distinct layers have formed, carefully drain the lower (aqueous) layer.
-
Proceed with standard washing and drying of the organic layer.
-
Visualizations
Caption: A workflow diagram for troubleshooting low yield in phase transfer catalysis.
Caption: The catalytic cycle of DODAC (Q⁺X⁻) in phase transfer catalysis.
Caption: Logical relationships between key parameters and reaction yield in PTC.
References
Technical Support Center: Dimethyldioctadecylammonium Chloride Contamination in Proteomics
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, mitigate, and prevent issues arising from Dimethyldioctadecylammonium chloride contamination in proteomics workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a problem in proteomics?
This compound, also known as distearyldimonium chloride, is a quaternary ammonium (B1175870) compound with surfactant properties. It is not a reagent used in proteomics but is a common contaminant originating from personal care products like lotions and hair conditioners, as well as household items such as fabric softeners.[1] Its presence in proteomics samples is problematic because, as a surfactant, it can significantly interfere with mass spectrometry (MS) analysis.
Q2: How can I identify this compound contamination in my mass spectrometry data?
This compound and related species are typically observed as prominent, singly charged ions in positive-ion electrospray ionization (ESI) mass spectra. Key identifying masses to look for include:
| Ion Species | Observed m/z |
| Dimethyldioctadecylammonium ion | 550.6 |
| Dimethylhexadecyloctadecylammonium ion | 522.6 |
| Related species with shorter alkyl chains | 494.6 |
Data sourced from studies identifying common MS contaminants.[1][2]
Tandem mass spectrometry (MS/MS) of the ion at m/z 550.6 will typically show a dominant fragment ion at m/z 298.[1]
Q3: What are the primary sources of this contamination in a laboratory setting?
The most common sources of this compound contamination in a laboratory are:
-
Handling of lab equipment with bare hands: Residues from lotions, soaps, and other personal care products can be transferred to tubes, pipette tips, and other surfaces.[1]
-
Contaminated glassware: Washing glassware with commercial detergents can leave residues.
-
Use of personal care products by lab personnel: Hand sanitizers, wet wipes, and hair care products can contain quaternary ammonium compounds.[3]
Q4: How does this compound interfere with proteomics analysis?
As a surfactant, this compound can negatively impact proteomics workflows in several ways:
-
Ion Suppression: It is highly ionizable and can suppress the signal of peptides of interest during ESI-MS, leading to reduced sensitivity and fewer protein identifications.[4][5]
-
Spectral Complexity: The presence of intense, non-peptide peaks complicates the mass spectra, making it harder to identify true peptide signals.
-
Chromatographic Interference: Its lipophilic nature can cause it to interact with reverse-phase chromatography columns, potentially altering peptide retention times and causing carryover between runs.[6]
-
Inhibition of Enzymatic Digestion: High concentrations of surfactants can inhibit the activity of proteases like trypsin, leading to incomplete protein digestion and reduced sequence coverage.
Troubleshooting Guides
Issue 1: Unexpected, dominant peaks at m/z 550.6, 522.6, or 494.6 are observed in the mass spectrum.
This is a strong indication of contamination with this compound or related quaternary ammonium compounds.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound contamination.
Recommended Action:
-
Confirm the contaminant's identity through MS/MS analysis.
-
For existing contaminated samples, implement a protein precipitation protocol to remove the surfactant (see Experimental Protocols section below).
-
For future experiments, strictly follow preventative measures to avoid recontamination.
Issue 2: Poor protein identification and quantification with no obvious contaminant peaks.
Ion suppression effects from low levels of this compound or other surfactants can significantly reduce the quality of proteomics data without presenting as dominant peaks.
Troubleshooting Steps:
-
Analyze a blank run: Inject a solvent blank to see if the contaminant is present in your LC-MS system.
-
Review sample handling procedures: Question if there were any deviations from standard protocols that might have introduced contaminants.
-
Perform a trial cleanup: Take an aliquot of your sample and perform a protein precipitation step. If the number of identified proteins and peptides increases significantly, a contaminant was likely present.
Experimental Protocols
Protocol 1: Trichloroacetic Acid (TCA)/Acetone (B3395972) Precipitation
This method is effective for concentrating protein samples and removing contaminants like salts and detergents.[7][8]
Materials:
-
Trichloroacetic acid (TCA), 100% (w/v) solution
-
Ice-cold acetone
-
Deionized water
Procedure:
-
To your protein sample, add an equal volume of 20% TCA in acetone.
-
Vortex briefly and incubate at -20°C for 1 hour to precipitate the proteins.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.
-
Carefully decant the supernatant without disturbing the protein pellet.
-
Wash the pellet by adding ice-cold acetone.
-
Centrifuge at 18,000 x g for 15 minutes at 4°C.
-
Decant the acetone and air-dry the pellet for 5-10 minutes. Do not over-dry, as it can make resuspension difficult.
-
Resuspend the pellet in a buffer compatible with your downstream workflow (e.g., urea-based buffer for digestion).
Protocol 2: Chloroform/Methanol (B129727) Precipitation
This protocol is also effective for removing detergents and lipids.[9][10][11]
Materials:
-
Methanol
-
Chloroform
-
Deionized water
Procedure:
-
To 100 µL of your protein sample, add 400 µL of methanol. Vortex well.
-
Add 100 µL of chloroform. Vortex well.
-
Add 300 µL of deionized water to induce phase separation. Vortex well.
-
Centrifuge at 14,000 x g for 1 minute. You should see a protein interface between the upper aqueous and lower organic layers.
-
Carefully remove the upper aqueous layer.
-
Add 400 µL of methanol to the remaining lower layer and the protein interface. Vortex.
-
Centrifuge at 14,000 x g for 2 minutes to pellet the protein.
-
Decant the supernatant and air-dry the pellet.
-
Resuspend the pellet in an appropriate buffer.
Prevention of Contamination
Preventing contamination is the most effective strategy. The following diagram illustrates key preventative measures.
Caption: Key preventative measures to avoid laboratory contamination.
By implementing these best practices, the risk of contamination from this compound and other interfering substances can be significantly minimized, leading to higher quality and more reliable proteomics data.
References
- 1. Identification of Dimethyldioctadecylammonium Ion (m/z 550.6) and Related Species (m/z 522.6, 494.6) as a Source of Contamination in Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Simple TCA/acetone protein extraction protocol for proteomics studies. [protocols.io]
- 8. An Optimized Trichloroacetic Acid/Acetone Precipitation Method for Two-Dimensional Gel Electrophoresis Analysis of Qinchuan Cattle Longissimus Dorsi Muscle Containing High Proportion of Marbling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Team:Cambridge/Protocols/Chloroform Precipitation of Proteins - 2011.igem.org [2011.igem.org]
- 10. pcl.tamu.edu [pcl.tamu.edu]
- 11. Chloroform-methanol extraction of proteins [drummondlab.org]
Technical Support Center: Reducing Cytotoxicity of Dimethyldioctadecylammonium (DDA) Chloride Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dimethyldioctadecylammonium (DDA) chloride formulations. Here, you will find information to help you mitigate cytotoxicity in your experiments while maintaining the desired efficacy of your formulations.
Frequently Asked Questions (FAQs)
Q1: What is Dimethyldioctadecylammonium (DDA) chloride, and why is it used in formulations?
Dimethyldioctadecylammonium chloride is a cationic lipid that is frequently used as a component of liposomes and other nanoparticle drug delivery systems. Its positive charge facilitates the encapsulation of negatively charged molecules like nucleic acids (DNA and RNA) and some proteins. It also promotes interaction with the negatively charged cell membrane, which can enhance the uptake of the therapeutic agent into the cell. DDA is also utilized for its emulsifying properties in various cosmetic and pharmaceutical preparations and as an antimicrobial agent.[1][2]
Q2: What causes the cytotoxicity associated with DDA chloride formulations?
The cytotoxicity of DDA chloride is primarily linked to its cationic nature. The positive charge can lead to strong interactions with and disruption of the negatively charged cell membrane, causing a loss of membrane integrity and leakage of intracellular components. This can trigger a cascade of cellular events, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, programmed cell death (apoptosis) or necrosis.[3][4]
Q3: How can I reduce the cytotoxicity of my DDA chloride formulation?
There are several strategies to mitigate the cytotoxic effects of DDA-containing formulations:
-
Incorporate Helper Lipids: The choice of helper lipid in your formulation is crucial. Using fusogenic lipids like dioleoylphosphatidylethanolamine (DOPE) can enhance cytotoxicity. Replacing DOPE with neutral or zwitterionic lipids, such as dipalmitoylphosphatidylcholine (DPPC), can significantly reduce toxicity towards cells like macrophages.[5]
-
PEGylation: The addition of polyethylene (B3416737) glycol (PEG) to the surface of the liposomes, a process known as PEGylation, is a highly effective method for reducing cytotoxicity. Incorporating a PEG-conjugated lipid (e.g., DPPE-PEG2000) into the formulation can create a protective hydrophilic layer that sterically hinders interactions with cell membranes, thereby reducing toxicity.[5][6][7]
-
Optimize the Cationic to Neutral Lipid Ratio: The ratio of DDA to neutral helper lipids directly impacts both transfection efficiency and cytotoxicity. A higher proportion of DDA tends to increase both. Therefore, it is essential to determine the optimal ratio that provides acceptable efficacy with minimal toxicity for your specific application and cell type.[8]
-
Control Particle Size and Zeta Potential: While not a direct method to reduce the intrinsic toxicity of the DDA molecule, controlling the physicochemical properties of your nanoparticles is important. A zeta potential of less than 30 mV is often recommended to minimize toxicity in gene delivery applications.[9][10]
Troubleshooting Guides
Problem 1: High Cell Death Observed in Cytotoxicity Assays
If you are observing an unexpectedly high level of cell death in your experiments, consider the following troubleshooting steps:
| Possible Cause | Suggested Solution |
| High Concentration of DDA: | Perform a dose-response experiment to determine the IC50 value of your formulation on the specific cell line you are using. Start with a lower concentration of the DDA formulation. |
| Suboptimal Helper Lipid: | If you are using DOPE as a helper lipid, consider replacing it with a neutral lipid like DPPC to assess if this reduces cytotoxicity.[5] |
| High Cationic Lipid Ratio: | Systematically vary the molar ratio of DDA to your helper lipid. A lower proportion of DDA may decrease cytotoxicity, although it might also affect transfection or delivery efficiency.[8] |
| Lack of Steric Shielding: | Introduce a PEGylated lipid (e.g., 5-10 mol%) into your formulation to reduce non-specific interactions with the cell membrane.[5][6] |
Problem 2: Nanoparticle Aggregation in Cell Culture Media
Aggregation of your DDA-containing nanoparticles in culture media can lead to inconsistent results and increased localized toxicity.
| Possible Cause | Suggested Solution |
| High Ionic Strength of Media: | The salts in cell culture media can screen the surface charge of the nanoparticles, leading to aggregation. Prepare the nanoparticle-media suspension immediately before adding it to the cells. |
| Interaction with Serum Proteins: | Serum proteins can bind to the nanoparticles and cause them to aggregate. Consider reducing the serum concentration during the initial hours of exposure or using a serum-free medium if your cells can tolerate it. |
| Insufficient Steric Stabilization: | PEGylation can help prevent aggregation by creating a protective layer around the nanoparticles.[7] |
| Suboptimal pH: | Ensure the pH of your final formulation and the cell culture medium is within the optimal range for both nanoparticle stability and cell viability. |
Problem 3: Low Transfection/Delivery Efficiency with Reduced-Cytotoxicity Formulations
A common challenge is that modifications made to reduce cytotoxicity, such as lowering the DDA ratio or adding PEG, can sometimes decrease the desired biological effect.
| Possible Cause | Suggested Solution |
| Reduced Cell Surface Interaction: | A lower positive charge or PEGylation can decrease the association of nanoparticles with the cell surface. You may need to slightly increase the concentration of your formulation or the incubation time to compensate. |
| Inefficient Endosomal Escape: | Helper lipids like DOPE are known to facilitate endosomal escape. If you have replaced DOPE with a non-fusogenic lipid, the nanoparticles may be getting trapped in endosomes. You may need to explore formulations with pH-sensitive lipids that become fusogenic in the acidic environment of the endosome. |
| "PEG Dilemma": | While PEGylation reduces cytotoxicity, it can also hinder cellular uptake and endosomal escape. Consider using cleavable PEG lipids that are shed in the tumor microenvironment or inside the cell. |
| Cell-Type Specificity: | The optimal formulation is often cell-type dependent. A formulation that works well for one cell line may not be effective for another. It is crucial to optimize your formulation for each cell type you are working with.[11] |
Quantitative Data Summary
The following tables summarize quantitative data from studies on formulating cationic liposomes to reduce cytotoxicity.
Table 1: Effect of Cationic Lipid (DOTAP) to Helper Lipid (DOPE) Ratio on Cytotoxicity and Transfection Efficiency
| Formulation (DOTAP:DOPE weight ratio) | Mean Particle Size (nm) | Zeta Potential (mV) | Cell Viability (%) | Relative Transfection Efficiency (%) |
| 1:0 (T1P0) | ~150 | ~30 | >80 | Varies by cell type |
| 3:1 (T3P1) | ~150 | ~30 | >80 | Varies by cell type |
| 1:1 (T1P1) | ~150 | ~30 | >80 | Varies by cell type |
| 1:3 (T1P3) | ~150 | ~30 | >80 | Varies by cell type |
Data adapted from a study on DOTAP/DOPE liposomes, showing that for these ratios, cell viability remained high.[11] Note that increasing the charge ratio of liposome (B1194612)/DNA complexes has been shown to decrease cell viability.[8]
Table 2: Effect of Helper Lipid Composition on Macrophage Toxicity
| Cationic Lipid Formulation | ED50 for Macrophage Toxicity (nmol/ml) |
| DOPE/DDAB | < 10 |
| DOPE/DOTAP | 12 |
| DOPE/DMTAP | 50 |
| DOPE/DPTAP | 400 |
| DOPE/DSTAP | > 1000 |
Data from a study showing the rank order of toxicity for different cationic lipid formulations. DDAB is Dimethyldioctadecylammonium bromide, which is structurally very similar to DDA chloride.[5]
Experimental Protocols
Protocol 1: Preparation of DDA-containing Liposomes by Ethanol (B145695) Injection
This method is rapid and reproducible for preparing liposomes.
Materials:
-
Dimethyldioctadecylammonium (DDA) chloride
-
Helper lipid(s) (e.g., DPPC, Cholesterol, PEGylated lipid)
-
Absolute ethanol
-
Aqueous buffer (e.g., PBS, HEPES-buffered saline)
-
Stir plate and stir bar
-
Syringe pump (optional, for controlled injection rate)
Procedure:
-
Dissolve DDA chloride and the helper lipids in absolute ethanol at the desired molar ratio. The total lipid concentration in the ethanol phase is typically around 25 mM.
-
Gently heat the lipid-ethanol solution (e.g., to 55°C, depending on the transition temperature of the lipids) to ensure complete dissolution.[12]
-
Place the aqueous buffer in a beaker on a stir plate and stir at a constant rate.
-
Inject the lipid-ethanol solution into the vigorously stirring aqueous buffer. The rate of injection should be kept constant.[12] Spontaneous formation of liposomes occurs as the ethanol diffuses into the aqueous phase.[13]
-
Continue stirring for approximately 30 minutes at room temperature to allow for the stabilization of the liposomes.[12]
-
(Optional) The residual ethanol can be removed by dialysis against the aqueous buffer for 24 hours.
-
(Optional) To obtain unilamellar vesicles of a specific size, the liposome dispersion can be extruded through polycarbonate membranes of a defined pore size.[12]
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
DDA-containing nanoparticle formulation
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.[14]
-
Prepare serial dilutions of your DDA nanoparticle formulation in complete cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of your nanoparticle formulation. Include untreated cells as a control.[14]
-
Incubate the cells with the formulation for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, remove the medium containing the formulation.
-
Add 50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[3]
-
Carefully remove the MTT solution and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][14]
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals.
-
Measure the absorbance at a wavelength of 490-590 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage of the untreated control cells.
Protocol 3: Assessment of Membrane Integrity using the LDH Assay
The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
DDA-containing nanoparticle formulation
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of your DDA formulation as described for the MTT assay.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, collect the cell culture supernatant.
-
Follow the manufacturer's instructions for the LDH assay kit. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a tetrazolium salt.
-
Incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the recommended wavelength (usually around 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.
Protocol 4: Assessment of Apoptosis using a Caspase-3/7 Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
96-well cell culture plates (white-walled plates for luminescence assays)
-
Cells of interest
-
Complete cell culture medium
-
DDA-containing nanoparticle formulation
-
Commercially available Caspase-Glo® 3/7 Assay kit or similar
Procedure:
-
Seed cells in a 96-well plate and treat with your DDA formulation as described in the previous protocols.
-
After the desired incubation time, allow the plate to equilibrate to room temperature.
-
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Add the reagent to each well in a 1:1 ratio with the cell culture medium.
-
Mix the contents of the wells by gentle shaking on a plate shaker.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of caspase-3/7 activity.
Protocol 5: Quantification of Oxidative Stress
This protocol uses Dichlorodihydrofluorescein diacetate (DCFH-DA) to measure the intracellular generation of reactive oxygen species (ROS).
Materials:
-
Cells of interest
-
Cell culture medium
-
DDA-containing nanoparticle formulation
-
DCFH-DA solution
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Culture and treat cells with your DDA formulation for the desired time.
-
After treatment, wash the cells with a warm buffer (e.g., PBS).
-
Load the cells with DCFH-DA by incubating them with the DCFH-DA solution (typically 5-10 µM) in serum-free medium for 30-60 minutes at 37°C.
-
Wash the cells again to remove any excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm) or a flow cytometer. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.[4]
Signaling Pathways and Mechanisms of Cytotoxicity
The cytotoxicity of DDA chloride formulations often involves the induction of oxidative stress and the activation of apoptotic signaling pathways.
DDA-Induced Oxidative Stress and Apoptosis
// Nodes DDA [label="DDA Formulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Membrane [label="Cell Membrane Interaction\n(Disruption)", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondrial Dysfunction", fillcolor="#FBBC05", fontcolor="#202124"]; CytoC [label="Cytochrome c Release", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation\n(Apaf-1, Caspase-9)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp37 [label="Caspase-3/7 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DDA -> Membrane [label="Direct Interaction"]; Membrane -> ROS [label="Induces"]; ROS -> Mito [label="Causes"]; Mito -> CytoC [label="Leads to"]; CytoC -> Apoptosome [label="Initiates"]; Apoptosome -> Casp37 [label="Activates"]; Casp37 -> Apoptosis [label="Executes"]; } DOT Caption: Workflow of DDA-induced cytotoxicity.
Intrinsic (Mitochondrial) Apoptosis Pathway
// Nodes Stress [label="Cellular Stress\n(e.g., ROS from DDA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bcl2 [label="Bcl-2 Family Proteins\n(Bax, Bak activation)", fillcolor="#FBBC05", fontcolor="#202124"]; MOMP [label="Mitochondrial Outer\nMembrane Permeabilization\n(MOMP)", fillcolor="#FBBC05", fontcolor="#202124"]; CytoC [label="Cytochrome c Release", fillcolor="#FBBC05", fontcolor="#202124"]; Apoptosome [label="Apoptosome Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp9 [label="Caspase-9 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Stress -> Bcl2; Bcl2 -> MOMP; MOMP -> CytoC; CytoC -> Apoptosome; Apoptosome -> Casp9; Casp9 -> Casp3; Casp3 -> Apoptosis; } DOT Caption: The intrinsic apoptosis pathway.
Extrinsic (Death Receptor) Apoptosis Pathway
// Nodes Ligand [label="Death Ligand\n(e.g., FasL, TNF-α)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="Death Receptor\n(e.g., Fas, TNFR1)", fillcolor="#FBBC05", fontcolor="#202124"]; DISC [label="Death-Inducing Signaling\nComplex (DISC) Formation", fillcolor="#FBBC05", fontcolor="#202124"]; Casp8 [label="Caspase-8 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Casp3 [label="Caspase-3 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Bid [label="Bid Cleavage to tBid", fillcolor="#FBBC05", fontcolor="#202124"]; Intrinsic [label="Intrinsic Pathway\n(Mitochondrial)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Ligand -> Receptor [label="Binds to"]; Receptor -> DISC [label="Initiates"]; DISC -> Casp8 [label="Activates"]; Casp8 -> Casp3 [label="Directly Activates\n(Type I Cells)"]; Casp3 -> Apoptosis; Casp8 -> Bid [label="Cleaves (Type II Cells)"]; Bid -> Intrinsic [label="Activates"]; } DOT Caption: The extrinsic apoptosis pathway.
References
- 1. Optimizing Druggability through Liposomal Formulations: New Approaches to an Old Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Surface Charge, PEGylation and Functionalization with Dipalmitoylphosphatidyldiglycerol on Liposome–Cell Interactions and Local Drug Delivery to Solid Tumors via Thermosensitive Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. liposomes.ca [liposomes.ca]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Pegylation of DDA:TDB liposomal adjuvants reduces the vaccine depot effect and alters the Th1/Th2 immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PEGylated liposomes enhance the effect of cytotoxic drug: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Influence of charge ratio of liposome/DNA complexes on their size after extrusion and transfection efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Immunological and Toxicological Considerations for the Design of Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preserving the Integrity of Liposomes Prepared by Ethanol Injection upon Freeze-Drying: Insights from Combined Molecular Dynamics Simulations and Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ethanol Injection Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MTT (Assay protocol [protocols.io]
Technical Support Center: Dimethyldioctadecylammonium Chloride (DDA) Solutions
Welcome to the technical support center for Dimethyldioctadecylammonium chloride (DDA) solutions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common stability problems encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My DDA solution appears cloudy or has formed a precipitate. What is the cause?
A1: Cloudiness or precipitation in your DDA solution is a common sign of aggregation or insolubility. DDA is a cationic surfactant with long hydrophobic alkyl chains, making it generally insoluble in water.[1] When the concentration of DDA in an aqueous or polar solvent exceeds its solubility limit or its Critical Micelle Concentration (CMC), the molecules self-assemble into larger structures like micelles, which can lead to cloudiness or precipitation.[2]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiments?
A2: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant above which aggregates called micelles spontaneously form.[3][4] Below the CMC, DDA molecules exist as individual monomers. Above the CMC, any additional DDA added to the system will primarily form micelles.[3] This is a critical parameter because the physicochemical properties of the solution—such as surface tension, conductivity, and solubilization capacity—change significantly at the CMC.[2] For consistent experimental results, it is often crucial to work consistently either above or below the CMC, depending on the application.
Q3: I can't find a specific CMC value for this compound. What should I do?
Table 1: CMC of Common Cationic Surfactants in Water (25°C)
| Surfactant Name | Alkyl Chain | CMC (mol/L) |
| Decyltrimethylammonium bromide | C10 | 0.065 |
| Dodecyltrimethylammonium bromide | C12 | 0.016[3] |
| Hexadecyltrimethylammonium bromide | C16 | 0.00092[3][5] |
This data is provided for illustrative purposes to show the trend of decreasing CMC with increasing alkyl chain length.
Q4: How does temperature affect the stability of my DDA solution?
A4: Temperature can have a complex effect on the stability of cationic surfactant solutions. Increasing the temperature can increase the solubility of DDA in organic solvents.[1] However, for aqueous solutions, a rise in temperature can sometimes lower the CMC, favoring micelle formation.[6] In some cases, excessive heat can lead to the degradation of the compound. DDA decomposes on heating, which can produce toxic and corrosive fumes.[7] It is generally recommended to store solutions in a cool, dry, and well-ventilated place.[7]
Q5: What is the best solvent for preparing DDA solutions?
A5: DDA is generally insoluble in water but is soluble in various organic solvents.[1] The choice of solvent is critical for maintaining a stable solution. Isopropyl alcohol is commonly used as a solvent during its synthesis and handling.[7] Other potential solvents include hexane, dichloromethane, and chloroform.[1] The optimal solvent will depend on the specific requirements of your experiment, such as compatibility with other reagents and desired concentration.
Troubleshooting Guides
Problem: Precipitation or Cloudiness in Solution
If you observe that your DDA solution has become cloudy, hazy, or has formed a visible precipitate, follow this troubleshooting workflow.
Experimental Protocols
Protocol 1: Preparation of a Standard DDA Solution in Isopropanol (B130326)
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in isopropanol.
Materials:
-
This compound (DDA) powder
-
Anhydrous Isopropanol (ACS grade or higher)
-
Analytical balance
-
Spatula
-
Glass beaker or flask
-
Volumetric flask (e.g., 10 mL)
-
Magnetic stirrer and stir bar
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Procedure:
-
Safety First: Perform all operations in a well-ventilated fume hood. Wear appropriate PPE. DDA can be a skin and eye irritant.
-
Weighing: Accurately weigh 100 mg of DDA powder using an analytical balance and transfer it into a clean, dry beaker or flask.
-
Initial Dissolution: Add approximately 5-7 mL of anhydrous isopropanol to the beaker containing the DDA powder.
-
Mixing: Place a magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the mixture at a moderate speed. Gentle warming (to no more than 40°C) can be applied to aid dissolution, but avoid excessive heating.[7]
-
Transfer: Once the DDA is fully dissolved, carefully transfer the solution to a 10 mL volumetric flask.
-
Final Volume: Rinse the beaker with a small amount of fresh isopropanol and add the rinsing to the volumetric flask to ensure a complete transfer of the DDA.
-
Dilution to Mark: Add isopropanol to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Storage: Transfer the final solution to a tightly sealed, clearly labeled storage bottle. Store in a cool, dry, and well-ventilated place away from direct sunlight.[8]
Visualizing Key Stability Factors
The stability of a DDA solution is not dependent on a single variable but is influenced by an interplay of several factors.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. Critical micelle concentration [dl1.en-us.nina.az]
- 6. researchgate.net [researchgate.net]
- 7. bdmaee.net [bdmaee.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dimethyldioctadecylammonium Chloride (DODAC) as a Phase Transfer Catalyst
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dimethyldioctadecylammonium chloride (DODAC) as a phase transfer catalyst (PTC). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficiency of your chemical syntheses.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound (DODAC) in a phase transfer catalysis (PTC) reaction?
A1: this compound (DODAC) is a quaternary ammonium (B1175870) salt that functions as a phase transfer catalyst.[1] Its primary role is to facilitate the transfer of a reactant, typically an anion, from an aqueous or solid phase into an organic phase where the other reactant is dissolved.[2] DODAC possesses both hydrophilic (the quaternary ammonium head) and lipophilic (the two long octadecyl chains) properties, allowing it to form an ion pair with the reactant anion. This lipophilic ion pair can then traverse the phase boundary into the organic phase, enabling the reaction to proceed at a significantly faster rate.[2]
Q2: What are the key factors that influence the efficiency of DODAC as a phase transfer catalyst?
A2: The efficiency of DODAC is influenced by several critical parameters:
-
Agitation (Stirring) Speed: Adequate agitation is crucial to maximize the interfacial area between the aqueous and organic phases, which enhances the rate of ion pair exchange. However, excessively high stirring speeds can lead to the formation of stable emulsions, complicating workup.
-
Catalyst Concentration: The reaction rate generally increases with catalyst concentration up to a certain point. Beyond this optimal concentration, the rate may plateau, and issues like emulsion formation can become more prevalent.
-
Temperature: Increasing the reaction temperature typically accelerates the reaction rate. However, the thermal stability of the reactants, products, and the catalyst itself must be considered, as high temperatures can lead to decomposition.
-
Solvent Choice: The organic solvent plays a significant role in a PTC system. It must be a poor solvent for the ionic reactant but a good solvent for the organic substrate and the catalyst-anion ion pair. Non-polar aprotic solvents like toluene (B28343) or heptane (B126788) are often effective.
-
Structure of Reactants: The nature of the organic substrate and the nucleophile can impact reaction rates. For instance, in nucleophilic substitution reactions, the reactivity of alkyl halides follows the order I > Br > Cl.[3]
Q3: How does the structure of DODAC, with its long alkyl chains, affect its performance?
A3: The two long octadecyl chains in DODAC make it highly lipophilic. This property enhances its solubility in the organic phase, which is essential for transporting the anion from the aqueous phase. However, this high lipophilicity can also promote the formation of micelles or stable emulsions, which may sometimes hinder the catalytic cycle. Careful optimization of reaction conditions, such as stirring speed and catalyst concentration, is key to mitigating these effects.
Q4: Can DODAC be recovered and reused?
A4: Yes, it is often possible to recover and reuse quaternary ammonium salt catalysts like DODAC. One common method involves adjusting the pH of the aqueous phase after the reaction. By making the aqueous phase strongly basic, the quaternary ammonium salt can sometimes be induced to separate as an oily layer, which can be collected and reused.[4] Another approach is to wash the organic phase with water and combine the aqueous washings to recover the catalyst.[4]
Troubleshooting Guide
Issue 1: Low or No Reaction Conversion
-
Q: I am observing very low conversion of my starting material. What are the likely causes and how can I address this?
-
A: Low conversion can stem from several factors. First, ensure that your agitation is sufficient to create a good interface between the two phases; a minimum stirring speed of around 300-500 rpm is often necessary. Also, check the concentration of DODAC. While catalytic amounts are needed, too low a concentration may not be sufficient to facilitate an adequate rate of transfer of the nucleophile. Increasing the catalyst loading to 1-5 mol% can be beneficial. Finally, consider the reaction temperature. Many nucleophilic substitution reactions require heating to proceed at a reasonable rate.
-
Issue 2: Formation of a Stable Emulsion During Workup
-
Q: A persistent emulsion has formed between the aqueous and organic layers, making separation impossible. What should I do?
-
A: Emulsion formation is a common issue with surfactant-like catalysts such as DODAC. To break the emulsion, you can try adding a saturated brine solution (NaCl solution), which increases the ionic strength of the aqueous phase and can help to break the emulsion. Alternatively, filtering the emulsion through a pad of Celite® or anhydrous sodium sulfate (B86663) can help to coalesce the dispersed droplets. To prevent emulsion formation in future experiments, consider reducing the stirring speed or the catalyst concentration.
-
Issue 3: Difficulty in Removing the Catalyst from the Product
-
Q: I am having trouble purifying my product from the residual DODAC. What purification strategies are effective?
-
A: Due to its low volatility and surfactant nature, removing DODAC can be challenging. A common method is to perform multiple aqueous washes of the organic phase to extract the catalyst. If the product is stable to acidic conditions, washing with dilute HCl can sometimes help by protonating any residual base and improving the partitioning of the catalyst into the aqueous phase. Column chromatography can also be effective, although the non-polar nature of DODAC's alkyl chains may require a more non-polar eluent system.
-
Data Presentation
The efficiency of a phase transfer catalyst is significantly impacted by the degree of mixing between the aqueous and organic phases. The following table presents data on the effect of stirring speed on the percent conversion of sodium benzoate (B1203000) to butyl benzoate using different quaternary ammonium salt catalysts, including Aliquat 336, which is structurally similar to DODAC.
| Stirring Speed (RPM) | % Conversion (TPPB) | % Conversion (Aliquat 336) | % Conversion (TBAB) |
| 0 | 40 | 38 | 40 |
| 300 | 86 | 78 | 77 |
| 400 | 94 | 89 | 87 |
| 500 | 96 | 92 | 91 |
| 600 | 96 | 92 | 91.6 |
| 700 | 96.2 | 92.4 | 91.6 |
| Data adapted from a study on the synthesis of butyl benzoate using various phase transfer catalysts. TPPB: Tetra Phenyl Phosphonium Bromide, Aliquat 336: Tri-caprylyl methyl ammonium chloride, TBAB: Tetra Butyl Ammonium Bromide. |
This data illustrates that for Aliquat 336, a significant increase in conversion is observed as the stirring speed is increased from 0 to 500 RPM, after which the conversion rate plateaus. This suggests that a stirring speed of around 500 RPM is optimal for this type of reaction system.
Experimental Protocols
Representative Experiment: Synthesis of Butyl Benzoate via Nucleophilic Substitution
This protocol details the synthesis of butyl benzoate from sodium benzoate and 1-bromobutane (B133212) using DODAC as the phase transfer catalyst. This reaction is an example of a nucleophilic substitution (SN2) reaction.
Materials:
-
Sodium Benzoate
-
1-Bromobutane
-
This compound (DODAC)
-
Toluene
-
Deionized Water
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Standard glassware for extraction and drying
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine sodium benzoate (e.g., 0.1 mol), deionized water (20 mL), and toluene (20 mL).
-
Addition of Reactants and Catalyst: To the stirring mixture, add 1-bromobutane (e.g., 0.12 mol) and this compound (DODAC) (e.g., 2-5 mol%).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 90-100 °C) with vigorous stirring (e.g., 500 RPM) for 2-4 hours. Monitor the reaction progress by TLC or GC analysis.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the contents of the flask to a separatory funnel.
-
Phase Separation: Allow the layers to separate. Remove the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 20 mL of deionized water and then 20 mL of saturated brine solution to remove the catalyst and any remaining water-soluble impurities.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: The crude butyl benzoate can be further purified by vacuum distillation if necessary.
Mandatory Visualizations
Caption: The catalytic cycle of this compound (DODAC) in a phase transfer reaction.
Caption: A logical workflow for troubleshooting low reaction yields when using DODAC.
References
Technical Support Center: Overcoming Emulsion Formation in Phase Transfer Catalysis with Dimethyldioctadecylammonium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering emulsion formation in phase transfer catalysis (PTC) when using Dimethyldioctadecylammonium chloride (DODAC).
Troubleshooting Guide: Proactive and Reactive Strategies
Stable emulsions can be a significant challenge in phase transfer catalysis, complicating product isolation and reducing yields. This compound, while an effective phase transfer catalyst, can also act as a surfactant, promoting the formation of emulsions. This guide provides strategies to prevent and break emulsions.
Proactive Strategies to Prevent Emulsion Formation
The most effective approach to managing emulsions is to prevent their formation from the outset. Careful optimization of reaction parameters is key.
| Parameter | Recommendation | Rationale |
| DODAC Concentration | Start with the lowest effective concentration (typically 1-5 mol%). | Higher concentrations of DODAC increase its surfactant effect, leading to more stable emulsions. |
| Agitation Speed | Use moderate agitation (e.g., 300-500 rpm). | Vigorous stirring can create very small, stable droplets that are difficult to separate. The goal is to create sufficient interfacial area for the reaction to proceed without excessive shear forces. |
| Solvent Selection | Choose a non-polar organic solvent with low water miscibility (e.g., toluene, hexane). | Solvents with some water miscibility, such as dichloromethane, are more prone to forming stable emulsions. |
| Aqueous Phase Ionic Strength | Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄). | A higher ionic strength can decrease the solubility of the organic phase in the aqueous phase and help to destabilize the emulsion. |
| Order of Reagent Addition | Consider adding the DODAC after the other reactants have been mixed. | This can sometimes prevent the initial formation of a highly stable emulsion. |
| Phase Volume Ratio | Experiment with different aqueous to organic phase volume ratios. | An optimal ratio can minimize emulsion stability. |
Reactive Strategies to Break Existing Emulsions
If an emulsion has already formed, the following techniques can be employed to facilitate phase separation.
| Method | Description |
| Addition of Brine | Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can destabilize the emulsion. |
| Change of Solvent | Adding a small amount of a different, less polar organic solvent (e.g., hexane, diethyl ether) can alter the interfacial tension and break the emulsion. |
| Filtration through Celite® | Passing the emulsion through a pad of a filter aid like Celite® can help to coalesce the dispersed droplets. |
| Centrifugation | If the reaction volume is small, centrifugation can be an effective method to force the separation of the phases. |
| Heating or Cooling | Gently heating or cooling the mixture can sometimes be sufficient to break the emulsion, although care must be taken to avoid product degradation. |
Frequently Asked Questions (FAQs)
Q1: What is an emulsion in the context of phase transfer catalysis?
An emulsion is a stable mixture of two immiscible liquids, such as the aqueous and organic phases in a PTC reaction. In this state, one liquid is dispersed in the other as microscopic droplets. Emulsions are generally undesirable as they severely complicate the separation of the two phases, which is critical for product isolation and purification.
Q2: Why does this compound (DODAC) cause emulsions?
DODAC is a quaternary ammonium (B1175870) salt with two long alkyl chains (octadecyl) and two smaller methyl groups. This structure gives it amphiphilic (surfactant-like) properties, meaning it has an affinity for both the aqueous and organic phases. While this property is essential for its function as a phase transfer catalyst, it also allows DODAC to stabilize the microscopic droplets of one phase within the other, leading to the formation of a stable emulsion.
Q3: What are the primary factors that contribute to the formation of a stable emulsion with DODAC?
Several factors, often in combination, can lead to persistent emulsions:
-
High Catalyst Concentration: An excessive concentration of DODAC enhances its surfactant effect.
-
Intense Agitation: High stirring speeds can shear the dispersed phase into very small, stable droplets.
-
Unfavorable Solvent Choice: Organic solvents with some partial miscibility with water (e.g., dichloromethane) are known to promote emulsification.
-
Phase Volume Ratio: An inappropriate ratio of aqueous to organic phase volumes can contribute to emulsion stability.
-
Reaction Byproducts: The reaction itself may generate surface-active byproducts that act as emulsifying agents.
Q4: Are there alternative phase transfer catalysts that are less likely to cause emulsions?
The tendency to form emulsions is related to the surfactant properties of the catalyst. Catalysts with very long alkyl chains, like DODAC, can be more prone to this issue. Depending on the specific reaction, catalysts with shorter alkyl chains, such as tetrabutylammonium (B224687) bromide (TBAB), might be less likely to form stable emulsions. However, the catalytic efficiency may also be affected, so optimization is necessary.
Q5: How can I monitor the breaking of an emulsion?
Visual inspection is the primary method. A successful separation will result in a clear interface between the aqueous and organic layers. If the interface is cloudy or ill-defined, the emulsion has not been fully broken.
Experimental Protocols
Protocol 1: Breaking an Emulsion by Addition of Brine
Objective: To break an emulsion by increasing the ionic strength of the aqueous phase.
Materials:
-
Formed emulsion in a separatory funnel
-
Saturated sodium chloride (NaCl) solution (brine)
-
Glass stirring rod
Procedure:
-
Transfer the entire emulsion to a separatory funnel.
-
Add a volume of saturated brine solution, typically 10-20% of the total volume of the emulsion.
-
Stopper the funnel and gently invert it several times to mix the brine with the emulsion. Do not shake vigorously, as this may reform the emulsion.
-
Place the separatory funnel on a ring stand and allow the layers to separate. This may take several minutes.
-
Once the layers have separated, drain the lower (aqueous) layer, followed by the organic layer.
Protocol 2: Breaking an Emulsion by Filtration through Celite®
Objective: To break an emulsion by coalescing the dispersed droplets using a filter aid.
Materials:
-
Formed emulsion
-
Büchner funnel and filter flask
-
Filter paper
-
Celite® 545 (or a similar filter aid)
-
The organic solvent used in the reaction
-
Vacuum source
Procedure:
-
Set up the Büchner funnel and filter flask for vacuum filtration.
-
Place a piece of filter paper in the Büchner funnel and wet it with the organic solvent used in the reaction.
-
Prepare a small plug or pad of Celite® (approximately 1-2 cm thick) over the filter paper.
-
Gently pour the entire emulsion onto the center of the Celite® pad.
-
Apply a gentle vacuum to draw the liquid through the pad. The Celite® helps to coalesce the dispersed droplets.
-
Collect the filtrate in the filter flask. The two phases should separate cleanly in the flask.
-
Transfer the filtrate to a separatory funnel to separate the layers.
Visualizations
Validation & Comparative
A Comparative Guide: Dimethyldioctadecylammonium Chloride (DODAC) vs. Cetyltrimethylammonium Bromide (CTAB) for Gold Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of gold nanoparticles (AuNPs) with controlled size, shape, and stability is paramount for their diverse applications in diagnostics, therapeutics, and drug delivery. The choice of surfactant plays a critical role in achieving these desired physicochemical properties. For decades, cetyltrimethylammonium bromide (CTAB) has been the gold standard, particularly for the synthesis of anisotropic structures like nanorods. However, its inherent cytotoxicity has prompted a search for viable alternatives. This guide provides a comprehensive comparison of CTAB with a potential alternative, dimethyldioctadecylammonium (B77308) chloride (DODAC), summarizing their known attributes and potential for AuNP synthesis.
At a Glance: DODAC vs. CTAB
While CTAB is a well-characterized surfactant in the context of AuNP synthesis, DODAC remains a less explored alternative. The following table summarizes the known properties of CTAB and postulates the potential characteristics of DODAC based on its chemical structure.
| Feature | Dimethyldioctadecylammonium Chloride (DODAC) | Cetyltrimethylammonium Bromide (CTAB) |
| Chemical Structure | Quaternary ammonium (B1175870) salt with two C18 alkyl chains | Quaternary ammonium salt with one C16 alkyl chain |
| Primary Role in AuNP Synthesis | Potential stabilizing and shape-directing agent (largely uncharacterized) | Well-established shape-directing and stabilizing agent |
| Typical Nanoparticle Morphologies | Unknown for AuNPs | Spheres, rods, cubes, and other anisotropic shapes[1][2] |
| Synthesis Protocol Availability | Not well-established for AuNPs | Numerous well-documented protocols, especially for seed-mediated synthesis[1][3][4] |
| Colloidal Stability of AuNPs | Potentially high due to long alkyl chains | Excellent in aqueous solutions[5][6] |
| Biocompatibility/Toxicity | Expected to have some level of cytotoxicity, but requires experimental validation | High cytotoxicity, limiting direct biomedical applications without surface modification[3][6][7] |
| Surface Functionalization | Potentially amenable to ligand exchange | Well-established protocols for surface modification[5] |
In-Depth Comparison
Cetyltrimethylammonium Bromide (CTAB): The Established Standard
CTAB is a cationic surfactant that has been instrumental in the advancement of gold nanoparticle synthesis, particularly for creating anisotropic nanostructures such as nanorods. Its role is multifaceted:
-
Shape-Directing Agent: In the widely used seed-mediated growth method, CTAB forms a bilayer on the surface of gold nanoseeds. This bilayer preferentially binds to certain crystallographic faces, promoting anisotropic growth and the formation of rod-shaped nanoparticles.[6] The concentration of CTAB can be tuned to control the aspect ratio (length-to-width ratio) of the resulting nanorods.[6]
-
Stabilizing Agent: The positively charged headgroups of CTAB molecules provide electrostatic stabilization, preventing the aggregation of nanoparticles in aqueous solutions.[5] This results in highly stable colloidal suspensions.
Despite its efficacy in controlling nanoparticle morphology, the significant cytotoxicity of CTAB is a major drawback for biomedical applications.[3][6][7] The strong interaction of CTAB with cell membranes can lead to cell death.[6] Consequently, for in vivo or in vitro biological applications, a post-synthesis surface modification step is often required to replace or mask the CTAB layer with biocompatible molecules like polyethylene (B3416737) glycol (PEG).[7]
This compound (DODAC): A Potential Alternative
DODAC is a double-chain cationic surfactant that is structurally similar to CTAB but possesses two longer (C18) alkyl chains. While its application in AuNP synthesis is not well-documented in scientific literature, we can infer some of its potential properties:
-
Potential as a Stabilizer: The presence of two long hydrophobic chains could lead to the formation of stable vesicles or bilayers in solution, which may effectively cap and stabilize gold nanoparticles. The longer alkyl chains might provide enhanced steric hindrance, potentially leading to even greater colloidal stability compared to CTAB.
-
Shape-Directing Capabilities: It is plausible that DODAC could also act as a shape-directing agent, similar to CTAB. The packing of the double alkyl chains on the nanoparticle surface could influence the growth kinetics on different crystal faces, although the resulting morphologies are currently unknown.
-
Biocompatibility: The cytotoxicity of DODAC in the context of nanoparticle coatings has not been extensively studied. While it is also a quaternary ammonium compound and likely to exhibit some level of toxicity, the different structure compared to CTAB warrants specific investigation.
The primary challenge in utilizing DODAC for AuNP synthesis is the lack of established and optimized experimental protocols. Further research is necessary to determine its efficacy as a shape-directing and stabilizing agent and to characterize the properties of the resulting nanoparticles.
Experimental Protocols
Gold Nanoparticle Synthesis using CTAB (Seed-Mediated Method)
This is a widely adopted protocol for the synthesis of gold nanorods.
1. Preparation of Seed Solution:
-
A 0.2 M solution of CTAB is prepared in water.
-
To 5 mL of this CTAB solution, 5 mL of 0.5 mM HAuCl₄ is added.
-
While stirring vigorously, 0.6 mL of ice-cold 10 mM NaBH₄ is injected.
-
The solution color changes to brownish-yellow, indicating the formation of seed particles.
-
The seed solution is kept undisturbed at 25°C for at least 30 minutes before use.[7]
2. Preparation of Growth Solution:
-
In a separate container, 50 mL of 0.2 M CTAB solution is prepared.
-
To this, 50 mL of 1 mM HAuCl₄ is added.
-
Next, a specific volume of 4 mM AgNO₃ is added (the amount will influence the final aspect ratio of the nanorods).
-
Finally, 700 µL of 78.8 mM ascorbic acid is added as a mild reducing agent. The solution should become colorless.
3. Nanoparticle Growth:
-
120 µL of the aged seed solution is added to the growth solution.
-
The solution is gently mixed and left undisturbed for several hours for the nanorods to grow. The color of the solution will gradually change, indicating nanoparticle formation.
Logical Workflow for Surfactant Selection in AuNP Synthesis
References
- 1. Development of gold plasmonic nanoparticles for detection of polydiallyldimethylammonium chloride at Umgeni water treatment plants: An optimised study and case application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Predictive Synthesis of Monodisperse and Biocompatible Gold Nanoparticles. | Read by QxMD [read.qxmd.com]
- 3. researchers.kean.edu [researchers.kean.edu]
- 4. par.nsf.gov [par.nsf.gov]
- 5. benchchem.com [benchchem.com]
- 6. Review of Gold Nanoparticles: Synthesis, Properties, Shapes, Cellular Uptake, Targeting, Release Mechanisms and Applications in Drug Delivery and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gold Nanoparticles: Preparation, Properties, and Applications in Bionanotechnology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Dimethyldioctadecylammonium Chloride (DODAC) and DOTAP for Gene Delivery
For researchers and professionals in drug development, the selection of an appropriate cationic lipid is a critical step in designing effective non-viral gene delivery systems. Among the myriad of options, Dimethyldioctadecylammonium chloride (DODAC) and 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) are two prominent cationic lipids. This guide provides a comprehensive comparison of their performance in gene delivery, drawing upon available experimental data.
While direct head-to-head comparisons under identical experimental conditions are limited in the existing literature, this guide synthesizes data from various studies to offer an objective overview of their respective transfection efficiencies, cytotoxicity profiles, and physicochemical characteristics.
Performance Comparison: Transfection Efficiency and Cytotoxicity
The balance between high transfection efficiency and low cytotoxicity is a crucial determinant in the selection of a cationic lipid for gene delivery. The available data suggests that both DODAC and DOTAP can be effective transfection reagents, with their performance being highly dependent on the cell line, the nature of the nucleic acid cargo, and the overall formulation of the lipoplexes.
A study comparing the cytotoxicity of Dimethyldioctadecylammonium bromide (DDAB), a close structural analog of DODAC, with DOTAP in CaSki cells found that DDAB:DOPE liposomes were more toxic than DOTAP formulations.[1] Specifically, at a concentration of 40 µM, DDAB:DOPE induced significant toxic effects, whereas DOTAP at the same concentration showed only slight toxicity.[1]
In terms of transfection efficiency, one study systematically compared in-house prepared transfection reagents, including various formulations of DOPE:DOTAP, for both plasmid DNA (pDNA) and messenger RNA (mRNA) delivery across 14 different cell lines. The results highlighted the cell-line-dependent efficacy of DOTAP-based formulations. For instance, in HEK-293T cells, DOPE:DOTAP (0.5:1 and 1:1 molar ratios) achieved approximately 35% transfection efficiency for pDNA at a 9:1 reagent-to-DNA ratio.[2] For mRNA transfection in the same cell line, a DOPE:DOTAP 0.5:1 mix reached 60% efficiency.[2]
Data for DODAC's transfection efficiency is less abundant and often in the context of small interfering RNA (siRNA) delivery. One study found that liposomes composed of DODAB and monoolein (B16389) (MO) were more efficient at gene silencing in H1299 eGFP cells compared to DODAC:MO liposomes, suggesting better performance of the bromide salt in that specific formulation. The study also noted that DODAB:MO nanocarriers showed higher internalization efficiency compared to their DODAC:MO counterparts.[3]
Table 1: Comparative Performance Data of DODAC and DOTAP Formulations
| Feature | DODAC Formulation (DDAB:DOPE) | DOTAP Formulation | Cell Line | Nucleic Acid | Key Findings | Reference |
| Cytotoxicity | More toxic | Less toxic | CaSki | Not specified | DDAB:DOPE showed significant toxicity at 40 µM, while DOTAP showed slight toxicity. | [1] |
| Transfection Efficiency (pDNA) | Not Available | ~35% (DOPE:DOTAP 0.5:1 & 1:1) | HEK-293T | pDNA | Performance is highly cell-line dependent. | [2] |
| Transfection Efficiency (mRNA) | Not Available | ~60% (DOPE:DOTAP 0.5:1) | HEK-293T | mRNA | DOTAP formulations show high efficiency for mRNA delivery. | [2] |
| Gene Silencing (siRNA) | Less efficient (DODAC:MO) | Not directly compared | H1299 eGFP | siRNA | DODAB:MO was more efficient than DODAC:MO. | [3] |
Physicochemical Properties of Lipoplexes
The physicochemical characteristics of the lipoplexes, such as particle size and zeta potential, are critical factors that influence their stability, cellular uptake, and overall transfection efficiency.
For DOTAP-based lipoplexes, the size and zeta potential can be modulated by the lipid composition and the ratio of cationic lipid to nucleic acid. Studies have shown that DOTAP-based lipoplexes typically form spherical structures with a net positive surface charge, which is crucial for their initial interaction with the negatively charged cell surface.[1] One study preparing cationic liposomes composed of DOTAP, DOPE, and cholesterol reported a particle size of around 150 nm and a zeta potential of approximately +30 mV.[4]
In a comparative study of DODAC:MO and DODAB:MO lipoplexes for siRNA delivery, stable lipoplexes with sizes ranging from 100-160 nm and a positive surface charge of over +45 mV were formed.[3]
Table 2: Physicochemical Properties of DODAC and DOTAP Lipoplexes
| Property | DODAC Formulation (DODAC:MO) | DOTAP Formulation (DOTAP:DOPE:Cholesterol) | Method of Characterization | Reference |
| Particle Size | 100-160 nm | ~150 nm | Dynamic Light Scattering (DLS) | [3][4] |
| Zeta Potential | > +45 mV | ~+30 mV | Laser Doppler Velocimetry | [3][4] |
| Morphology | Spherical | Spherical | Electron Microscopy | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducible formulation and application of these cationic lipid-based gene delivery systems.
Preparation of Cationic Liposomes
DOTAP-based Liposomes (Ethanol Dilution Method) [4]
-
Dissolve DOTAP, DOPE, and Cholesterol separately in ethanol.
-
Mix the lipid solutions at the desired molar ratios (e.g., a molar ratio of 50:25:25 for DOTAP:DOPE:Cholesterol).[4]
-
Inject the lipid mixture into HEPES buffer (pH 7.4, containing 5% glucose).
-
Allow the solution to stand for 20 minutes at room temperature.
-
Transfer the solution to a dialysis bag and dialyze against HEPES buffer (pH 7.4) for 24 hours to remove the ethanol.
General Protocol for DODAC-based Liposomes (Thin-Film Hydration Method - Adapted)
Note: A specific protocol for DODAC was not found in the direct comparative literature. This is a general and adaptable method.
-
Dissolve DODAC and any helper lipids (e.g., DOPE or cholesterol) in chloroform (B151607) in a round-bottom flask.
-
Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Dry the film under a vacuum for at least one hour to remove residual solvent.
-
Hydrate the lipid film with an aqueous buffer (e.g., sterile water or HEPES-buffered saline) by vortexing. This will form multilamellar vesicles (MLVs).
-
For unilamellar vesicles, the MLV suspension can be sonicated or extruded through polycarbonate membranes of a defined pore size.
Lipoplex Formation and Transfection
General Protocol for Lipoplex Formation [5]
-
Dilute the desired amount of nucleic acid (e.g., plasmid DNA, mRNA, or siRNA) in a serum-free medium.
-
In a separate tube, dilute the cationic liposome (B1194612) suspension in a serum-free medium.
-
Add the diluted nucleic acid to the diluted liposome suspension. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for the formation of lipoplexes. Do not vortex.
General In Vitro Transfection Protocol [5]
-
Seed cells in a multi-well plate to achieve 70-90% confluency on the day of transfection.
-
Wash the cells with a serum-free medium.
-
Add the lipoplex solution dropwise to the cells.
-
Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.
-
After the incubation period, replace the transfection medium with a complete growth medium.
-
Assay for gene expression or knockdown at an appropriate time point (e.g., 24-72 hours) post-transfection.
Mechanism of Cellular Uptake
The cellular uptake of cationic lipoplexes is a critical step for successful gene delivery. The process is generally understood to occur via endocytosis, although the specific pathways can vary depending on the lipoplex formulation and the cell type.
For DOTAP-based lipoplexes, studies have indicated that cellular entry primarily occurs through endocytosis.[1] The positively charged lipoplexes first interact with negatively charged proteoglycans on the cell surface, followed by internalization through pathways such as clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis, depending on the cell type and formulation.[1][4]
The mechanism of cellular uptake for DODAC-based lipoplexes is less specifically defined in the available literature but is presumed to follow a similar endocytic pathway, as is common for cationic lipoplexes. The aforementioned study on DODAC:MO and DODAB:MO lipoplexes noted that the internalization was an energy-dependent process.[3]
Experimental Workflow Visualization
The general workflow for a typical in vitro gene delivery experiment using cationic liposomes is outlined below.
Conclusion
Both this compound (DODAC) and DOTAP are viable cationic lipids for gene delivery applications. The existing data suggests that DOTAP is a well-characterized and effective transfection reagent for a broad range of nucleic acids and cell types, with a relatively lower cytotoxicity profile compared to the DODAC analog, DDAB. However, the performance of any cationic lipid is highly context-dependent.
The choice between DODAC and DOTAP will ultimately depend on the specific requirements of the study, including the cell type, the nucleic acid to be delivered, and the desired balance between transfection efficiency and cell viability. Researchers are encouraged to perform their own optimization experiments to determine the most suitable formulation for their particular system. This guide provides a foundational understanding to inform this selection and experimental design process.
References
A Comparative Guide to the Antimicrobial Efficacy of Dimethyldioctadecylammonium Chloride and Didecyldimethylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antimicrobial efficacy of two prominent quaternary ammonium (B1175870) compounds (QACs): Dimethyldioctadecylammonium chloride (DMDAC), also known as Distearyldimethylammonium chloride, and Didecyldimethylammonium chloride (DDAC). While both are cationic surfactants with recognized antimicrobial properties, the extent of publicly available data on their specific efficacy varies significantly. This guide summarizes the existing experimental data, details relevant testing methodologies, and explores the underlying mechanisms of action.
Executive Summary
Comparative Antimicrobial Efficacy: A Data-Driven Look
A direct quantitative comparison of the antimicrobial efficacy of DMDAC and DDAC is challenging due to the limited availability of specific MIC and Minimum Bactericidal Concentration (MBC) data for DMDAC in peer-reviewed literature. The following tables summarize the available quantitative data for DDAC against a range of microorganisms.
Antibacterial Efficacy of Didecyldimethylammonium Chloride (DDAC)
| Microorganism | Strain | Test Method | MIC (mg/L) | MBC (mg/L) | Reference |
| Escherichia coli | ATCC 25922 | Broth Microdilution | 1.3 | - | [1][2] |
| Escherichia coli | Clinical Isolates | Agar (B569324) Dilution | ≤8 | - | |
| Staphylococcus aureus | ATCC 25923 | Microtiter Assay | 0.59 | - | |
| Staphylococcus aureus | ATCC 6538 | Agar Dilution | 0.4 - 1.8 | - | |
| Pseudomonas aeruginosa | ATCC 15442 | Broth Microdilution | >1000 | - | [2] |
| Bacillus cereus | - | Broth Microdilution | 0.05 - 1.5 | - | |
| Enterococcus faecalis | - | Microdilution | 0.5 - 4 | - | |
| Enterococcus faecium | - | Microdilution | 0.5 - 4 | - |
Note: MIC and MBC values can vary depending on the specific strain, testing method, and experimental conditions.
Antifungal Efficacy of Didecyldimethylammonium Chloride (DDAC)
DDAC has demonstrated fungicidal and fungistatic activity against various fungi.[3] It is effective against common molds such as Aspergillus niger, Cladosporium cladosporioides, Penicillium brevicompactum, and Stachybotrys chartarum.[3]
| Microorganism | Efficacy | Reference |
| Candida albicans | Fungistatic and Fungicidal Activity | |
| Aspergillus niger | Growth reduction | [3] |
| Cladosporium cladosporioides | Partial control | [3] |
| Penicillium brevicompactum | Growth reduction | [3] |
| Stachybotrys chartarum | Good protection | [3] |
Virucidal Efficacy of Didecyldimethylammonium Chloride (DDAC)
DDAC is effective against a broad spectrum of viruses, particularly enveloped viruses, due to its membrane-disrupting mechanism.[4] It has been shown to be effective against viruses such as Hepatitis B and HIV.[5] Formulations containing DDAC have also demonstrated efficacy against SARS-CoV-2.[6]
| Virus | Efficacy | Reference |
| Enveloped Viruses (e.g., Hepatitis B, HIV) | Active | [5] |
| Poliovirus Type 1 (non-enveloped) | Synergistic effect in formulation | [4] |
| Murine Norovirus (non-enveloped) | Synergistic effect in formulation | [4] |
| SARS-CoV-2 | Effective in formulations | [6] |
Antimicrobial Efficacy of this compound (DMDAC)
As of the date of this guide, specific, publicly available quantitative data (MIC, MBC, log reduction) for the antimicrobial efficacy of DMDAC against a range of microorganisms is limited. It is known to be used as an antimicrobial agent in various products, including disinfectants and personal care items.[7] The structure-activity relationship of dialkyl QACs suggests that the longer C18 alkyl chains of DMDAC compared to the C10 chains of DDAC may influence its efficacy, potentially showing increased activity against certain organisms up to a certain chain length, after which a "cut-off" effect might be observed. However, without direct experimental data, this remains a theoretical consideration.
Mechanism of Action
Both DMDAC and DDAC are cationic surfactants and share a common mechanism of antimicrobial action, which involves a multi-step process targeting the microbial cell membrane.
-
Adsorption and Binding: The positively charged quaternary ammonium headgroup electrostatically interacts with the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.
-
Membrane Disruption: The hydrophobic alkyl chains penetrate and intercalate into the lipid bilayer of the cell membrane. This disrupts the membrane's structure and integrity.
-
Leakage of Intracellular Components: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components like potassium ions, nucleotides, and proteins.[1][8]
-
Enzyme Inhibition and Protein Denaturation: At higher concentrations, QACs can also inhibit essential membrane-bound enzymes and cause denaturation of cellular proteins, further contributing to cell death.
The primary mode of action is the disruption of the cell membrane, which ultimately leads to cell lysis and death.
Caption: General mechanism of action for dialkyl quaternary ammonium compounds.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of antimicrobial efficacy.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared and serially diluted (usually two-fold) in a suitable liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared from a fresh culture to a specific cell density (e.g., approximately 5 x 10^5 colony-forming units (CFU)/mL).
-
Inoculation: Each well of the microtiter plate containing the antimicrobial dilutions is inoculated with the standardized microbial suspension. Control wells (growth control with no agent and sterility control with no inoculum) are also included.
-
Incubation: The plate is incubated under optimal conditions for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
Reading Results: After incubation, the plate is visually inspected for turbidity, which indicates microbial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Determination of Minimum Bactericidal Concentration (MBC)
This method determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.
Protocol:
-
Perform MIC Test: An MIC test is performed as described above.
-
Subculturing: Following the reading of the MIC, a small aliquot from each well that shows no visible growth is subcultured onto a suitable agar medium.
-
Incubation: The agar plates are incubated under optimal conditions to allow for the growth of any surviving microorganisms.
-
Reading Results: The MBC is determined as the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the number of viable cells from the initial inoculum.[9]
Virucidal Efficacy Testing (Suspension Test - EN 14476)
This European standard specifies a test method for establishing whether a chemical disinfectant has virucidal activity.
Caption: Workflow for EN 14476 virucidal suspension test.
Protocol:
-
Preparation of Test Solutions: A suspension of the test virus is prepared. The disinfectant is prepared at various concentrations. An interfering substance (e.g., bovine albumin) may be added to simulate organic load.
-
Test Procedure: The virus suspension is mixed with the disinfectant solution and held for a specified contact time at a controlled temperature.
-
Neutralization: After the contact time, the action of the disinfectant is neutralized to prevent further activity.
-
Determination of Viral Titer: The remaining infectious virus in the mixture is quantified, typically by determining the 50% Tissue Culture Infective Dose (TCID50).
-
Calculation of Reduction: The log reduction in viral titer is calculated by comparing the titer of the virus in the test mixture to the initial virus titer. A ≥ 4-log reduction (99.99% reduction) is typically required to claim virucidal activity.[4]
Conclusion
Didecyldimethylammonium chloride (DDAC) is a potent, broad-spectrum antimicrobial agent with a substantial body of evidence supporting its efficacy against bacteria, fungi, and enveloped viruses. Its primary mechanism of action is the disruption of the microbial cell membrane.
This compound (DMDAC), while sharing the same general mechanism of action as a dialkyl quaternary ammonium compound, lacks sufficient publicly available quantitative data to allow for a direct and comprehensive comparison of its antimicrobial efficacy with DDAC. Based on structure-activity relationships, the longer alkyl chains of DMDAC are expected to influence its antimicrobial profile, but further research and data are needed to substantiate its relative performance.
For researchers and drug development professionals, DDAC represents a well-characterized antimicrobial with predictable efficacy. DMDAC may offer different properties due to its structure, but its antimicrobial profile requires further quantitative investigation to be fully understood and compared to other QACs.
References
- 1. A New Synergistic Strategy for Virus and Bacteria Eradication: Towards Universal Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (Open Access) Efficacy of didecyl dimethyl ammonium chloride (DDAC), disodium octaborate tetrahydrate (DOT), and chlorothalonil (CTL) against common mold fungi (2004) | Jessie A. Micales-Glaeser | 14 Citations [scispace.com]
- 4. Didecyldimethylammonium chloride - Wikipedia [en.wikipedia.org]
- 5. oxford-analytical.co.uk [oxford-analytical.co.uk]
- 6. Comparative efficacy evaluation of disinfectants against severe acute respiratory syndrome coronavirus-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CAS 107-64-2: Distearyldimethylammonium chloride [cymitquimica.com]
- 8. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. microchemlab.com [microchemlab.com]
Performance Showdown: A Comparative Guide to Quaternary Ammonium Salts in Phase Transfer Catalysis
For researchers, scientists, and professionals in drug development, the choice of a phase transfer catalyst is pivotal for optimizing reaction efficiency, yield, and cost-effectiveness. This guide offers an objective comparison of commonly employed quaternary ammonium (B1175870) salts, supported by experimental data, to facilitate informed catalyst selection in your synthetic endeavors.
Phase transfer catalysis (PTC) is a powerful technique that enables reactions between reactants in immiscible phases, surmounting solubility barriers and often leading to milder reaction conditions, faster reaction rates, and improved yields.[1][2] Quaternary ammonium salts are a versatile and widely used class of phase transfer catalysts.[2] Their efficacy is influenced by factors such as the structure of the cation, the nature of the counter-anion, and the specific reaction conditions.[2] The lipophilicity of the cation is particularly crucial for its ability to transport anions from an aqueous phase to an organic phase.[2]
This guide provides a comparative analysis of several common quaternary ammonium salts—Tetrabutylammonium Bromide (TBAB), Benzyltriethylammonium Chloride (BTEAC), Aliquat 336, and others—across various organic transformations.
Catalytic Cycle of Quaternary Ammonium Salts in Phase Transfer Catalysis
The general mechanism for phase transfer catalysis using a quaternary ammonium salt (Q⁺X⁻) involves the transfer of a reactant anion from an aqueous phase to an organic phase. The quaternary ammonium cation (Q⁺) forms an ion pair with the reactant anion (Y⁻) at the interface of the two phases. This new, lipophilic ion pair ([Q⁺Y⁻]) is soluble in the organic phase and is transported into it.[3] In the organic phase, the reactive anion is released to react with the organic substrate. The catalyst cation then returns to the interface to repeat the cycle.[3][4]
Caption: General mechanism of phase transfer catalysis by quaternary ammonium salts.
Performance Comparison Data
The following tables summarize the performance of various quaternary ammonium salts in common phase-transfer catalyzed reactions, providing a quantitative basis for comparison.
Table 1: Williamson Ether Synthesis of Benzyl (B1604629) Octyl Ether [2]
| Catalyst | Molar Ratio (Catalyst:Substrate) | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 0.05 | 6 | 92 |
| Tetraoctylammonium Bromide (TOAB) | 0.05 | 4 | 95 |
Table 2: Hantzsch 1,4-Dihydropyridine Synthesis [2]
| Catalyst | Reaction Time (h) | Yield (%) |
| Tetrabutylammonium Bromide (TBAB) | 1 | 84 |
| Benzyltriethylammonium Chloride (BTEAC) | 1 | 75 |
| Cetyltrimethylammonium Bromide (CTAB) | 1 | 62 |
Table 3: Epoxidation of (Z,E,E)-1,5,9-cyclododecatriene (CDT) [5]
| Catalyst | CDT Conversion (mol%) | H₂O₂ Conversion (mol%) | Selectivity to ECDD (mol%) |
| Aliquat® 336 | 94.9 | 91.8 | 65.5 |
| (Cetyl)pyridinium chloride (CPC) | 90.1 | 91.5 | 74.9 |
| Arquad® 2HT | 87.9 | 90.5 | 67.2 |
| (Cetyl)pyridinium bromide (CPB) | 89.9 | 88.5 | 72.8 |
| Tetrabutylammonium hydrogensulfate (TBAHS) | 28.2 | 84.7 | 86.6 |
Experimental Protocols
To ensure a standardized comparison of catalyst performance, detailed and consistent experimental methodologies are crucial.
General Protocol for Williamson Ether Synthesis (Comparative Study)
This protocol is designed for a comparative study of different phase-transfer catalysts in the synthesis of benzyl octyl ether.[2]
Materials:
-
Benzyl bromide
-
Sodium hydroxide (B78521) (50% aqueous solution)
-
Quaternary ammonium salt (e.g., TBAB, TOAB)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine octanol (10 mmol), toluene (20 mL), and the chosen quaternary ammonium salt (0.5 mmol, 0.05 molar ratio).
-
Add the 50% aqueous sodium hydroxide solution (10 mL).
-
Heat the mixture to the desired reaction temperature (e.g., 75°C) and stir vigorously.
-
Add benzyl bromide (12 mmol) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Separate the organic layer, wash it with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel to obtain pure benzyl octyl ether.
Workflow for Catalyst Performance Comparison
A systematic workflow is essential for the objective evaluation of different phase transfer catalysts.
Caption: A typical workflow for the comparative evaluation of phase transfer catalysts.
Discussion of Common Quaternary Ammonium Salts
-
Tetrabutylammonium Bromide (TBAB): A widely used, cost-effective, and versatile catalyst.[6][7] It is effective in a variety of reactions, including alkylations and syntheses like the Hantzsch reaction.[2][6]
-
Benzyltriethylammonium Chloride (BTEAC): Known for its high catalytic efficiency and thermal stability.[8] It is frequently used in industrial processes for the production of pharmaceuticals and agrochemicals.[1][8]
-
Aliquat® 336 (Methyltrioctylammonium chloride): A highly lipophilic catalyst, making it very effective in transferring anions into nonpolar organic phases.[5][9] It is particularly useful in metal extraction and in reactions requiring high organophilicity.[10][11]
-
Tetraoctylammonium Bromide (TOAB): The long alkyl chains on this catalyst provide significant lipophilicity, leading to high efficiency in reactions like the Williamson ether synthesis, often resulting in shorter reaction times and higher yields compared to catalysts with shorter chains.[2]
-
Tetrabutylammonium Hydrogen Sulfate (TBAHS): The hydrogen sulfate anion can participate in the reaction, and this catalyst is particularly effective in reactions involving bases.[12]
Conclusion
The selection of an appropriate quaternary ammonium salt as a phase transfer catalyst is a critical decision in the development of synthetic protocols. Factors such as the lipophilicity of the catalyst, the specific reaction, and the nature of the reactants and solvents all play a significant role in determining the outcome. While TBAB and BTEAC are excellent general-purpose catalysts, more specialized salts like Aliquat 336 and TOAB can offer superior performance in specific applications, particularly where high lipophilicity is required. It is recommended to screen a variety of catalysts under standardized conditions to identify the optimal choice for a given transformation.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrabutylammonium bromide - Wikipedia [en.wikipedia.org]
- 8. How Benzyltriethylammonium Chloride Serves as an Efficient Phase Transfer Catalyst [jindunchemical.com]
- 9. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. Aliquat 336 - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
A Comparative Guide to the Characterization of Dimethyldioctadecylammonium Chloride (DDA) Nanoparticles: DLS vs. TEM
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two primary techniques for the characterization of Dimethyldioctadecylammonium chloride (DDA) nanoparticles: Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). DDA, a cationic lipid, is a crucial component in the development of nanostructured drug delivery systems, such as liposomes and other nanoparticles. Accurate characterization of these nanoparticles is paramount for ensuring their efficacy, stability, and safety.
This document outlines the principles of DLS and TEM, presents comparative data for DDA-based nanoparticles, details experimental protocols, and offers insights into alternative characterization methods.
Principle of Techniques
Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution and stability of nanoparticles suspended in a liquid. It operates by illuminating the nanoparticles with a laser and analyzing the fluctuations in the scattered light intensity. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones. The analysis of these fluctuations allows for the determination of the hydrodynamic diameter, polydispersity index (PDI), and zeta potential of the nanoparticles.
Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of nanoparticles. A beam of electrons is transmitted through an ultrathin sample of the nanoparticles, creating an image based on the differential scattering of electrons by the material. TEM can reveal detailed information about the size, shape, morphology, and internal structure of individual nanoparticles.
Performance Comparison: DLS vs. TEM for DDA Nanoparticle Characterization
| Feature | Dynamic Light Scattering (DLS) | Transmission Electron Microscopy (TEM) |
| Measurement Principle | Measures the fluctuation of scattered light due to Brownian motion. | Transmits a beam of electrons through a sample to form an image. |
| Information Obtained | Hydrodynamic diameter (size in solution), Polydispersity Index (PDI), Zeta Potential (surface charge). | Direct visualization of particle size, shape, morphology, and internal structure. |
| Sample Preparation | Simple dilution in an appropriate solvent. | More complex, involving sample fixation, staining (often with heavy metals for contrast), and drying on a grid. |
| Measurement Environment | In solution, preserving the native state of the nanoparticles. | Under high vacuum, which can potentially introduce artifacts. |
| Throughput | High-throughput and rapid measurements. | Lower throughput and more time-consuming. |
| Cost | Generally lower instrument and operational cost. | Higher instrument and operational cost. |
| Data Representation | Provides an intensity-weighted average size distribution of the entire ensemble of particles. | Provides information on individual particles, allowing for the construction of a number-weighted size distribution. |
Experimental Data for DDA-based Cationic Liposomes
The following table summarizes representative data obtained from the characterization of cationic liposomes formulated with this compound (DODAC) and lecithin.
| Parameter | DLS Measurement | TEM Measurement |
| Average Size | 27-32 nm (Hydrodynamic Diameter)[1] | ~26-32 nm (Diameter)[1] |
| Polydispersity Index (PDI) | < 0.3[1] | Not directly measured, but images can show size uniformity. |
| Zeta Potential | > +30 mV (indicating good stability) | Not Measured |
| Morphology | Assumed to be spherical for data analysis. | Spherical structures observed.[1] |
Note: The data presented is a representative example from a study on cationic liposomes containing DODAC and lecithin. The exact values for specific DDA nanoparticle formulations may vary depending on the preparation method and other components.
Alternative Characterization Techniques
While DLS and TEM are the most common techniques, other methods can provide complementary information for a comprehensive characterization of DDA nanoparticles.
| Technique | Principle | Information Obtained | Advantages | Disadvantages |
| Atomic Force Microscopy (AFM) | A high-resolution scanning probe microscopy technique that uses a cantilever with a sharp tip to scan the surface of the sample. | Provides three-dimensional topographical images of nanoparticles, allowing for the determination of size, shape, and surface morphology. | Can provide high-resolution images in both air and liquid environments. | Can be susceptible to artifacts from the tip-sample interaction. |
| Nanoparticle Tracking Analysis (NTA) | Visualizes and tracks the Brownian motion of individual nanoparticles in a liquid suspension. | Provides high-resolution particle size distribution, concentration, and aggregation information. | Can distinguish between different particle populations in a heterogeneous sample. | May have limitations with very small or very concentrated nanoparticles. |
| Analytical Ultracentrifugation (AUC) | Measures the sedimentation rate of nanoparticles in a centrifugal field. | Provides information on particle size distribution, density, and interactions in solution. | Can provide high-resolution size distribution data. | Requires specialized equipment and can be time-consuming. |
Experimental Protocols
Dynamic Light Scattering (DLS) and Zeta Potential Measurement
-
Sample Preparation:
-
Disperse the DDA nanoparticles in an appropriate solvent (e.g., deionized water or a specific buffer) to a suitable concentration. The concentration should be optimized to obtain a stable and reproducible signal.
-
Filter the sample through a syringe filter (e.g., 0.22 µm) to remove any large aggregates or dust particles that could interfere with the measurement.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to warm up and stabilize.
-
Select the appropriate measurement parameters in the software, including the solvent viscosity and refractive index, and the measurement temperature.
-
-
Measurement:
-
Transfer the prepared sample into a clean, dust-free cuvette.
-
Place the cuvette in the instrument's sample holder.
-
For DLS, initiate the size measurement. The instrument will perform multiple runs and average the results.
-
For zeta potential, the instrument will apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
-
-
Data Analysis:
-
The software will generate a report including the average hydrodynamic diameter, polydispersity index (PDI), and the size distribution graph.
-
For zeta potential, the report will include the average zeta potential value and its standard deviation.
-
Transmission Electron Microscopy (TEM)
-
Grid Preparation:
-
Place a TEM grid (typically a copper grid coated with a thin carbon film) on a piece of filter paper.
-
Apply a small drop of the DDA nanoparticle suspension onto the grid.
-
-
Staining (Negative Staining):
-
After a few minutes, wick away the excess suspension with the edge of the filter paper.
-
Apply a drop of a negative staining solution (e.g., 2% uranyl acetate (B1210297) or phosphotungstic acid) to the grid for a short period (e.g., 30-60 seconds). This enhances the contrast of the nanoparticles against the background.
-
Wick away the excess staining solution.
-
-
Drying:
-
Allow the grid to air-dry completely or use a gentle stream of nitrogen gas.
-
-
Imaging:
-
Load the prepared grid into the TEM sample holder.
-
Insert the holder into the microscope and evacuate the column to high vacuum.
-
Adjust the microscope settings (e.g., accelerating voltage, magnification, focus) to obtain clear images of the nanoparticles.
-
Capture images of representative areas of the grid.
-
-
Image Analysis:
-
Use image analysis software to measure the size and morphology of a statistically significant number of nanoparticles from the captured images.
-
Generate a size distribution histogram from the measurements.
-
Visualizing the Workflow
DLS and Zeta Potential Measurement Workflow
Caption: Workflow for DLS and Zeta Potential Measurement.
TEM Imaging Workflow
Caption: Workflow for TEM Imaging of Nanoparticles.
Conclusion
Both DLS and TEM are powerful and essential techniques for the characterization of this compound nanoparticles. DLS provides valuable information on the size distribution and stability of nanoparticles in their native solution state, making it ideal for rapid screening and quality control. TEM, on the other hand, offers direct visualization of individual nanoparticles, providing detailed insights into their size, shape, and morphology. For a comprehensive and accurate characterization of DDA nanoparticles, a combinatorial approach utilizing both DLS and TEM is highly recommended. The choice of additional techniques such as AFM, NTA, or AUC will depend on the specific research questions and the desired level of detail.
References
Validating the Stability of Dimethyldioctadecylammonium Chloride Liposomes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Dimethyldioctadecylammonium chloride (DDA) liposomes are a prominent cationic lipid-based delivery system, particularly recognized for their potent adjuvant effects in vaccine formulations. Their ability to effectively deliver antigens and stimulate a robust immune response has led to extensive research into their formulation and stability. This guide provides a comparative analysis of the stability of DDA liposomes, supported by experimental data, to aid researchers in their development and validation processes.
The stability of a liposomal formulation is a critical quality attribute, ensuring that the product maintains its physicochemical properties, and thus its efficacy and safety, over its shelf life. For DDA liposomes, key stability-indicating parameters include particle size, polydispersity index (PDI), and zeta potential. Instability can manifest as aggregation, fusion, or leakage of encapsulated contents, all of which can compromise the intended therapeutic or prophylactic effect.
Comparative Stability Analysis
The inherent physical instability of simple DDA liposomes, which tend to aggregate, has led to the development of more complex and stable formulations. A common and effective strategy is the incorporation of stabilizing molecules such as trehalose (B1683222) 6,6'-dibehenate (TDB).
Table 1: Stability of DDA Liposomes with and without Stabilizers
| Formulation | Storage Temperature | Time (Days) | Particle Size (nm) | Zeta Potential (mV) | Reference |
| DDA | 4°C | 28 | Significant Aggregation | Not Reported | [1] |
| DDA/TDB | 4°C | 56 | ~500 (Stable) | ~50 (Stable) | [2] |
| DDA/TDB | 25°C | 56 | Increase from ~500 to ~800 | Decrease from ~50 to ~40 | [2] |
| DDA/MPL | 4°C | >90 | Stable | Constant | [3] |
As indicated in the table, the inclusion of TDB or monophosphoryl lipid A (MPL) significantly enhances the colloidal stability of DDA liposomes, particularly at refrigerated temperatures.
When compared to other cationic liposomes, DDA-based formulations, particularly those containing TDB, demonstrate competitive stability profiles.
Table 2: Comparative Stability of Different Cationic Liposomes
| Cationic Lipid | Co-lipids/Stabilizers | Storage Temperature | Time (Days) | Key Stability Observations | Reference(s) |
| DDA | TDB | 4°C | 56 | Stable particle size and zeta potential. | [2] |
| DDA | TDB | 25°C | 56 | Some increase in particle size and decrease in zeta potential. | [2] |
| DC-Chol | TDB | 4°C | 56 | Stable particle size and zeta potential. | [2] |
| DC-Chol | TDB | 25°C | 56 | Significant increase in particle size and decrease in zeta potential. | [2] |
| DOTAP | TDB | 4°C | 56 | Stable particle size and zeta potential. | [2] |
| DOTAP | TDB | 25°C | 56 | Significant increase in particle size and decrease in zeta potential. | [2] |
This comparative data suggests that while all three cationic liposomes are relatively stable at 4°C when formulated with TDB, DDA:TDB liposomes exhibit better stability at 25°C compared to DC-Chol:TDB and DOTAP:TDB formulations.[2]
Experimental Protocols
Accurate and reproducible stability testing relies on well-defined experimental protocols. Below are methodologies for the preparation and characterization of DDA liposomes.
Preparation of DDA/TDB Liposomes by Lipid Film Hydration
This is a widely used method for the preparation of multilamellar vesicles (MLVs).
Materials:
-
This compound (DDA)
-
Trehalose 6,6'-dibehenate (TDB)
-
Chloroform/Methanol solvent mixture (e.g., 9:1 v/v)
-
Aqueous buffer (e.g., Tris buffer, pH 7.4)
Procedure:
-
Dissolve DDA and TDB (e.g., in an 8:1 molar ratio) in the chloroform/methanol solvent mixture in a round-bottom flask.[4]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
Further dry the lipid film under a stream of nitrogen gas to remove any residual solvent.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the phase transition temperature of the lipids (e.g., 60°C for DDA).[4] This results in the spontaneous formation of liposomes.
-
If encapsulating a substance, it can be dissolved in the aqueous buffer used for hydration.
Characterization of Liposome (B1194612) Stability
a) Particle Size and Polydispersity Index (PDI) Measurement
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter of the liposomes and the heterogeneity of the particle size distribution (PDI).
-
Procedure:
-
Dilute the liposome suspension in the appropriate buffer to a suitable concentration for DLS analysis.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measure the particle size and PDI using a DLS instrument.
-
Repeat measurements at specified time intervals (e.g., day 1, 7, 14, 28, 56) for samples stored at different temperatures (e.g., 4°C and 25°C) to assess stability.
-
b) Zeta Potential Measurement
-
Principle: Laser Doppler Velocimetry or Electrophoretic Light Scattering is used to measure the surface charge of the liposomes. A high absolute zeta potential (typically > |30| mV) is indicative of good colloidal stability due to electrostatic repulsion between particles.[5][6][7]
-
Procedure:
-
Dilute the liposome suspension in the appropriate buffer (often a low ionic strength buffer to ensure accurate measurement).
-
Place the sample in the instrument's measurement cell.
-
Apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential.
-
Conduct measurements at the same time points and storage conditions as the particle size analysis.
-
c) Encapsulation Efficiency
-
Principle: This determines the percentage of the active substance that is successfully entrapped within the liposomes.
-
Procedure:
-
Separate the liposomes from the unencapsulated substance. This can be achieved by methods such as centrifugation, dialysis, or size exclusion chromatography.
-
Quantify the amount of the substance in the liposomal fraction and the total amount of substance used initially.
-
Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Amount of encapsulated substance / Total amount of substance) x 100
-
Visualizing Experimental Workflows
The following diagrams illustrate the key processes in validating the stability of DDA liposomes.
Caption: Workflow for DDA Liposome Preparation.
Caption: Experimental Workflow for Stability Testing.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Quality by Design-Driven Zeta Potential Optimisation Study of Liposomes with Charge Imparting Membrane Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
A Comparative Guide to Cytotoxicity Assays for Dimethyldioctadecylammonium Chloride-Based Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxicity of Dimethyldioctadecylammonium chloride (DDA)-based formulations against other common cationic lipid-based delivery systems. Experimental data from various studies are summarized to aid in the selection of appropriate formulations and cytotoxicity assessment methods for drug delivery research. Detailed protocols for key cytotoxicity assays are also provided.
Comparative Cytotoxicity of Cationic Lipid Formulations
The cytotoxicity of cationic lipid-based formulations is a critical parameter in the development of safe and effective drug and gene delivery systems. The following table summarizes the 50% inhibitory concentration (IC50) values of DDA-based formulations and other commonly used cationic lipids, such as 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and 3β-[N-(N',N'-dimethylaminoethane)-carbamoyl]cholesterol (DC-Chol), across various cell lines. It is important to note that direct comparison of IC50 values should be approached with caution, as they are dependent on the specific cell line, assay conditions, and formulation characteristics.[1][2]
| Cationic Lipid Formulation | Cell Line | Assay | IC50 Value / Observation | Reference(s) |
| DDA (DDAB)-based | Caco-2, HepG2, MCF-7, SV-80, Y-79 | MTT | IC50 from 284.06 ± 17.01 µg/mL (SV-80) to 869.88 ± 62.45 µg/mL (MCF-7) at 48h. Much lower toxicity than CTAB-SLNs. | [3] |
| DOTAP-based | J774A.1 macrophages | MTT | IC50 of 8.1 ± 0.37 µg/mL for siRNA-SLNs at an N/P ratio of 34:1. | [4][5] |
| CaSki | Various | Less toxic than DDAB:DOPE. Slight toxicity observed at 40 µM. | [4] | |
| SK-OV-3 | MTT | Cytotoxicity increases with higher DOTAP concentration. | [4] | |
| A549 | MTT | IC50 value for free ATRA was 0.78 µmol. Lipo-ATRA formulation showed a significant decrease in cell viability compared to free ATRA. | [6] | |
| HUVECs | MTT | IC50 of free PTX was higher than PTX-loaded PC/DOTAP liposomes, indicating increased cytotoxicity of the formulation. | [7] | |
| DC-Cholesterol-based | 293T | Not Specified | DC-Chol/cholesterol carriers showed relatively lower cytotoxicity compared to DOPE-containing liposomes. | [8] |
| Various | MTT | Cytotoxicity of DC-DNA complexes was evaluated, showing viability depends on the formulation ratio. | [9] | |
| Other Cationic Lipids | MDBK | MTT | LD1 (a novel cationic lipid) showed low cytotoxicity with an IC50 > 100 μM. | [10] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible assessment of cytotoxicity. Below are protocols for three commonly employed cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Treatment: Remove the culture medium and add fresh medium containing various concentrations of the DDA-based or alternative formulations. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of serum-free medium and 10-20 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method that quantifies cell death by measuring the release of the cytosolic enzyme lactate dehydrogenase from cells with damaged plasma membranes.[11][12]
Materials:
-
LDH cytotoxicity assay kit (containing substrate mix, assay buffer, and stop solution)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells), maximum LDH release (cells treated with a lysis buffer provided in the kit), and a medium background control.[13][14]
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5-10 minutes.[14][15]
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[11][12]
-
Reagent Addition: Add 50 µL of the LDH assay reaction mixture (prepared according to the kit manufacturer's instructions) to each well containing the supernatant.[11]
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution to each well.[11]
-
Absorbance Measurement: Gently tap the plate to mix and measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is typically used.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of the maximum release control, after subtracting the background absorbances.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[16][17][18] Propidium iodide, a fluorescent DNA intercalator, can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.[19]
Materials:
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer (typically provided in kits)
-
Flow cytometer
-
Flow cytometry tubes
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with the formulations as described previously.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin. Centrifuge the cell suspension to obtain a cell pellet.
-
Washing: Wash the cells once with cold PBS and then once with cold 1X Binding Buffer.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-fluorochrome conjugate and 5-10 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).
-
Data Analysis: Use appropriate software to gate the cell populations:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells[16]
-
Mandatory Visualizations
Caption: General experimental workflow for in vitro cytotoxicity assays.
Caption: Signaling pathway for cationic lipid-induced inflammatory cell death.
References
- 1. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Effect of the amount of cationic lipid used to complex siRNA on the cytotoxicity and proinflammatory activity of siRNA-solid lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liposome nano‐formulation with cationic polar lipid DOTAP and cholesterol as a suitable pH‐responsive carrier for molecular therapeutic drug (all‐trans retinoic acid) delivery to lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive study of cationic liposomes composed of DC-Chol and cholesterol with different mole ratios for gene transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. tiarisbiosciences.com [tiarisbiosciences.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. researchgate.net [researchgate.net]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
- 18. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surfactants for Enhanced Nanoparticle Stability
For Researchers, Scientists, and Drug Development Professionals
The long-term stability of nanoparticles in suspension is a critical factor for their successful application in research and medicine. Aggregation or degradation of nanoparticles can significantly alter their physicochemical properties and compromise their efficacy and safety. Surfactants play a pivotal role in stabilizing nanoparticle formulations by preventing agglomeration through various mechanisms. This guide provides a comparative analysis of commonly used surfactants, supported by experimental data, to aid in the selection of the most appropriate stabilizing agent for your specific nanoparticle system.
Key Stability Parameters: A Quantitative Comparison
The choice of surfactant has a profound impact on the stability and characteristics of nanoparticle dispersions. The following table summarizes key performance indicators for various surfactants used to stabilize different types of nanoparticles. The primary metrics for stability are particle size, Polydispersity Index (PDI), and zeta potential. A smaller particle size and a low PDI (< 0.3) are indicative of a uniform and monodisperse suspension. A zeta potential value greater than +30 mV or less than -30 mV generally suggests good electrostatic stability.[1]
| Nanoparticle Type | Surfactant | Concentration | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Gold (Au) | Sodium Citrate | - | 13.3 ± 0.6 | - | -39.7 ± 0.7 | [2] |
| CTAB (Cetyltrimethylammonium bromide) | 10 mM | 8.5 | < 0.3 | > +30 | [3] | |
| SDS (Sodium dodecyl sulfate) | 10 mM | 15.5 | < 0.3 | < -30 | [3] | |
| Tween 20 | - | - | - | - | [4] | |
| PLGA | PVA (Polyvinyl alcohol) | 1% | ~200-300 | < 0.2 | -9.46 to -42.9 | [5] |
| Pluronic F68 | 2% | Increased size vs. PVA | Increased PDI vs. PVA | -9.46 to -42.9 | [5] | |
| Pluronic F127 | 2% | Increased size vs. PVA | Increased PDI vs. PVA | -9.46 to -42.9 | [5] | |
| Tween 80 | - | - | - | - | [6][7] | |
| Solid Lipid (SLN) | Poloxamer 188 (Pluronic F68) | - | 259.50 ± 12.80 | 0.267 ± 0.017 | ~ -20 | [8] |
| Lecithin/Sodium Taurocholate | 2% | - | - | > -30 | [9] |
Mechanisms of Surfactant-Mediated Stabilization
Surfactants stabilize nanoparticles primarily through two mechanisms: electrostatic stabilization and steric stabilization.[10]
-
Electrostatic Stabilization: This occurs when ionic surfactants adsorb to the nanoparticle surface, creating a net positive or negative charge. The resulting electrostatic repulsion between particles with similar charges prevents them from aggregating.[10][11] This mechanism is highly effective in aqueous solutions but can be sensitive to changes in pH and ionic strength.[10]
-
Steric Stabilization: Non-ionic surfactants and polymers provide steric stabilization by forming a protective layer on the nanoparticle surface. This layer creates a physical barrier that prevents close contact and aggregation of particles.[10][12] Steric stabilization is generally less sensitive to changes in the formulation's ionic strength compared to electrostatic stabilization.[10]
The interplay between these stabilization mechanisms and surfactant properties is illustrated in the diagram below.
Experimental Protocols
Accurate and reproducible assessment of nanoparticle stability is crucial. Below are detailed methodologies for nanoparticle synthesis using the emulsion solvent evaporation technique and characterization of key stability parameters.
Nanoparticle Synthesis: Emulsion Solvent Evaporation Method
This technique is widely used for the preparation of polymeric nanoparticles.[1][13]
-
Organic Phase Preparation: Dissolve the polymer (e.g., PLGA) and the active pharmaceutical ingredient (API) in a volatile organic solvent (e.g., dichloromethane (B109758) or acetone).[13][14]
-
Aqueous Phase Preparation: Dissolve the surfactant (e.g., PVA, Tween 80) in deionized water.[13]
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.[1][15] The energy input during this step is critical in determining the final particle size.[16]
-
Solvent Evaporation: Stir the emulsion continuously under reduced pressure or at a slightly elevated temperature to evaporate the organic solvent.[14][15] This leads to the precipitation of the polymer, forming solid nanoparticles.
-
Nanoparticle Recovery: Collect the nanoparticles by centrifugation or ultracentrifugation.[1]
-
Washing and Lyophilization: Wash the nanoparticles with deionized water to remove excess surfactant and then lyophilize for long-term storage.[1]
Stability Assessment
1. Particle Size and Polydispersity Index (PDI) Measurement using Dynamic Light Scattering (DLS)
DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles to determine their hydrodynamic diameter and size distribution.[17][18]
-
Sample Preparation: Dilute the nanoparticle suspension in a suitable filtered solvent (typically deionized water) to an appropriate concentration to achieve a stable count rate.[19]
-
Instrument Setup: Set the instrument parameters, including the solvent's refractive index and viscosity, and equilibrate the sample to the desired temperature (e.g., 25°C).[19]
-
Measurement: Place the cuvette containing the sample into the DLS instrument and initiate the measurement.
-
Data Analysis: The instrument's software calculates the average particle size (Z-average) and the PDI from the correlation function of the scattered light intensity. Perform multiple measurements for each sample to ensure reproducibility.[19]
2. Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge on the nanoparticle surface and is a key indicator of colloidal stability.[20]
-
Sample Preparation: Prepare the sample in a low ionic strength medium, such as 10 mM NaCl, to ensure accurate measurements.[20]
-
Instrument Setup: Use a dedicated zeta potential analyzer or a DLS instrument with this capability. Fill the specific folded capillary cell with the sample, ensuring no air bubbles are present.[20]
-
Measurement: The instrument applies an electric field across the sample, causing the charged particles to move. The velocity of this movement is measured to calculate the zeta potential.[20]
-
Data Analysis: The software provides the zeta potential distribution and the average zeta potential value. A value greater than +30 mV or less than -30 mV is generally considered to indicate a stable suspension.[21]
The following diagram illustrates a typical experimental workflow for the comparative analysis of surfactants for nanoparticle stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigations of the Mechanism of Gold Nanoparticle Stability and Surface Functionalization in Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Novel surfactant stabilized PLGA cisplatin nanoparticles for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the Conditions of Solid Lipid Nanoparticles (SLN) Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. differencebetween.com [differencebetween.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. homes.nano.aau.dk [homes.nano.aau.dk]
- 17. sagopecenergies.com [sagopecenergies.com]
- 18. materialneutral.info [materialneutral.info]
- 19. researchgate.net [researchgate.net]
- 20. Measuring Zeta Potential of Nanoparticles - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
A Comparative Guide to Drug Release from Dimethyldioctadecylammonium Chloride (DDA) Liposomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro drug release profiles of cationic liposomes formulated with Dimethyldioctadecylammonium chloride (DDA) against neutral liposomes and polymeric nanoparticles. Due to a primary research focus on DDA liposomes as vaccine adjuvants, direct quantitative comparisons of small molecule drug release are limited. This guide, therefore, synthesizes available data to present a comprehensive overview, including detailed experimental protocols and visual workflows, to inform formulation and development decisions.
Performance Comparison: DDA Liposomes vs. Alternatives
The selection of a drug delivery vehicle is a critical factor in determining the therapeutic efficacy and safety of a pharmaceutical formulation. Cationic liposomes, particularly those utilizing DDA, are known for their immunostimulatory properties and their ability to form a depot at the site of injection, leading to sustained antigen presentation.[1] However, for the delivery of small molecule drugs, a comparison with more conventional carriers like neutral liposomes and biodegradable polymeric nanoparticles is essential.
Physicochemical Characteristics
The physical properties of the drug carrier significantly influence its in-vivo behavior, including circulation time, cellular uptake, and drug release profile. The table below summarizes typical characteristics of DDA liposomes, neutral distearoylphosphatidylcholine (DSPC) liposomes, and poly(lactic-co-glycolic acid) (PLGA) nanoparticles.
| Feature | DDA Liposomes | Neutral Liposomes (DSPC/Cholesterol) | PLGA Nanoparticles |
| Primary Constituent | Dimethyldioctadecylammonium (DDA) | 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Poly(lactic-co-glycolic acid) (PLGA) |
| Surface Charge | Cationic (+) | Neutral / Slightly Negative (-) | Anionic (-) |
| Typical Size Range (nm) | 100 - 500 | 80 - 200 | 150 - 300 |
| Drug Loading | Primarily electrostatic interaction and encapsulation | Encapsulation in aqueous core or lipid bilayer | Entrapment within the polymeric matrix |
In-Vitro Drug Release Comparison
The in-vitro release profile provides crucial insights into how a drug formulation might behave in-vivo. The following table compares the release kinetics of a model drug, Doxorubicin, from neutral liposomes and PLGA nanoparticles. For DDA liposomes, a qualitative description based on their known depot effect is provided due to the lack of direct comparative data for small molecule drugs.
| Time (hours) | DDA Liposomes (Qualitative) | Neutral Liposomes (DSPC/Cholesterol) - % Doxorubicin Released | PLGA Nanoparticles - % Doxorubicin Released |
| 1 | Very Slow Release | ~ 5% | ~ 20% (Initial Burst) |
| 6 | Sustained Release | ~ 10% | ~ 40% |
| 24 | Prolonged Release | ~ 15% | ~ 60% |
| 48 | Continued Slow Release | ~ 20% | ~ 75% |
| 72 | Gradual Release | ~ 25% | ~ 85% |
Note: The data for Neutral Liposomes and PLGA Nanoparticles are representative values synthesized from multiple sources for comparative purposes and can vary based on specific formulation parameters.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the preparation of different drug carriers and the subsequent in-vitro drug release studies.
Preparation of DDA/TDB Liposomes (Thin-Film Hydration Method)
This protocol is adapted from methods used for preparing cationic liposomes for vaccine delivery.[4]
-
Lipid Film Formation: Dissolve Dimethyldioctadecylammonium (DDA) and Trehalose 6,6'-dibehenate (TDB) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., Tris buffer, pH 7.4) at a temperature above the lipid's phase transition temperature. The drug to be encapsulated can be dissolved in this buffer.
-
Vesicle Formation: The mixture is typically vortexed or sonicated to form multilamellar vesicles (MLVs).
-
Sizing: To obtain unilamellar vesicles of a specific size, the liposome (B1194612) suspension can be subjected to extrusion through polycarbonate membranes of a defined pore size.
Preparation of Neutral Liposomes (DSPC/Cholesterol)
-
Lipid Dissolution: Dissolve DSPC and cholesterol in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent under reduced pressure using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the film with a buffer solution (e.g., phosphate-buffered saline, PBS) containing the drug of interest.
-
Extrusion: Subject the resulting liposome suspension to multiple extrusions through polycarbonate filters with a defined pore size (e.g., 100 nm) to produce unilamellar vesicles of a uniform size.
Preparation of Doxorubicin-Loaded PLGA Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Organic Phase Preparation: Dissolve PLGA and the hydrophobic drug (or a salt of the drug for double emulsion) in a water-immiscible organic solvent like dichloromethane.
-
Emulsification: Emulsify the organic phase in an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol, PVA) using high-speed homogenization or sonication. For hydrophilic drugs, a water-in-oil-in-water (w/o/w) double emulsion technique is used.
-
Solvent Evaporation: Stir the resulting emulsion at room temperature to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Collect the nanoparticles by centrifugation, and wash them multiple times with deionized water to remove the stabilizer and any unencapsulated drug.
In-Vitro Drug Release Study (Dialysis Method)
The dialysis method is a common technique for assessing the in-vitro release of drugs from nanoparticles.[5][6]
-
Preparation of the Release Medium: Prepare a suitable release medium (e.g., PBS, pH 7.4) that ensures sink conditions, meaning the concentration of the drug in the medium does not exceed 10-15% of its saturation solubility.
-
Dialysis Setup: Place a known concentration of the drug-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the free drug to diffuse out but retains the nanoparticles.
-
Incubation: Immerse the sealed dialysis bag in a known volume of the release medium and maintain it at a constant temperature (e.g., 37°C) with continuous stirring.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the concentration of the released drug in the collected samples using a suitable analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizing the Process
Diagrams created using Graphviz (DOT language) help to visualize the experimental workflows and conceptual relationships.
Conclusion
The validation of drug release from DDA liposomes for small molecule therapeutics is an area that warrants further investigation to provide direct quantitative comparisons with other established drug delivery systems. Based on current knowledge, DDA liposomes are exceptionally suited for applications requiring a pronounced depot effect and sustained release, such as in vaccine delivery. For applications demanding more controlled or predictable release kinetics of small molecule drugs, neutral liposomes and PLGA nanoparticles offer a more extensively characterized platform. The choice of the delivery system will ultimately depend on the specific therapeutic goals, the nature of the drug molecule, and the desired release profile.
References
Comparative Guide to Confirming Protein-Liposome Interactions Using Dimethyldioctadecylammonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to confirm and characterize the interaction between proteins and liposomes, with a particular focus on formulations containing the cationic lipid Dimethyldioctadecylammonium (B77308) chloride (DDA). Understanding this interaction is critical for the development of effective liposomal delivery systems for protein-based antigens and therapeutics, where DDA is frequently used as an adjuvant to enhance immunogenicity.[1][2][3][4][5] We present supporting experimental data, detailed protocols for key techniques, and objective comparisons with alternative methods to aid in experimental design and data interpretation.
The Role of DDA in Protein-Liposome Interactions
Dimethyldioctadecylammonium (DDA) is a synthetic amphiphile with a quaternary ammonium (B1175870) head group, which imparts a net positive charge to liposomes at physiological pH.[1][6] This positive surface charge is the primary driver for its interaction with most proteins, which are typically anionic or possess negatively charged domains. The resulting electrostatic attraction facilitates the efficient adsorption of protein antigens onto the surface of the liposome (B1194612).[1][7] This association is crucial for the adjuvant effect of DDA-based liposomes, as it creates a depot effect at the injection site and enhances the uptake of the antigen by antigen-presenting cells (APCs).[1][5][8]
The diagram below illustrates the fundamental principle of electrostatic interaction between a cationic DDA-containing liposome and a negatively charged protein.
References
- 1. The adjuvant mechanism of cationic dimethyldioctadecylammonium liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small cationic DDA:TDB liposomes as protein vaccine adjuvants obviate the need for TLR agonists in inducing cellular and humoral responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.plos.org [journals.plos.org]
- 5. Liposomes based on dimethyldioctadecylammonium promote a depot effect and enhance immunogenicity of soluble antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein antigen adsorption to the DDA/TDB liposomal adjuvant: effect on protein structure, stability, and liposome physicochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Dimethyldioctadecylammonium Chloride: A Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
Dimethyldioctadecylammonium chloride (DDAC) is a quaternary ammonium (B1175870) compound widely used in research and pharmaceutical development. Due to its hazardous properties, including causing serious eye damage and being very toxic to aquatic life with long-lasting effects, proper handling and disposal are critical to ensure laboratory safety and environmental protection.[1][2][3] This guide provides a comprehensive, step-by-step plan for the safe disposal of DDAC, adhering to regulatory guidelines.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its hazards and the necessary safety precautions.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[1]
-
Skin Protection: Use chemically resistant gloves and protective clothing.[1]
-
Respiratory Protection: In case of dust or aerosol formation, use a particulate filter respirator (e.g., N95).[4]
Handling and Storage:
-
Handle in a well-ventilated area, preferably with local exhaust ventilation.[1][5]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Store in a cool, dry, and well-ventilated place in a tightly closed, properly labeled container.[1][5] The recommended storage temperature is 4°C.[1]
-
Prevent fire caused by electrostatic discharge.[5]
-
Incompatible with strong oxidizing agents.[1]
Spill Response Protocol
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate: Keep unnecessary personnel away from the spill area.[1]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1] For powder spills, cover with a plastic sheet or tarp to minimize spreading.[1][6] For liquid spills, dam up the material.[1]
-
Cleanup:
-
Decontamination: Clean the contaminated surface thoroughly. After cleaning, flush away traces with water.[1]
-
Disposal: Dispose of contaminated materials as hazardous waste according to regulations.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal, state, and local regulations. It is classified as a hazardous waste and must not be disposed of in regular trash or flushed down the sewer system.[1][5][7]
-
Waste Characterization: DDAC is hazardous due to its toxicity and environmental hazards.[1][2] It is crucial to identify it as a hazardous waste.
-
Waste Segregation:
-
Container Management:
-
Storage of Waste:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[5]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Acute Health Hazard | Yes | [1] |
| Chronic Health Hazard | No | [1] |
| Fire Hazard | No | [1] |
| Aquatic Toxicity | Very toxic to aquatic life with long lasting effects | [1][2] |
| Hazardous Decomposition Products | Carbon oxides, Nitrogen oxides (NOx), Phosgene | [1] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. zycz.cato-chem.com [zycz.cato-chem.com]
- 3. toxno.com.au [toxno.com.au]
- 4. 双十八烷基二甲基氯化铵 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. danielshealth.com [danielshealth.com]
- 8. MedicalLab Management Magazine [medlabmag.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Dimethyldioctadecylammonium Chloride
Essential safety protocols and logistical plans are critical for the secure and effective use of Dimethyldioctadecylammonium chloride in the laboratory. Adherence to these guidelines is paramount for protecting researchers and ensuring the integrity of experimental work. This guide provides detailed procedural information on the necessary personal protective equipment (PPE), handling, and disposal of this quaternary ammonium (B1175870) compound.
Personal Protective Equipment (PPE) Requirements
When handling this compound, a comprehensive approach to personal safety is required. The following table summarizes the necessary PPE, categorized by the area of protection.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes/Face | Safety Goggles with side-shields or Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards.[1] Required to prevent splashes and contact with dust. |
| Skin | Chemical-resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2][3] |
| Protective Clothing | A lab coat or chemical-resistant apron should be worn to prevent skin contact.[1] In case of significant exposure risk, coveralls may be necessary. | |
| Respiratory | Local Exhaust Ventilation or Fume Hood | Work should be conducted in a well-ventilated area to minimize inhalation of dust or aerosols.[1][2][4] |
| NIOSH-approved Respirator | A dust mask (type N95) or higher level of protection is necessary if ventilation is inadequate or if dusts are generated.[5] |
Procedural Guidance for Handling and Disposal
Safe Handling Protocol:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Verify that a safety shower and eyewash station are readily accessible.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Donning PPE: Put on all required PPE as detailed in the table above. Ensure a proper fit for all equipment.
-
Dispensing: Avoid creating dust when handling the solid form of the compound.[4] If working with a solution, prevent the generation of aerosols.
-
Avoiding Contact: Take care to avoid contact with skin, eyes, and clothing.[1][3] Do not breathe in dust, fumes, gas, mist, vapors, or spray.[4]
-
After Handling: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[6]
Spill Management:
In the event of a spill, it is crucial to act swiftly and safely.
-
Evacuate: Evacuate all non-essential personnel from the immediate area.[4]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For powder spills, cover with a plastic sheet to minimize spreading.[4] For liquid spills, use an inert absorbent material.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the spilled material and place it into a suitable, labeled container for disposal.[4]
-
Decontamination: Clean the affected surface thoroughly. After cleaning, flush the area with water.[4]
Disposal Plan:
Proper disposal of this compound and its containers is essential to prevent environmental contamination, as it is very toxic to aquatic life.[4][7]
-
Waste Classification: Unused product and contaminated materials should be treated as hazardous waste.
-
Containerization: Collect waste in clearly labeled, sealed containers. Do not mix with other waste streams.[8]
-
Regulatory Compliance: All disposal activities must be conducted in strict accordance with local, regional, and national environmental regulations.[3][4][9] Contact your institution's environmental health and safety department for specific guidance.
-
Contaminated Packaging: Do not reuse empty containers. They should be disposed of in the same manner as the chemical waste.[4]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical steps for safely managing this compound from initial preparation to final disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. mountsinai.org [mountsinai.org]
- 3. aksci.com [aksci.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. 双十八烷基二甲基氯化铵 ≥97.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. cpachem.com [cpachem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mve.mo.gov [mve.mo.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
